Product packaging for 1,4-Diazepane-1-sulfonamide(Cat. No.:CAS No. 1016797-88-8)

1,4-Diazepane-1-sulfonamide

Katalognummer: B3199185
CAS-Nummer: 1016797-88-8
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: OWWXXNVDTAJQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,4-Diazepane-1-sulfonamide (CAS 1016797-88-8) is a chemical compound that integrates a seven-membered 1,4-diazepane ring with a sulfonamide functional group. This combination creates a versatile and privileged scaffold in drug discovery, particularly valued for its conformationally constrained structure which can lead to unique chiral properties and selective target interactions . The diazepane scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its three-dimensional structure allows for high-affinity interactions with diverse biological targets . The sulfonamide group is a cornerstone of medicinal chemistry, contributing to the pharmacokinetic properties and enabling key hydrogen-bonding interactions with enzyme active sites. This moiety is found in drugs with antibacterial, diuretic, anticonvulsant, and hypoglycemic activities . This fusion of pharmacophores makes this compound a highly valuable building block for researchers designing novel therapeutic agents. Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmaceuticals. Specific research applications include the development of 5-HT6 receptor antagonists for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia , and the synthesis of potent bombesin receptor subtype-3 (BRS-3) agonists investigated for the regulation of energy homeostasis and potential treatment of obesity . Furthermore, analogous 1,4-diazepane templates have been successfully employed in the design of potent factor Xa inhibitors with effective oral anticoagulant and antithrombotic activity . The compound is offered for research purposes only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O2S B3199185 1,4-Diazepane-1-sulfonamide CAS No. 1016797-88-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-diazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWXXNVDTAJQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016797-88-8
Record name 1,4-diazepane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 1,4-Diazepane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide moiety, these derivatives exhibit a wide range of therapeutic potential, including antipsychotic, anxiolytic, and anticancer activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of novel 1,4-diazepane-1-sulfonamide derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations for achieving regioselective sulfonylation, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the key reaction steps. This guide emphasizes a self-validating approach to the described protocols, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of 1,4-Diazepane-1-sulfonamides

The convergence of the 1,4-diazepane ring system with the sulfonamide functional group has yielded compounds with significant pharmacological interest. The conformational flexibility of the seven-membered diazepine ring allows for optimal interaction with various biological targets, while the sulfonamide group can act as a key hydrogen bond donor and acceptor, contributing to target binding affinity and influencing pharmacokinetic properties.[1][2] The development of novel derivatives in this class is a promising avenue for the discovery of new therapeutics for a range of diseases.

Core Synthetic Strategy: The Imperative of Regioselectivity

The primary challenge in the synthesis of 1,4-diazepane-1-sulfonamides lies in achieving selective functionalization at the N-1 position, avoiding the formation of the di-sulfonylated byproduct. Direct sulfonylation of 1,4-diazepane with a sulfonyl chloride typically leads to a mixture of mono- and di-substituted products, which can be difficult to separate. Therefore, a robust and regioselective synthetic strategy is paramount.

The most effective approach involves the use of a protecting group to temporarily block one of the amine functionalities of the 1,4-diazepane ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability under a range of reaction conditions, and facile removal under acidic conditions.[5][6]

The overall synthetic workflow can be visualized as a three-step process:

Synthesis_Workflow Start 1,4-Diazepane Step1 N-Boc Protection Start->Step1 Intermediate1 1-Boc-1,4-diazepane Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 1-Boc-4-(arylsulfonyl)-1,4-diazepane Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalProduct 1-(Arylsulfonyl)-1,4-diazepane Step3->FinalProduct

Caption: Overall synthetic workflow for 1,4-diazepane-1-sulfonamides.

Detailed Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a representative 1-(arylsulfonyl)-1,4-diazepane derivative.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)
  • To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 1-Boc-1,4-diazepane.[6]

Step 2: Synthesis of tert-Butyl 4-(arylsulfonyl)-1,4-diazepane-1-carboxylate
  • To a solution of 1-Boc-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add the desired arylsulfonyl chloride (1.1 eq) portionwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-(Arylsulfonyl)-1,4-diazepane (Final Product)
  • Dissolve the tert-butyl 4-(arylsulfonyl)-1,4-diazepane-1-carboxylate from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final 1-(arylsulfonyl)-1,4-diazepane derivative.

Mechanistic Insights: The Sulfonylation Reaction

The core reaction in this synthesis is the formation of the sulfonamide bond, which proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.[7][8] The lone pair of electrons on the secondary amine nitrogen of 1-Boc-1,4-diazepane acts as the nucleophile, attacking the electrophilic sulfur atom. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_NH R-NH-R' (1-Boc-1,4-diazepane) TS [R-N(H)(R')---S(O2)(Ar)---Cl]‡ R_NH->TS Nucleophilic Attack Ar_SO2Cl Ar-SO2Cl (Arylsulfonyl Chloride) Ar_SO2Cl->TS Sulfonamide R-N(SO2Ar)-R' (Sulfonamide) TS->Sulfonamide Chloride Departure HCl HCl TS->HCl

Caption: Mechanism of sulfonamide formation.

Data Presentation: Representative this compound Derivatives

The following table summarizes key data for a selection of synthesized this compound derivatives, illustrating the versatility of this synthetic approach.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Arylsulfonyl GroupReference
1-(Phenylsulfonyl)-1,4-diazepaneC₁₁H₁₆N₂O₂S240.32Phenyl
1-((4-Methylphenyl)sulfonyl)-1,4-diazepaneC₁₂H₁₈N₂O₂S254.354-Tolyl
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepaneC₁₁H₁₅ClN₂O₂S274.774-Chlorophenyl
1-((4-Nitrophenyl)sulfonyl)-1,4-diazepaneC₁₁H₁₅N₃O₄S285.324-Nitrophenyl
1-(Naphthalen-2-ylsulfonyl)-1,4-diazepaneC₁₅H₁₈N₂O₂S290.382-Naphthyl

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of a 1-(arylsulfonyl)-1,4-diazepane will show characteristic signals for the aromatic protons of the sulfonyl group and the aliphatic protons of the diazepane ring. The chemical shifts of the diazepane protons will be influenced by the presence of the electron-withdrawing sulfonyl group.[9][10]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds. The fragmentation pattern observed in MS/MS experiments can provide further structural information, with characteristic losses of SO₂ often being observed for sulfonamides.[11][12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Troubleshooting and Causality in Experimental Choices

Potential IssueProbable CauseRecommended Solution
Formation of di-sulfonylated productIncomplete protection of the diazepane or premature deprotection.Ensure complete conversion to the mono-Boc protected intermediate. Use mild conditions for the sulfonylation step.
Low yield in the sulfonylation stepInsufficiently reactive sulfonyl chloride or steric hindrance.Use a more reactive sulfonyl chloride (e.g., with electron-withdrawing groups). Increase the reaction temperature or use a stronger, non-nucleophilic base.
Incomplete deprotectionInsufficient acid strength or reaction time.Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC.
Difficulty in purificationSimilar polarity of the product and starting materials or byproducts.Optimize the chromatographic conditions (solvent system, gradient). Consider crystallization as an alternative purification method.

Conclusion

This technical guide has outlined a robust and reliable strategy for the synthesis of novel this compound derivatives. The use of a protecting group strategy is key to achieving the desired regioselectivity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in the field of drug discovery to explore this promising class of compounds further. The versatility of this synthetic route allows for the generation of a diverse library of derivatives for biological screening, paving the way for the identification of new therapeutic agents.

References

The 1,4-Diazepane-1-sulfonamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane-1-sulfonamide scaffold has emerged as a significant "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. This seven-membered heterocyclic system, featuring a sulfonamide group appended to one of its nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility. This guide provides a comprehensive overview of the this compound core, delving into its synthetic methodologies, structure-activity relationships (SAR), and diverse applications in drug discovery. Detailed experimental protocols and visual diagrams are included to furnish researchers with the practical and theoretical knowledge required to leverage this promising scaffold in the development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can provide ligands for diverse biological targets. The 1,4-diazepane ring system is a well-established example of such a scaffold, forming the core of numerous biologically active compounds.[1][2] The incorporation of a sulfonamide group directly onto the diazepane nitrogen introduces a key hydrogen bond donor and acceptor, enhancing the scaffold's ability to interact with biological macromolecules with high affinity and specificity.[3]

The sulfonamide group itself is a cornerstone of medicinal chemistry, present in a wide range of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3] When combined with the 1,4-diazepane core, the resulting this compound scaffold offers a three-dimensional arrangement of functionalities that can be readily modified to target various enzymes and receptors. This guide will explore the synthesis and therapeutic potential of this versatile chemical entity.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached in a convergent or linear fashion. A common and efficient strategy involves the initial synthesis of a protected 1,4-diazepane, followed by N-sulfonylation.

Synthesis of the 1,4-Diazepane Ring

The 1,4-diazepane ring can be synthesized through various methods, including reductive amination and ring-closing metathesis. A prevalent laboratory-scale synthesis involves the cyclization of a suitable diamine precursor. For selective functionalization, one of the nitrogen atoms is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group.

N-Sulfonylation of the 1,4-Diazepane Core

The key step in forming the this compound scaffold is the reaction of the free secondary amine of the diazepane ring with a sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkyl substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general workflow for the synthesis of the this compound core is depicted below:

Synthesis_Workflow cluster_0 Part 1: Diazepane Ring Formation cluster_1 Part 2: Sulfonylation Diamine_Precursor Suitable Diamine Precursor Protection Protection (e.g., Boc) Diamine_Precursor->Protection Cyclization Cyclization Protection->Cyclization Protected_Diazepane N-Boc-1,4-diazepane Cyclization->Protected_Diazepane Deprotection Deprotection (e.g., TFA/DCM) Protected_Diazepane->Deprotection Free_Diazepane 1,4-Diazepane Deprotection->Free_Diazepane Sulfonylation N-Sulfonylation Free_Diazepane->Sulfonylation Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonylation Final_Scaffold This compound Sulfonylation->Final_Scaffold

Caption: General workflow for the synthesis of the this compound scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Serotonin Receptor (5-HT) Antagonists

Derivatives of the this compound scaffold have shown significant promise as antagonists of the 5-HT6 receptor, a target implicated in cognitive disorders.[4] In a notable study, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides were synthesized and evaluated for their 5-HT6 receptor binding affinity.[4]

The general structure-activity relationship (SAR) for these compounds revealed several key features:

  • The Sulfonamide Moiety: The nature of the substituent on the sulfonyl group significantly impacts activity. Aromatic and heteroaromatic substituents are generally favored.

  • The Diazepane Ring: The 1,4-diazepane ring acts as a crucial scaffold, positioning the other functionalities for optimal receptor interaction.

  • The Phenyl Linker: The substitution pattern on the phenyl ring connecting the diazepane and sulfonamide moieties influences both potency and selectivity.

Compound IDR Group on Sulfonamide5-HT6R Binding Affinity (Ki, nM)Reference
10a Phenyl15.2[4]
10b 4-Methylphenyl12.8[4]
10c 4-Methoxyphenyl18.5[4]
10d 4-Chlorophenyl10.1[4]
10e 2-Naphthyl8.7[4]

This table presents a selection of data for illustrative purposes. For a comprehensive dataset, please refer to the cited literature.

The interaction of these antagonists with the 5-HT6 receptor is believed to involve key hydrogen bonding interactions with specific amino acid residues within the receptor's binding pocket, as well as hydrophobic interactions.

Signaling_Pathway Antagonist This compound Antagonist 5HT6R 5-HT6 Receptor Antagonist->5HT6R Blocks G_protein Gs Protein 5HT6R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cognitive_Function Modulation of Cognitive Function PKA->Cognitive_Function

Caption: Simplified signaling pathway of the 5-HT6 receptor and its blockade by a this compound antagonist.

Kinase Inhibitors

The 1,4-diazepane scaffold has also been incorporated into the design of kinase inhibitors. For instance, a potent dual ALK/EGFR kinase inhibitor, CHMFL-ALK/EGFR-050, features a 4-methyl-1,4-diazepan-1-yl moiety.[5] While the sulfonamide in this particular molecule is not directly attached to the diazepane ring, it highlights the utility of the diazepane as a key structural element in targeting the ATP-binding site of kinases. The diazepane ring can provide a vector for substituents to probe different pockets within the kinase active site, leading to enhanced potency and selectivity.

Experimental Protocols

This section provides a representative, step-by-step methodology for the synthesis of a 1-(phenylsulfonyl)-1,4-diazepane, a core intermediate for further elaboration.

Synthesis of tert-butyl 1,4-diazepane-1-carboxylate
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).

  • Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (2.18 g, 10 mmol) in DCM (10 mL) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.

Deprotection of tert-butyl 1,4-diazepane-1-carboxylate
  • Reaction Setup: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 g, 5 mmol) in DCM (20 mL) and cool to 0 °C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5 mL) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with DCM (3 x 10 mL) to remove excess TFA. The resulting 1,4-diazepane TFA salt is used in the next step without further purification.

Synthesis of 1-(phenylsulfonyl)-1,4-diazepane
  • Reaction Setup: To a solution of the 1,4-diazepane TFA salt (from the previous step) in DCM (20 mL), add triethylamine (2.1 mL, 15 mmol) at 0 °C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (0.88 g, 5 mmol) in DCM (5 mL) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)-1,4-diazepane as a white solid.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the ease with which its substitution patterns can be modified make it an attractive starting point for the development of novel therapeutic agents. The examples of potent 5-HT6 receptor antagonists and its inclusion in kinase inhibitor designs underscore the broad applicability of this scaffold.

Future research in this area will likely focus on expanding the diversity of substituents on both the diazepane ring and the sulfonamide group to explore new chemical space and target a wider range of biological macromolecules. The development of more efficient and stereoselective synthetic routes will further enhance the utility of this scaffold. As our understanding of the structural requirements for targeting specific proteins continues to grow, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 1,4-Diazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif of significant interest in medicinal and pharmaceutical research due to its presence in a wide array of biologically active compounds.[1][2][3][4] These seven-membered nitrogen-containing rings are key components in drugs with therapeutic applications including anxiolytics, anticonvulsants, antipsychotics, and anticancer agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the principal synthetic strategies for the construction of the 1,4-diazepane core, offering field-proven insights for researchers, scientists, and drug development professionals. Key methodologies, including reductive amination, ring-closing metathesis, and palladium-catalyzed C-N bond formation, are discussed in detail, with an emphasis on mechanistic understanding and practical application. Furthermore, this guide addresses the critical aspects of analytical characterization necessary for the robust validation of these synthesized compounds.

Introduction: The Significance of the 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[1][2][3] Its conformational flexibility allows it to interact with a variety of biological targets, making it a versatile scaffold in drug discovery.[6][7] Notably, derivatives of the related 1,4-benzodiazepine structure, such as diazepam (Valium®), have had a profound impact on the treatment of anxiety and seizure disorders.[8][9][10] The continued exploration of 1,4-diazepane-based compounds seeks to leverage this therapeutic potential while optimizing pharmacological profiles and exploring new therapeutic areas, such as inhibitors of amyloid-beta aggregation in Alzheimer's disease.[7]

This guide is structured to provide a logical progression from foundational synthetic concepts to advanced applications, empowering researchers to navigate the complexities of 1,4-diazepane synthesis with confidence.

Key Synthetic Strategies for the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring can be approached through several strategic disconnections. The most prevalent and robust methods are detailed below, each with its own set of advantages and considerations.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis and is frequently employed for the construction of the 1,4-diazepane core.[11][12] This methodology typically involves the condensation of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediate.

Causality of Experimental Choices: The choice of reducing agent is critical and dictates the reaction conditions. Sodium borohydride (NaBH₄) is a mild and cost-effective choice, while sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its tolerance of a wider range of functional groups and its ability to effect reduction under mildly acidic conditions, which can favor iminium ion formation.[12] The solvent choice, typically an alcohol like methanol or ethanol, facilitates both the condensation and reduction steps.

Workflow for Reductive Amination

cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Analysis A Diamine or Amino-aldehyde/ketone C Condensation (Imine/Enamine Formation) A->C B Dicarbonyl or Aldehyde/ketone B->C D In situ Reduction C->D Add Reducing Agent (e.g., NaBH(OAc)₃) E Crude 1,4-Diazepane D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for the synthesis of 1,4-diazepanes via reductive amination.

Detailed Experimental Protocol: Intramolecular Reductive Amination

This protocol describes a general procedure for the synthesis of a chiral 1,4-diazepane via intramolecular reductive amination of an amino-ketone, a strategy that has been successfully employed for the synthesis of pharmaceutically important compounds.[13]

  • Preparation of the Amino-ketone Precursor: Synthesize the requisite amino-ketone precursor through standard organic transformations. This may involve coupling a protected amino acid with a suitable electrophile followed by deprotection and oxidation.

  • Cyclization Reaction:

    • Dissolve the amino-ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the solution in portions at room temperature. The use of a mild excess ensures complete reduction.

    • If the amine is present as a salt, a mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) may be added to liberate the free amine.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 1,4-diazepane.

Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including the 7-membered 1,4-diazepane ring.[14][15] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene precursor.

Causality of Experimental Choices: The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. Second and third-generation Grubbs' catalysts offer improved stability and reactivity, allowing for lower catalyst loadings and broader functional group tolerance.[15] Reactions are typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent (e.g., toluene or dichloromethane) is also important, with non-coordinating solvents generally being preferred.

Workflow for Ring-Closing Metathesis

cluster_start Starting Material cluster_process Reaction & Product Formation cluster_end Final Product & Analysis A Diene Precursor B RCM with Ru Catalyst (e.g., Grubbs' II) A->B C Cyclic Alkene & Ethylene B->C D Hydrogenation (optional) C->D E Saturated 1,4-Diazepane D->E F Purification & Characterization E->F

Caption: Synthetic workflow for 1,4-diazepanes using Ring-Closing Metathesis (RCM).

Detailed Experimental Protocol: RCM for 1,4-Diazepane Synthesis

This protocol provides a general procedure for the synthesis of a protected 1,4-diazepane derivative via RCM.

  • Synthesis of the Diene Precursor: Prepare the diene precursor containing two terminal alkenes separated by the appropriate atoms to form the seven-membered ring. This can be achieved by N-alkylation of a suitable amine with two different alkenyl halides.

  • RCM Reaction:

    • Dissolve the diene precursor in anhydrous and degassed toluene or DCM to a final concentration of 0.001-0.01 M. High dilution is crucial to minimize oligomerization.[16]

    • Sparge the solution with argon for 15-30 minutes to remove dissolved oxygen.

    • Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution under an argon atmosphere.

    • Heat the reaction mixture to 40-80 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the unsaturated 1,4-diazepane derivative.

  • Reduction of the Double Bond (Optional):

    • Dissolve the unsaturated diazepane in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the saturated 1,4-diazepane.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be adapted for the intramolecular synthesis of 1,4-diazepanes and their benzo-fused analogues.[17][18][19] This method is particularly useful for constructing the ring system from an acyclic precursor containing an aryl halide and a primary or secondary amine.

Causality of Experimental Choices: The choice of ligand for the palladium catalyst is paramount for a successful Buchwald-Hartwig amination.[17] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often necessary to promote the reductive elimination step and prevent beta-hydride elimination.[17][19] The choice of base (e.g., sodium tert-butoxide, potassium phosphate) is also critical and can influence the reaction rate and substrate scope.

Workflow for Intramolecular Buchwald-Hartwig Amination

cluster_start Starting Material cluster_process Reaction cluster_end Product & Analysis A Acyclic Precursor (Aryl Halide & Amine) B Pd-Catalyzed Cyclization (Pd Catalyst, Ligand, Base) A->B C Crude 1,4-Diazepane Derivative B->C D Purification & Characterization C->D

Caption: General workflow for the synthesis of 1,4-diazepane derivatives via intramolecular Buchwald-Hartwig amination.

Detailed Experimental Protocol: Intramolecular C-N Coupling

This protocol outlines a general procedure for the synthesis of a 1,4-benzodiazepine derivative, a common application of this methodology.[8][20]

  • Preparation of the Precursor: Synthesize the acyclic precursor, typically an N-(2-halobenzyl)aminoamide or a related structure.

  • Cyclization Reaction:

    • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

    • Add the acyclic precursor (1.0 eq) and anhydrous solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired 1,4-benzodiazepine.

Analytical Characterization of 1,4-Diazepane Derivatives

The robust characterization of synthesized 1,4-diazepane derivatives is essential to confirm their structure and purity.[21] A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Information Obtained Key Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including proton and carbon environments, and stereochemistry.¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) are standard. Conformational isomers may lead to complex spectra.[6][21]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its elemental composition (HRMS).Electrospray ionization (ESI) is a common technique for these compounds.[21][22]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for chiral separations.A reverse-phase C18 column is often used. Purity is determined by peak area percentage.[21][23]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O, N-H).Useful for confirming the presence or absence of specific functionalities.[22]
X-ray Crystallography Provides unambiguous determination of the three-dimensional structure in the solid state.Requires the growth of single crystals of suitable quality.[21]

Table 1: Key Analytical Techniques for the Characterization of 1,4-Diazepane Derivatives

Conclusion

The synthesis of 1,4-diazepane-based compounds is a dynamic and evolving field of research with significant implications for drug discovery. This guide has provided a detailed overview of the most robust and widely used synthetic methodologies, including reductive amination, ring-closing metathesis, and Buchwald-Hartwig amination. By understanding the mechanistic principles and practical considerations of these reactions, researchers are well-equipped to design and execute the synthesis of novel 1,4-diazepane derivatives. The continued development of innovative synthetic strategies and a thorough approach to analytical characterization will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Exploring the Chemical Space of 1,4-Diazepane Sulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic promise is a central theme. Among the myriad of heterocyclic scaffolds, the 1,4-diazepane nucleus has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. When coupled with the versatile sulfonamide functional group, the resulting 1,4-diazepane sulfonamides represent a class of molecules with significant, yet underexplored, potential in drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of the chemical space of 1,4-diazepane sulfonamides, from rational design and synthesis to biological evaluation.

The 1,4-Diazepane Sulfonamide Core: A Foundation for Versatility

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained conformational profile. This structural feature allows for the precise spatial orientation of substituents, a critical factor in molecular recognition by biological targets. The sulfonamide group (—SO₂NR₂), a well-established pharmacophore, imparts favorable physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The combination of these two moieties creates a scaffold with multiple points for diversification, enabling the generation of vast chemical libraries to probe a wide array of biological activities.[1][2]

Navigating the Synthetic Landscape: Strategies for Library Construction

The successful exploration of the 1,4-diazepane sulfonamide chemical space hinges on robust and efficient synthetic methodologies. Both solid-phase and solution-phase parallel synthesis approaches are amenable to the construction of diverse libraries.

Modular Synthesis Approach

A modular synthetic strategy allows for the convergent assembly of the 1,4-diazepane sulfonamide core from readily available building blocks. This approach is particularly well-suited for library synthesis as it allows for the introduction of diversity at multiple positions in a systematic manner.[3]

Experimental Protocol: Modular Solution-Phase Synthesis of a 1,4-Diazepane Sulfonamide Library

This protocol outlines a three-component reaction to generate a library of N-substituted 1,4-diazepane sulfonamides.

Materials:

  • Substituted 1,4-diazepanes (Building Block A)

  • Substituted sulfonyl chlorides (Building Block B)

  • Substituted aldehydes/ketones (for reductive amination, Building Block C)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride

  • Methanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Parallel synthesis reaction blocks

Procedure:

  • Sulfonamide Formation: In an array of reaction vials, dissolve a unique substituted 1,4-diazepane (Building Block A, 1.0 eq) in DCM. Add TEA (2.0 eq) and cool to 0 °C. To each vial, add a unique substituted sulfonyl chloride (Building Block B, 1.1 eq) dropwise. Allow the reactions to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reactions with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonamides can be purified by automated parallel flash chromatography.

  • N-Alkylation via Reductive Amination: To the array of purified 1,4-diazepane sulfonamides, add a solution of a unique aldehyde or ketone (Building Block C, 1.2 eq) in methanol. Add sodium triacetoxyborohydride (1.5 eq) to each vial. Stir the reactions at room temperature for 16-24 hours.

  • Final Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final products using parallel purification techniques such as mass-directed preparative HPLC.

Causality: The use of orthogonal protecting groups on the 1,4-diazepane nitrogen atoms can allow for selective functionalization, further expanding the accessible chemical space. The choice of sulfonyl chlorides and carbonyl compounds directly dictates the diversity of the final library.

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of ease of purification and automation.[4][5][6][7] A traceless linker strategy can be employed to release the final 1,4-diazepane sulfonamides from the solid support.

Experimental Protocol: Solid-Phase Synthesis of a 1,4-Diazepane Sulfonamide Library

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Substituted sulfonyl chlorides

  • Piperidine in DMF (20%)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessels

Procedure:

  • Resin Loading: Swell Rink amide resin in DMF. Couple the first Fmoc-protected amino acid using HBTU and DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Sulfonylation: React the free amine on the resin with a substituted sulfonyl chloride and DIPEA in DCM.

  • Cyclization and Cleavage: Subsequent steps to form the diazepane ring can be performed on-resin, followed by cleavage from the resin using a TFA cocktail to yield the desired 1,4-diazepane sulfonamide.

In Silico Exploration: Designing Virtual Libraries and Predicting Properties

Computational chemistry plays a pivotal role in navigating the vast chemical space of 1,4-diazepane sulfonamides, enabling the prioritization of synthetic efforts and the design of compounds with desired properties.

Virtual Library Design and Screening

Before embarking on extensive synthesis, a virtual library of 1,4-diazepane sulfonamides can be generated by computationally enumerating all possible combinations of desired building blocks. This virtual library can then be screened against a biological target of interest using molecular docking simulations.

Workflow for Virtual Screening:

Caption: Workflow for virtual library generation and in silico screening.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a synthesized library of 1,4-diazepane sulfonamides with measured biological activity, a QSAR model can be developed to predict the activity of untested analogs and guide the design of more potent compounds.

Key Descriptors for QSAR of 1,4-Diazepane Sulfonamides:

Descriptor CategoryExamplesRelevance
Electronic Partial charges, Dipole momentInfluences electrostatic interactions and hydrogen bonding with the target.
Steric Molecular volume, Surface areaDetermines the fit of the molecule into the binding pocket.
Hydrophobic LogP, Molar refractivityGoverns the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indices, Shape indicesDescribes the overall shape and branching of the molecule.
ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the success of any drug discovery program. In silico models can predict key ADMET parameters for a virtual or synthesized library, helping to identify candidates with favorable drug-like properties.

Predicted ADMET Properties for a Representative 1,4-Diazepane Sulfonamide:

PropertyPredicted ValueImplication
Human Oral Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Low to ModerateMay be suitable for targeting peripheral or CNS targets depending on the value.
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLower risk of carcinogenicity.

Analytical Characterization and Purification: Ensuring Quality and Integrity

The analysis and purification of compound libraries present unique challenges. High-throughput methods are essential to ensure the identity, purity, and quantity of each library member.[8][9][10][11]

High-Throughput Analysis
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for library analysis, providing rapid confirmation of molecular weight and an assessment of purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the structure of a representative subset of the library to validate the synthetic methodology.

  • UPLC (Ultra-Performance Liquid Chromatography): Offers higher resolution and faster run times compared to traditional HPLC, ideal for purity assessment of large libraries.

Parallel Purification
  • Mass-Directed Preparative HPLC: A highly efficient method for purifying libraries, where the mass spectrometer triggers fraction collection based on the molecular weight of the target compound.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to reverse-phase HPLC, offering faster run times and reduced solvent consumption.

  • Solid-Phase Extraction (SPE): Can be used for rapid, parallel purification to remove excess reagents and byproducts.[12][13]

Workflow for Library Analysis and Purification:

Caption: A generalized workflow for the analysis and purification of a chemical library.

Structure-Activity Relationship (SAR) Insights: Learning from the Data

The ultimate goal of exploring the chemical space of 1,4-diazepane sulfonamides is to derive meaningful SAR.[2][14][15][16][17] By systematically varying the substituents at different positions of the scaffold and correlating these changes with biological activity, a clear picture of the key structural requirements for potency and selectivity can be established.

Hypothetical SAR for a 1,4-Diazepane Sulfonamide Series Targeting a Kinase:

Position of VariationObservationInterpretation
N1-substituent Small, hydrophobic groups (e.g., methyl, ethyl) increase potency.This region of the binding pocket is likely sterically constrained and hydrophobic.
N4-substituent Bulky, aromatic groups (e.g., benzyl, phenethyl) are well-tolerated.This substituent likely extends into a larger, solvent-exposed region.
Sulfonyl Aryl Ring Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para-position enhance activity.These groups may participate in favorable interactions with the hinge region.

Conclusion: A Pathway to Novel Therapeutics

The exploration of the chemical space of 1,4-diazepane sulfonamides offers a fertile ground for the discovery of novel therapeutic agents. By integrating rational design, efficient parallel synthesis, in silico screening, and rigorous analytical characterization, researchers can systematically navigate this promising area of chemical space. The insights gained from SAR studies will not only lead to the identification of potent and selective modulators of various biological targets but will also contribute to a deeper understanding of the molecular interactions that govern biological activity. This in-depth technical guide provides a robust framework for initiating and advancing drug discovery programs centered on this versatile and promising scaffold.

References

A Senior Application Scientist's Guide to the Initial Screening of 1,4-Diazepane-1-Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 1,4-Diazepane-1-Sulfonamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple, diverse biological targets. The this compound core is one such scaffold. Its seven-membered ring offers a flexible, three-dimensional architecture that is distinct from the more common five- and six-membered rings that dominate many screening collections.[1] This inherent structural novelty provides an opportunity to explore new chemical space and identify hits for challenging targets.[1][2]

The sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability, and it is a cornerstone of numerous approved drugs.[3] When integrated into the diazepane ring, it creates a synthetically tractable scaffold amenable to diversity-oriented synthesis (DOS), allowing for the creation of large, structurally varied libraries.[4][5] This guide provides a comprehensive, field-proven framework for designing and executing an initial screening campaign for these libraries, moving from theoretical library design to a validated, data-supported hit list.

Section 1: Library Design & Synthesis Philosophy

The success of any screening campaign is fundamentally tied to the quality and diversity of the chemical library. For the this compound scaffold, the goal is not merely to create thousands of compounds, but to strategically populate chemical space.

Causality in Design: The core principle is to maximize scaffold diversity. This means varying not just the peripheral R-groups but the fundamental geometry of the diazepane ring itself.[1] Through strategic synthetic routes, libraries can be built with systematic variations in:

  • Substitution Points: The diazepane ring offers multiple points for substitution, allowing for fine-tuning of steric and electronic properties.

  • Stereochemistry: Introducing chiral centers can dramatically alter biological activity by creating specific interactions with target proteins.

  • Ring Conformation: The flexibility of the seven-membered ring can be constrained or biased through the introduction of fused ring systems or bulky substituents.

A Diversity-Oriented Synthesis (DOS) approach is particularly powerful here.[4][5][6] Starting from a common intermediate, divergent reaction pathways can be employed to rapidly generate a wide array of distinct molecular frameworks, ensuring the library has broad coverage of chemical space.[4]

Section 2: The Cornerstone of Success: Assay Development & Validation

A screening assay is only as reliable as its validation. Before exposing a library to a biological target, the assay must be rigorously optimized to ensure it is robust, reproducible, and suitable for high-throughput screening (HTS).[7][8] Biochemical assays, which measure the modulation of a purified target molecule (like an enzyme or receptor), are often the starting point due to their direct nature.[9]

Pillar of Trustworthiness: The Z'-Factor The single most critical metric for validating an HTS assay is the Z'-factor (Z-prime).[10][11] This statistical parameter provides a quantitative measure of assay quality by incorporating both the signal window (difference between positive and negative controls) and the data variability (standard deviation).[12][13]

Formula for Z'-Factor: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay Quality InterpretationSuitability for HTS
> 0.5ExcellentIdeal for screening. Clear separation between controls with low variability.[10][13][14]
0 to 0.5AcceptableThe assay is marginal and may have a higher rate of false positives/negatives.[10][14]
< 0UnacceptableNo separation between controls; the assay is not viable for screening.[14]

Protocol 1: General Biochemical Assay Development Workflow

  • Reagent Optimization: Systematically determine the optimal concentrations of all critical reagents (e.g., enzyme, substrate, co-factors). The goal is to find conditions that yield a robust signal while remaining sensitive to inhibition.[15]

  • Control Definition:

    • Negative Control (0% activity): Typically contains all assay components except the active enzyme, or includes a known, potent inhibitor at a saturating concentration.

    • Positive Control (100% activity): Contains all assay components, including the active enzyme, with only the vehicle (e.g., DMSO) added.

  • Assay Miniaturization: Adapt the optimized assay to a high-throughput format (e.g., 384- or 1536-well plates), ensuring performance is maintained.[15]

  • Z'-Factor Validation: Run multiple full plates of only positive and negative controls. Calculate the Z'-factor for each plate. The assay is considered validated only when Z' is consistently ≥ 0.5.[7][16]

  • DMSO Tolerance: Confirm that the assay performance is not affected by the concentration of dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.

Section 3: Executing the Primary High-Throughput Screen (HTS)

With a validated assay, the primary screen can commence. This is a large-scale experiment designed to test every compound in the library at a single concentration to identify "primary hits".[17]

Workflow for Primary HTS:

Caption: High-level workflow for a primary HTS campaign.

Experimental Causality:

  • Single Concentration Screening: A concentration of 10-25 µM is standard for primary screens.[16] This is a trade-off: high enough to detect moderately potent compounds but low enough to minimize non-specific effects.

  • Hit Threshold: A common method for defining a primary hit is to use a threshold of three standard deviations from the mean of the control wells.[16] For an inhibition assay, any compound causing inhibition greater than this cutoff is flagged.

Section 4: The Hit Triage Cascade: From Primary Hits to Validated Leads

A primary screen will inevitably generate false positives.[18][19] A rigorous triage process is essential to eliminate artifacts and build confidence in the remaining hits.[20][21] This process should be a multi-step cascade where compounds must pass a series of increasingly stringent tests.

Diagram of the Hit Validation Cascade:

Caption: A logical decision-making cascade for hit validation.

Protocol 2: Hit Confirmation and Dose-Response

  • Source Fresh Compound: Do not use the original screening plate. Obtain a fresh sample of the hit compound from powder stock to rule out degradation or contamination issues.[22]

  • Confirmation Screen: Re-test the compound in the primary assay, typically in triplicate at the original screening concentration, to confirm activity.[18]

  • Dose-Response Analysis: For confirmed hits, perform a multi-point titration (e.g., an 8-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50). This is a critical measure of potency.

Protocol 3: Counter-Screening for Assay Artifacts

Causality: Many compounds appear active because they interfere with the assay technology itself (e.g., by fluorescing or precipitating), not by interacting with the biological target.[19] A counter-screen is designed to detect this.

  • Design a Null-Target Assay: Create an assay version that includes all detection reagents but lacks the biological target (e.g., no enzyme).

  • Test Hits: Screen the confirmed hits in this null-target assay.

  • Triage: Any compound that shows activity in the counter-screen is flagged as a probable artifact and is deprioritized.[18][19]

Protocol 4: The Orthogonal Assay

Trustworthiness: This is the ultimate validation step. An orthogonal assay confirms the biological activity of a hit using a different detection method.[23][24] For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay might use label-free mass spectrometry to directly measure substrate-to-product conversion. A hit that is active in both assays is considered highly credible.

Section 5: Data Synthesis and Path Forward

Representative Data Summary:

Compound IDPrimary Screen (% Inhibition)Confirmed Activity (Yes/No)IC50 (µM)Counter-Screen Hit (Yes/No)Orthogonal Confirmation (Yes/No)
DZP-00165.2Yes1.2NoYes
DZP-00258.9Yes8.7NoYes
DZP-00372.1Yes2.5YesN/A
DZP-00451.5NoN/AN/AN/A

This data allows for clear prioritization. DZP-001 and DZP-002 are high-quality, validated hits ready for the next phase of drug discovery: Structure-Activity Relationship (SAR) studies. DZP-003 is triaged as an assay artifact, and DZP-004 is a non-reproducible primary hit. This rigorous, self-validating process ensures that resources are focused exclusively on chemical matter with the highest probability of success.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,4-Diazepane Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular frameworks, often termed "privileged structures," have emerged as consistently fruitful starting points for drug discovery campaigns. The 1,4-diazepane ring system is one such scaffold, a seven-membered heterocyclic motif that has demonstrated remarkable versatility in presenting substituents in three-dimensional space, leading to a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1] Concurrently, the sulfonamide functional group represents another cornerstone of drug design, renowned for its ability to act as a bioisostere for other functional groups and to form key interactions with biological targets, most notably as inhibitors of enzymes like carbonic anhydrase and as modulators of various receptors.

This technical guide delves into the confluence of these two powerful moieties: the structure-activity relationship (SAR) of 1,4-diazepane sulfonamides. This class of compounds, while relatively underexplored compared to its constituent parts, holds significant promise for the development of new therapeutics. We will dissect the critical structural features that govern the biological activity of these molecules, explore their synthesis, and detail the experimental and computational methodologies used to elucidate their SAR. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space occupied by 1,4-diazepane sulfonamides.

The 1,4-Diazepane Core: A Flexible Scaffold for Diverse Targets

The 1,4-diazepane ring is a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. Its non-planar, flexible nature allows it to adopt various low-energy conformations, which can be exploited to achieve optimal interactions with a diverse range of biological targets. The presence of two nitrogen atoms provides convenient handles for chemical modification, allowing for the introduction of a wide variety of substituents to probe the chemical space around a target's binding pocket.

The therapeutic potential of the 1,4-diazepane scaffold has been demonstrated in a variety of contexts. For instance, derivatives of 1,4-diazepane have been developed as potent and selective factor Xa inhibitors for antithrombotic therapy, where the diazepane moiety interacts with the S4 aryl-binding domain of the enzyme's active site. In other studies, 1,4-diazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3, highlighting the scaffold's utility in targeting G-protein coupled receptors (GPCRs). Furthermore, the 1,4-diazepane ring has been incorporated into novel sigma receptor ligands, which have potential applications in the treatment of neurodegenerative disorders and as antipsychotics.[2]

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide group (-SO₂NR₂R₃) is a key functional group in a multitude of clinically approved drugs. Its enduring presence in the medicinal chemist's toolbox is a testament to its versatile chemical and physical properties. The sulfonamide moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, and its tetrahedral geometry allows it to act as a stable linker between different parts of a molecule.

The biological activities of sulfonamides are diverse and depend heavily on the nature of the substituents attached to the sulfur and nitrogen atoms. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. The development of sulfonamide-based drugs for central nervous system (CNS) disorders has also been a very active area of research.[3]

SAR Case Study: 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides as 5-HT₆ Antagonists

A compelling example that directly illustrates the SAR of 1,4-diazepane sulfonamides is the development of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides as antagonists of the 5-HT₆ receptor, a promising target for the treatment of cognitive disorders.[4]

Core Structural Hypotheses

The design of this series was predicated on a key pharmacophoric hypothesis for 5-HT₆ receptor antagonists, which includes:

  • A Basic Amine Center: Essential for interaction with the receptor. In this series, the terminal nitrogen of the 1,4-diazepane ring fulfills this role.[4]

  • An Aromatic Moiety: The phenyl-sulfonamide portion of the molecule provides the necessary aromatic character.

  • A Flexible Spacer: A methylene group connecting the 1,4-diazepane ring to the phenyl-sulfonamide core allows for the correct orientation of the key pharmacophoric elements within the receptor's binding site.[4]

Synthesis of the 1,4-Diazepane Sulfonamide Library

The synthesis of the target compounds was achieved through a multi-step sequence, as outlined below. This general scheme allows for the introduction of diversity at both the 1,4-diazepane ring and the aryl sulfonamide moiety.

Experimental Protocol: General Synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides [4]

  • Step 1: Reductive Amination: 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane via reductive amination to form the corresponding N-substituted 1,4-diazepane.

  • Step 2: Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine using a reducing agent such as iron powder with ammonium chloride. This provides the key amine intermediate.

  • Step 3: Sulfonylation: The newly formed aniline is reacted with a variety of substituted sulfonyl chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • Step 4: Deprotection (if necessary) and Salt Formation: If a protecting group is used on the 1,4-diazepane ring, it is removed. The final compound is then typically converted to a hydrochloride salt to improve its solubility and handling properties.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde N-(3-nitrobenzyl)-1,4-diazepane N-(3-nitrobenzyl)-1,4-diazepane 3-Nitrobenzaldehyde->N-(3-nitrobenzyl)-1,4-diazepane Reductive Amination Substituted 1,4-Diazepane Substituted 1,4-Diazepane Substituted 1,4-Diazepane->N-(3-nitrobenzyl)-1,4-diazepane 3-((1,4-diazepan-1-yl)methyl)aniline 3-((1,4-diazepan-1-yl)methyl)aniline N-(3-nitrobenzyl)-1,4-diazepane->3-((1,4-diazepan-1-yl)methyl)aniline Nitro Reduction 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide 3-((1,4-diazepan-1-yl)methyl)aniline->3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide Sulfonylation with ArSO2Cl SAR_Trends cluster_sulfonamide Aryl Sulfonamide Modifications cluster_diazepane 1,4-Diazepane Modifications Unsubstituted (R=H) Unsubstituted (R=H) Electron-withdrawing (R=Cl, F) Electron-withdrawing (R=Cl, F) Unsubstituted (R=H)->Electron-withdrawing (R=Cl, F) Increases Affinity Di-substitution (R=2,4-di-Cl) Di-substitution (R=2,4-di-Cl) Electron-withdrawing (R=Cl, F)->Di-substitution (R=2,4-di-Cl) Further Increases Affinity N-H (R'=H) N-H (R'=H) N-Methyl (R'=CH3) N-Methyl (R'=CH3) N-H (R'=H)->N-Methyl (R'=CH3) Slightly Decreases Affinity

References

Physicochemical properties of 1,4-diazepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Diazepane-1-Sulfonamide

Abstract

This compound is a foundational heterocyclic scaffold combining the structural features of a saturated seven-membered diazepine ring with a primary sulfonamide group. While its more complex derivatives have found applications in medicinal chemistry, particularly as antagonists for serotonin receptors, the core molecule itself is not extensively characterized in public literature.[1] This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to synthesize, characterize, and understand the fundamental physicochemical properties of this compound. We provide a narrative built on established principles of medicinal chemistry, detailing not just the methods of determination but the scientific rationale behind them. This document outlines plausible synthetic routes, detailed protocols for determining critical parameters such as pKa, LogP, and solubility, and the expected spectroscopic signatures. By framing this as a complete characterization workflow, we aim to provide a self-validating system for any laboratory to produce and analyze this versatile chemical entity.

Introduction: The Sulfonamide-Diazepane Scaffold

The convergence of the sulfonamide group and the 1,4-diazepane ring in a single molecule creates a scaffold of significant interest in drug discovery. Sulfonamides are a well-established pharmacophore, present in a wide array of therapeutics including antimicrobial, antiviral, and anticancer agents.[2][3][4] Their ability to act as bioisosteres of carboxylic acids and to engage in strong hydrogen bonding interactions makes them a privileged functional group.[5][6] The 1,4-diazepane moiety is a flexible, saturated heterocycle that provides a three-dimensional framework for orienting substituents and interacting with biological targets.[7]

The physicochemical properties of any drug candidate—such as its acidity, lipophilicity, and solubility—are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] An imbalance in these properties can lead to poor bioavailability or off-target toxicity, ultimately causing failure in later stages of drug development.[11][12] Given the absence of extensive experimental data for the parent this compound, this guide establishes the foundational work required to unlock its potential as a building block for novel therapeutics.

Molecular Profile and In Silico Predictions

Before embarking on experimental work, an analysis of the molecule's structure and computationally predicted properties provides a crucial starting point. These predictions help anticipate the molecule's behavior and inform the design of appropriate analytical experiments.

The structure features two key ionizable centers: the acidic proton on the primary sulfonamide nitrogen and the basic secondary amine within the diazepane ring. This dual acidic/basic nature suggests that the molecule's charge and properties will be highly dependent on pH.

PropertyPredicted Value / FormulaData SourceSignificance
Molecular Formula C₅H₁₃N₃O₂SPubChemFoundational for all mass-based calculations.[13]
Molecular Weight 179.24 g/mol PubChemEssential for preparing solutions of known concentration.[13]
XLogP3-AA -1.5PubChemPredicts high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.[13]
Hydrogen Bond Donors 2PubChemThe N-H groups on the sulfonamide and the diazepine ring can donate hydrogen bonds, influencing solubility and receptor binding.[13]
Hydrogen Bond Acceptors 4PubChemThe oxygen atoms of the sulfonyl group and the nitrogen atoms can accept hydrogen bonds.[13]

Synthesis and Characterization Workflow

A logical workflow is essential for the efficient synthesis and validation of the target compound. The proposed pathway begins with a common starting material and proceeds through sulfonylation, followed by rigorous purification and structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis start 1,4-Diazepane reaction Sulfonylation Reaction start->reaction reagent Sulfamoyl Chloride (Base, Solvent e.g., DCM) reagent->reaction workup Aqueous Workup & Crude Extraction reaction->workup purify Column Chromatography workup->purify product Pure this compound purify->product nmr ¹H & ¹³C NMR product->nmr Aliquots for Analysis ms LC-MS product->ms Aliquots for Analysis purity HPLC-UV/DAD product->purity Aliquots for Analysis ftir FT-IR product->ftir Aliquots for Analysis

Caption: General workflow for synthesis and structural validation.

Proposed Synthetic Protocol

This protocol describes a standard method for the N-sulfonylation of a secondary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure.

    • ¹H NMR: Expect to see complex multiplets for the methylene protons of the diazepane ring. A broad singlet corresponding to the diazepine N-H proton and another for the sulfonamide -NH₂ protons should be observable.

    • ¹³C NMR: Signals corresponding to the unique carbon atoms of the diazepane ring are expected in the aliphatic region (typically 40-60 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of key functional groups. Expect strong characteristic stretching bands for the S=O bonds of the sulfonyl group (typically around 1320 cm⁻¹ and 1140 cm⁻¹), as well as N-H stretching bands.[14][15]

Core Physicochemical Properties: Experimental Determination

The following sections detail the rationale and protocols for measuring the most critical physicochemical properties that dictate a molecule's behavior in a biological system.

Acidity and Basicity (pKa)

Causality: The pKa values are arguably the most important physicochemical parameter for an ionizable drug. They determine the charge state of the molecule at a given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[16][17] this compound is amphoteric, possessing both a basic amine and an acidic sulfonamide group. The sulfonamide proton is acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group, while the secondary amine in the ring is basic due to the lone pair of electrons on the nitrogen.[18][19]

pKa_States Cation Cationic (Low pH) Zwitterion Zwitterionic / Neutral (Intermediate pH) Cation->Zwitterion Loses H⁺ (pKa₁ - Basic Amine) Anion Anionic (High pH) Zwitterion->Anion Loses H⁺ (pKa₂ - Acidic Sulfonamide) G cluster_primary Primary Characterization cluster_secondary pH-Dependent Properties cluster_final Final Data Profile start Pure Synthesized Compound pka Determine pKa Values (Potentiometric Titration) start->pka logp Determine LogP (Shake-Flask, Neutral pH) start->logp sol_intrinsic Determine Intrinsic Solubility (S₀) (at Isoelectric Point) start->sol_intrinsic logd Determine LogD Profile (Shake-Flask at various pH) pka->logd Informs pH Selection sol_ph Determine pH-Solubility Profile (Shake-Flask at various pH) pka->sol_ph Informs pH Selection logp->logd Provides baseline sol_intrinsic->sol_ph Provides baseline profile Complete Physicochemical Profile: pKa, LogP, LogD, Solubility logd->profile sol_ph->profile

References

An In-Depth Technical Guide to In Silico Modeling of 1,4-Diazepane-1-Sulfonamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the computational modeling of 1,4-diazepane-1-sulfonamide derivatives. We will delve into the core in silico techniques, emphasizing not just the procedural steps but the scientific rationale that underpins methodological choices, ensuring a robust and validated approach to predicting molecular interactions.

The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The seven-membered diazepine ring offers a flexible yet constrained conformation, allowing for diverse substituent orientations to probe biological target topographies. The sulfonamide group, a well-established pharmacophore, acts as a potent hydrogen bond donor and acceptor, crucial for anchoring the ligand within a protein's active site.[1][2][3] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as antibacterial, antidiabetic, and anticancer agents.[4][5][6] Understanding the precise nature of their interactions with biological targets at an atomic level is paramount for rational drug design and optimization.

Foundational Principles: A Self-Validating In Silico Workflow

The predictive power of any in silico model hinges on the quality of its inputs and the rigor of its validation. Our approach is built on a self-validating workflow, where each stage provides a layer of confidence in the final results. This workflow is not a linear path but an iterative cycle of preparation, simulation, analysis, and refinement.

G cluster_prep Preparation cluster_sim Simulation & Prediction cluster_analysis Analysis & Validation P1 Target Identification & Structure Retrieval (PDB) P2 Protein Preparation (Cleaning, Protonation) P1->P2 P3 Ligand Preparation (2D to 3D, Tautomers) P2->P3 S1 Molecular Docking (Pose Prediction) P3->S1 S2 Molecular Dynamics (Stability & Energetics) S1->S2 A1 Binding Mode Analysis S2->A1 S3 QSAR/Pharmacophore (Activity Prediction) A2 Free Energy Calculation A1->A2 A3 Model Validation (Internal & External) A2->A3 A3->P1 Iterative Refinement

Caption: Iterative workflow for in silico modeling.

Part I: Structural Preparation - The Bedrock of Accurate Modeling

Garbage in, garbage out. This adage is particularly true for computational modeling. The initial preparation of both the protein target and the small molecule ligand is the most critical phase, directly influencing the reliability of all subsequent predictions.

Target Protein Preparation

The goal is to prepare a biologically relevant and computationally tractable model of the protein receptor.

Step-by-Step Protocol:

  • Structure Selection and Retrieval:

    • Rationale: The choice of the Protein Data Bank (PDB) structure is paramount. Prioritize high-resolution (<2.5 Å) X-ray crystal structures. If multiple structures are available, select one with a co-crystallized ligand that shares structural similarity with the this compound scaffold. This provides a validated binding pocket.

    • Action: Download the selected PDB file (e.g., from RCSB PDB).[7]

  • Initial Cleaning and Standardization:

    • Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and multiple conformations for residues. These must be addressed to create a clean system.[8][9] Water molecules not critical for ligand binding should be removed to reduce computational complexity.

    • Action: Use visualization software like UCSF Chimera or BIOVIA Discovery Studio to remove water molecules, ions, and co-crystalized ligands not part of your study.[7][10] If a residue has alternate conformations, retain the one with the highest occupancy.

  • Protonation and Hydrogen Addition:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray structures but are essential for defining the hydrogen-bonding network and correct electrostatics. The protonation states of ionizable residues (His, Asp, Glu) at a physiological pH must be correctly assigned.[7][8]

    • Action: Employ tools like H++ or the pdb2pqr server to assign protonation states and add hydrogen atoms. Visually inspect key active site residues to ensure their protonation states are chemically sensible.

  • Structural Refinement and Energy Minimization:

    • Rationale: The process of adding hydrogens or modeling missing loops can introduce steric clashes. A brief energy minimization step relaxes the structure into a low-energy conformation.

    • Action: Perform a constrained energy minimization using a suitable force field (e.g., AMBER, CHARMM), keeping the backbone atoms fixed to preserve the experimental conformation.

Ligand Preparation

The this compound ligand must be converted into a three-dimensional, energetically favorable conformation with correct atom types and charges.

Step-by-Step Protocol:

  • 2D to 3D Conversion:

    • Rationale: Start with a 2D representation of the molecule. This structure needs to be converted into a reasonable 3D conformation.

    • Action: Use software like ChemDraw to create the 2D structure and export it as a SMILES string or MOL file. Utilize tools like Open Babel or the JChem library to generate an initial 3D structure.[11][12]

  • Tautomer and Ionization State Enumeration:

    • Rationale: The sulfonamide group and other functionalities can exist in different tautomeric and protonation states at physiological pH. It is crucial to model the most probable state, as this dictates the molecule's hydrogen bonding potential.

    • Action: Employ tools like LigPrep (Schrödinger) or JChem's pKa calculator to generate the most likely ionization state at pH 7.4 ± 1.0.[11]

  • Conformational Search and Energy Minimization:

    • Rationale: The flexible diazepine ring can adopt multiple low-energy conformations. A thorough conformational search is necessary to identify relevant conformers for docking.

    • Action: Perform a conformational search using a method like the OPLS force field. The resulting conformers should be energy minimized to produce a set of low-energy starting structures for docking.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode.[13]

G cluster_docking Docking Workflow P Prepared Protein (PDBQT format) Grid Define Binding Site (Grid Box Generation) P->Grid L Prepared Ligand (MOL2/SDF format) Dock Run Docking Algorithm (e.g., AutoDock Vina, Glide) L->Dock Grid->Dock Score Scoring & Ranking (Binding Affinity Estimation) Dock->Score Analysis Pose Analysis (Visual Inspection, Interaction Analysis) Score->Analysis

Caption: A typical molecular docking workflow.

Step-by-Step Protocol:

  • Defining the Binding Site:

    • Rationale: The docking algorithm needs to know where to search for a binding site. This is typically defined by a "grid box" centered on the known active site or a co-crystallized ligand.

    • Action: Using a program like AutoDock Tools, define a grid box that encompasses the entire binding pocket, with a small buffer region.[7]

  • Running the Docking Simulation:

    • Rationale: The docking software will systematically sample different conformations and orientations of the ligand within the defined grid box, using a scoring function to estimate the binding affinity for each pose.

    • Action: Execute the docking run using software like AutoDock Vina or SwissDock.[14] The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but also the reliability of the result.

  • Analyzing the Results:

    • Rationale: The output will be a series of binding poses ranked by their predicted binding affinity (e.g., ΔG in kcal/mol).[15] It is crucial to not rely solely on the top-ranked score. Visual inspection and understanding the key interactions are essential.[15][16]

    • Action:

      • Visual Inspection: Use PyMOL or Chimera to visualize the top-ranked poses.[17] Check for steric clashes and ensure the conformation is chemically reasonable.

      • Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking.[15] The sulfonamide group should ideally form strong hydrogen bonds with polar residues in the active site.

      • Clustering (RMSD): Poses with a root-mean-square deviation (RMSD) of less than 2.0 Å are generally considered to be in the same binding mode.[15][16] Analyze the top-scoring poses from the most populated clusters.

ParameterDescriptionTypical Value/Interpretation
Binding Affinity (ΔG) Estimated free energy of binding.More negative values indicate stronger binding.[15]
RMSD Root-Mean-Square Deviation from a reference pose.< 2.0 Å suggests a reliable docking pose.[15][16]
Key Interactions Hydrogen bonds, hydrophobic contacts, etc.Identifies the specific forces driving the interaction.[15]

Part III: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose and a more rigorous calculation of binding free energy.[13][18]

Step-by-Step Protocol:

  • System Setup:

    • Rationale: The docked protein-ligand complex must be placed in a simulated physiological environment. This involves solvating the system in a water box and adding counter-ions to neutralize the charge.

    • Action: Use a program like GROMACS or AMBER to create a simulation box (e.g., cubic or dodecahedron), fill it with a pre-equilibrated water model (e.g., TIP3P), and add Na+ or Cl- ions to neutralize the system.

  • Force Field Selection:

    • Rationale: The force field is a set of parameters that defines the potential energy of the system.[19] The choice of force field is critical. Standard protein force fields (e.g., AMBER, CHARMM) work well for the protein, but the ligand requires specific parameterization. For sulfonamides, specialized parameters may be needed to accurately model the sulfur atom's geometry and charge distribution.[20][21][22]

    • Action: Use a tool like Antechamber or CGenFF to generate parameters for the this compound ligand that are compatible with the chosen protein force field.

  • Equilibration:

    • Rationale: Before the production simulation, the system must be gradually relaxed to avoid instabilities. This involves a series of energy minimization and short MD runs with position restraints on the protein and ligand, which are slowly released.

    • Action:

      • Perform energy minimization to remove bad contacts.

      • Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the target temperature (e.g., 310 K).

      • Run a short NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system density.

  • Production MD Run:

    • Rationale: This is the main simulation where data is collected. The length of the simulation depends on the process being studied, but for assessing binding stability, runs of 100-500 ns are common.[23]

    • Action: Run the simulation for the desired length of time, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Rationale: The raw trajectory data must be analyzed to extract meaningful biophysical information.

    • Action:

      • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable pose.[24]

      • RMSF: The root-mean-square fluctuation (RMSF) of each residue can identify flexible regions of the protein upon ligand binding.[25]

      • Hydrogen Bond Analysis: Track the occupancy of key hydrogen bonds between the ligand and protein throughout the simulation.[25]

      • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the trajectory snapshots.[26] This provides a more accurate estimate than docking scores.

Analysis MetricPurposeInterpretation of a "Good" Result
Ligand RMSD Assess the stability of the ligand's binding pose.A low, stable RMSD (< 3 Å) throughout the simulation.[24]
Protein RMSF Identify protein regions affected by ligand binding.Reduced fluctuation in the binding pocket residues.
Hydrogen Bond Occupancy Quantify the stability of key polar interactions.High occupancy (>75%) for critical hydrogen bonds.
MM/PBSA ΔG More accurate estimation of binding free energy.A consistently negative value, corroborating docking scores.

Part IV: QSAR and Pharmacophore Modeling - Building Predictive Models

When a series of this compound analogs with known biological activities is available, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be developed. These models identify the key molecular features responsible for activity and can be used to predict the potency of novel, untested compounds.[13][27]

  • QSAR: Develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[28][29]

  • Pharmacophore Modeling: Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

These models are invaluable for prioritizing which new derivatives to synthesize, saving significant time and resources in the drug discovery pipeline.

Conclusion: An Integrated Approach to Drug Discovery

The in silico modeling of this compound interactions is a multi-faceted process that, when executed with scientific rigor, provides powerful insights into the molecular basis of their biological activity. By integrating molecular docking, molecular dynamics, and QSAR/pharmacophore modeling into a self-validating workflow, researchers can rationally design more potent and selective drug candidates. This guide provides the foundational principles and protocols to empower scientists to leverage these computational tools effectively, accelerating the journey from initial concept to clinical candidate.

References

A Technical Guide to Investigating the Therapeutic Potential of the 1,4-Diazepane-1-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane ring system is recognized by medicinal chemists as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] When coupled with a sulfonamide moiety—a pharmacophore renowned for its diverse therapeutic applications—the resulting 1,4-diazepane-1-sulfonamide scaffold presents a compelling, yet underexplored, framework for novel drug discovery.[3] Direct biological data for the specific "this compound" core is sparse in public literature, necessitating a structured, target-agnostic, and hypothesis-driven approach to unlock its therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for novel compounds built upon this scaffold. We will delineate two primary avenues of investigation, leveraging the known pharmacology of the scaffold's constituent parts: the inhibition of carbonic anhydrases and the modulation of nuclear receptors, specifically the Retinoid X Receptor (RXR).

Part 1: Deconstructing the Scaffold: Rationale for Target Selection

The logical starting point for a novel scaffold is to investigate target families known to interact with its core components. The this compound structure contains two key pharmacophoric elements:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of a multitude of FDA-approved drugs.[3] Its mechanism of action is incredibly diverse, ranging from the well-known antibacterial properties (via inhibition of dihydropteroate synthase) to diuretic, anticonvulsant, anti-inflammatory, and hypoglycemic effects.[4][5][6] A primary and well-characterized interaction of the sulfonamide group is its ability to act as a potent inhibitor of zinc metalloenzymes, most notably the carbonic anhydrases (CAs) .[7][8]

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring is a versatile scaffold found in agents targeting the central nervous system (CNS), as well as compounds with anticancer, antiviral, and antibacterial properties.[9][10] Importantly, derivatives of the larger diazepine class have been shown to modulate nuclear receptors, including acting as agonists for the Retinoid X Receptor (RXR) .[11]

This analysis logically funnels our investigation into two high-priority, yet distinct, target classes: Carbonic Anhydrases and Retinoid X Receptors.

Part 2: Avenue of Investigation I - Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12] Their inhibition has therapeutic applications in glaucoma, epilepsy, altitude sickness, and certain types of cancer.[8][13][14] The sulfonamide moiety is a classic zinc-binding group that anchors inhibitors within the CA active site. The 1,4-diazepane portion of the scaffold would serve to modulate potency, isoform selectivity, and pharmacokinetic properties.

Workflow for Assessing Carbonic Anhydrase Inhibition

The following diagram and protocol outline a systematic approach to determine if a novel this compound derivative acts as a CA inhibitor.

Caption: Workflow for Identification and Validation of CA Inhibitors.

Experimental Protocol: Human Carbonic Anhydrase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of test compounds against various human (h) CA isoforms.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against key hCA isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (4-NPA), the substrate

  • HEPES buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Preparation: Prepare a stock solution of 4-NPA in acetonitrile. Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO.

  • Assay Setup: To each well of a 96-well plate, add:

    • 140 µL of HEPES buffer.

    • 20 µL of the appropriate hCA isoform solution.

    • 20 µL of the test compound dilution (or DMSO for control).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 4-NPA stock solution to each well.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of 4-nitrophenol production is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data, setting the uninhibited control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Self-Validation: The inclusion of Acetazolamide, a well-characterized pan-CA inhibitor, serves as a positive control to validate the assay's performance.[12] Comparing the determined IC₅₀ for Acetazolamide against literature values ensures the assay is running correctly.

Target Isoform Therapeutic Relevance Example Cell Line for CETSA Potential Indication
hCA II Glaucoma, Epilepsy[12]Ciliary Body Epithelial CellsGlaucoma
hCA IX Hypoxia-associated Cancers[12]HT-29, MDA-MB-231Solid Tumors (e.g., Colon, Breast)
hCA XII Glaucoma, CancerRenal Cell Carcinoma Lines (e.g., A498)Glaucoma, Renal Cancer

Part 3: Avenue of Investigation II - Retinoid X Receptor (RXR) Modulation

RXR is a unique nuclear receptor that forms heterodimers with numerous other nuclear receptors (e.g., RAR, LXR, PPAR) to regulate gene transcription involved in differentiation, metabolism, and inflammation.[15] RXR agonists, also known as rexinoids, have therapeutic applications in cancer and are being investigated for neurodegenerative diseases.[16][17] Certain diazepine derivatives have been shown to possess RXR-agonistic properties.[11] This provides a strong rationale to screen this compound compounds for RXR modulation.

Workflow for Assessing RXR Agonism

The following workflow details a standard cascade for identifying and characterizing novel RXR agonists.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Downstream Target Gene Analysis A Compound Library B Cell-Based Reporter Assay (e.g., HEK293T cells with RXRE-Luciferase) A->B C Identify 'Hits' (Compounds inducing luciferase expression) B->C D Determine EC₅₀ of Hits C->D E Counter-screen against other NRs (e.g., RARE-Luciferase for RAR activity) D->E Characterization F Select Potent & RXR-Selective Leads E->F Prioritization G Treat Relevant Cell Line (e.g., HL-60 Leukemia Cells) F->G H qPCR for known RXR target genes (e.g., ABCA1, LPL) G->H Treatment I Confirm Mechanism of Action H->I Validation

Caption: Workflow for Identification and Validation of RXR Agonists.

Experimental Protocol: RXR-Luciferase Reporter Assay

Objective: To quantify the ability of test compounds to activate the Retinoid X Receptor and drive transcription from an RXR-responsive element (RXRE).

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids for human RXRα

  • Reporter plasmid containing multiple copies of an RXRE driving a luciferase gene (e.g., pGL3-RXRE-luc)

  • Control plasmid for transfection normalization (e.g., a Renilla luciferase plasmid)

  • Lipofectamine or other transfection reagent

  • Test compounds dissolved in DMSO

  • Bexarotene (positive control)

  • 96-well cell culture plates

  • Dual-luciferase reporter assay system

Methodology:

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with the RXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control, Bexarotene. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for another 24 hours to allow for receptor activation and luciferase protein expression.

  • Cell Lysis and Measurement: Lyse the cells and measure both Firefly (from the reporter) and Renilla (from the control) luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold-activation relative to the vehicle (DMSO) control.

    • Plot the fold-activation versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the EC₅₀ (50% effective concentration).

Self-Validation: The use of Bexarotene, an FDA-approved RXR agonist, provides a robust positive control.[16] The EC₅₀ value obtained for Bexarotene should align with published data, confirming the assay's validity. A counter-screen using a reporter for a related receptor, such as the Retinoic Acid Receptor (RAR), is crucial to establish selectivity.[16]

Parameter Description Acceptance Criterion
EC₅₀ Concentration for 50% maximal activation in the RXRE-luciferase assay.< 1 µM for initial consideration.
Selectivity Ratio of EC₅₀ in a counter-screen (e.g., RARE) to EC₅₀ in the primary screen (RXRE).> 10-fold selectivity for RXR over other receptors.
Target Gene Upregulation Fold-change in mRNA levels of known RXR target genes (e.g., ABCA1) upon treatment.Statistically significant increase compared to vehicle control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By systematically investigating its potential to interact with well-established target classes associated with its constituent pharmacophores—namely carbonic anhydrases and retinoid X receptors—researchers can efficiently de-risk and advance new chemical entities. The workflows and protocols detailed in this guide provide a validated, step-by-step framework for initial target identification and validation. Positive findings in these assays would warrant further investigation into pharmacokinetics, in vivo efficacy in relevant disease models, and safety pharmacology to fully characterize the therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Application Note and Protocol: A Validated Synthesis of 1,4-Diazepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 1,4-diazepane-1-sulfonamide, a valuable scaffold in medicinal chemistry. The synthetic strategy hinges on the selective mono-protection of the 1,4-diazepane ring system, followed by sulfonylation and subsequent deprotection. This protocol is designed for researchers in drug discovery and chemical development, offering detailed procedural steps, mechanistic insights, and criteria for validating the synthesis of the target compound.

Introduction

The 1,4-diazepane moiety is a privileged scaffold in modern drug discovery, appearing in a range of biologically active molecules. The incorporation of a sulfonamide group at the N1 position can significantly modulate the physicochemical properties of the diazepine ring, influencing its solubility, metabolic stability, and target engagement. As such, a robust and reproducible synthesis of this compound is of considerable interest to the scientific community. This protocol outlines a validated pathway that proceeds through a tert-butyloxycarbonyl (Boc)-protected intermediate, ensuring high selectivity and good overall yield.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps:

  • Mono-Boc Protection: Selective protection of one of the secondary amines of 1,4-diazepane.

  • Sulfonylation: Reaction of the free secondary amine of the mono-Boc protected intermediate with sulfamoyl chloride.

  • Boc Deprotection: Acid-mediated removal of the Boc protecting group to yield the final product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Boc Deprotection 1,4-Diazepane 1,4-Diazepane Boc_Diazepane tert-Butyl 1,4-diazepane-1-carboxylate 1,4-Diazepane->Boc_Diazepane Et3N, DCM Boc_Anhydride Boc Anhydride / HCl Boc_Anhydride->Boc_Diazepane Boc_Sulfonamide tert-Butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate Boc_Diazepane->Boc_Sulfonamide Et3N, DCM Sulfamoyl_Chloride Sulfamoyl Chloride Sulfamoyl_Chloride->Boc_Sulfonamide Final_Product This compound Boc_Sulfonamide->Final_Product HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc)₂O≥97%Commercially Available
Triethylamine (Et₃N)≥99.5%, redistilledCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sulfamoyl chloride98%Commercially Available
4M HCl in 1,4-Dioxane-Commercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄Reagent GradeCommercially Available
Silica gel230-400 meshCommercially Available
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

Rationale: The symmetrical nature of 1,4-diazepane necessitates the protection of one of its two secondary amine functionalities to ensure selective sulfonylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent sulfonylation step and its facile removal under acidic conditions.[1] A common strategy for achieving mono-protection of diamines involves the in-situ formation of the mono-hydrochloride salt, which deactivates one amine towards Boc protection.[2][3]

Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of 1M HCl in diethyl ether (1.0 eq) dropwise.

  • Stir the resulting suspension for 30 minutes at 0 °C.

  • Add triethylamine (1.1 eq) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM (0.5 M) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x volume of DCM) and then with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in DCM) to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil or white solid.

Expected Yield: 70-85%

Characterization ( tert-Butyl 1,4-diazepane-1-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 6.0 Hz, 2H), 3.45 (t, J = 5.8 Hz, 2H), 2.90 (t, J = 5.6 Hz, 2H), 2.75 (t, J = 5.4 Hz, 2H), 1.85 (quint, J = 5.7 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 79.5, 49.8, 48.9, 47.6, 46.5, 29.3, 28.5.

  • MS (ESI+): m/z = 201.1 [M+H]⁺.

Step 2: Synthesis of tert-Butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate

Rationale: With one amine protected, the remaining secondary amine can be selectively sulfonylated. Sulfamoyl chloride is a suitable reagent for introducing the sulfamide moiety. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[4]

Procedure:

  • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve sulfamoyl chloride (1.2 eq) in anhydrous DCM (0.5 M).

  • Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate as a white solid.

Expected Yield: 60-75%

Characterization ( tert-Butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.80 (s, 2H), 3.60 (t, J = 6.2 Hz, 2H), 3.50 (t, J = 6.0 Hz, 2H), 3.35 (t, J = 5.8 Hz, 2H), 3.25 (t, J = 5.6 Hz, 2H), 2.00 (quint, J = 5.9 Hz, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.9, 80.0, 49.5, 48.2, 47.8, 46.9, 28.4, 27.5.

  • MS (ESI+): m/z = 280.1 [M+H]⁺.

Step 3: Synthesis of this compound (Boc Deprotection)

Rationale: The final step involves the removal of the Boc protecting group. A solution of 4M HCl in 1,4-dioxane is a standard and highly effective reagent for this transformation, yielding the desired product as its hydrochloride salt.[5][6][7] The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid which decarboxylates.[8]

Procedure:

  • Dissolve tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane (10-20 eq of HCl).

  • Stir the solution at room temperature for 2-4 hours. A precipitate may form during this time.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the solid by filtration to obtain this compound hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify to pH > 10 with a suitable base (e.g., 2M NaOH), and extract with an appropriate organic solvent (e.g., DCM or a mixture of isopropanol/chloroform).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Expected Yield: >90%

Characterization (this compound):

  • ¹H NMR (400 MHz, D₂O, for HCl salt): δ 3.75-3.60 (m, 4H), 3.45-3.30 (m, 4H), 2.20 (quint, J = 6.0 Hz, 2H).

  • ¹³C NMR (101 MHz, D₂O, for HCl salt): δ 48.5, 47.3, 45.9, 44.2, 26.8.

  • MS (ESI+): m/z = 180.1 [M+H]⁺.[9]

Safety and Handling

  • 1,4-Diazepane: Corrosive. Causes skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfamoyl chloride: Corrosive and water-reactive. Handle with extreme care in a fume hood, avoiding inhalation and contact with skin and eyes.

  • Di-tert-butyl dicarbonate: Irritant. Avoid inhalation and contact with skin and eyes.

  • 4M HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Dichloromethane: Suspected carcinogen. Use in a well-ventilated area.

Troubleshooting

IssuePossible CauseSolution
Step 1: Low yield of mono-Boc product Incomplete reaction or formation of di-Boc product.Ensure accurate stoichiometry of reagents. Monitor the reaction closely by TLC/LC-MS to avoid over-reaction.
Step 2: Multiple products in sulfonylation Reaction with residual di-Boc protected starting material or side reactions.Ensure the purity of the mono-Boc protected intermediate. Maintain low reaction temperature during the addition of sulfamoyl chloride.
Step 3: Incomplete deprotection Insufficient acid or reaction time.Use a larger excess of HCl in dioxane. Extend the reaction time and monitor by LC-MS until the starting material is consumed.

References

Analytical techniques for characterizing 1,4-diazepane sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1,4-Diazepane Sulfonamides

The Strategic Analytical Workflow

A multi-technique approach is essential for the thorough characterization of novel chemical entities. Each technique provides a unique and complementary piece of the structural puzzle. The logical flow of analysis ensures that foundational data (purity, molecular weight) are secured before investing in more resource-intensive structural studies.

Analytical_Workflow start Synthesized 1,4-Diazepane Sulfonamide purity_ms Initial Identity & Purity Screen (LC-MS) start->purity_ms hplc Quantitative Purity Assessment (RP-HPLC) purity_ms->hplc Confirm MW nmr Structural Elucidation (1H, 13C, 2D NMR) hplc->nmr Purity ≥95% hrms Elemental Composition (HRMS) hplc->hrms chiral_check Is the molecule chiral? nmr->chiral_check hrms->chiral_check chiral_sep Enantiomeric Purity & Separation (Chiral HPLC / SFC) chiral_check->chiral_sep Yes final Complete Characterization Profile chiral_check->final No xray Unambiguous 3D Structure & Absolute Stereochemistry (X-ray Crystallography) chiral_sep->xray For absolute configuration chiral_sep->final xray->final

Caption: Integrated workflow for 1,4-diazepane sulfonamide characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the covalent structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC/HSQC) experiments is typically required for full assignment.

Expertise & Causality:

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals corresponds to the relative number of protons.

  • ¹³C NMR reveals the number of chemically distinct carbon atoms. Attached Proton Test (APT) or DEPT experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • DMSO-d₆ is often the solvent of choice. Its polarity aids in dissolving a wide range of sulfonamides, and its high boiling point is suitable for variable temperature studies. Critically, it allows for the observation of exchangeable protons, such as the N-H of the sulfonamide, which typically appears as a singlet between 8 and 11 ppm.[1] The diazepane ring protons will present as complex multiplets, often requiring 2D NMR for unambiguous assignment.

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Ar-H (Sulfonyl side)7.7 - 8.0125 - 145Protons ortho to the SO₂ group are deshielded and appear downfield.
Ar-H (Other)6.8 - 7.5110 - 130Dependent on other substituents on the aromatic ring.
Sulfonamide N-H8.0 - 11.0 (in DMSO-d₆)N/ABroad or sharp singlet, position is concentration and temperature dependent.
Diazepane Ring CH₂2.5 - 4.040 - 60Often complex, overlapping multiplets. 2D NMR (COSY) is essential to trace connectivities.
Aliphatic Substituents0.8 - 2.510 - 40Varies based on proximity to heteroatoms.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 1,4-diazepane sulfonamide and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Lock and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typical. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 0 to 200 ppm is standard. This experiment requires a significantly longer acquisition time than ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

  • Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling patterns, and data from 2D NMR experiments (COSY, HSQC) if necessary.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Causality:

  • Electrospray Ionization (ESI) is the preferred method for sulfonamides as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[2][3]

  • Tandem MS (MS/MS) is used to induce fragmentation of the selected parent ion. The resulting fragment ions provide a fingerprint that helps confirm the structure. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C(aryl) bond.[4]

Fragmentation_Pathway parent Parent Ion [M+H]⁺ frag1 [M+H - SO₂]⁺ parent->frag1 Loss of SO₂ frag2 [Ar-SO₂]⁺ parent->frag2 S-N Cleavage frag3 Diazepane Ring Fragment parent->frag3 S-N Cleavage

Caption: Common MS/MS fragmentation of a sulfonamide.

Protocol 2: LC-MS and HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: Use a standard C18 column. The mobile phase is typically a gradient of water and acetonitrile, both containing a small amount of acid (0.1% formic acid) to promote ionization. A flow rate of 0.2-0.5 mL/min is common.

  • MS Acquisition (ESI+): Set the mass spectrometer to operate in positive ion mode. Acquire full scan data over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • HRMS Acquisition: For accurate mass, use a high-resolution instrument (e.g., TOF or Orbitrap).[5] Calibrate the instrument immediately before analysis to ensure high mass accuracy (<5 ppm).

  • Data Analysis: Identify the [M+H]⁺ ion in the full scan spectrum. Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.

Chromatographic Techniques for Purity and Chiral Separation

Chromatography is the gold standard for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of small organic molecules.[6]

Expertise & Causality:

  • Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7]

  • Gradient Elution: A gradient program, where the percentage of organic solvent in the mobile phase is increased over time, is crucial. This ensures that both polar and nonpolar impurities can be eluted and resolved from the main peak within a reasonable run time.[8]

  • Detection: A Photo-Diode Array (PDA) detector is highly recommended. It not only quantifies the peaks at a specific wavelength but also provides UV spectra for each peak, which helps in assessing peak purity and identifying potential co-eluting impurities.

Parameter Typical Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose column for nonpolar to moderately polar compounds.
Mobile Phase A Water + 0.1% TFA or Formic AcidThe acid improves peak shape and provides protons for ionization in MS.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15-20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector PDA/UV at 254 nm254 nm is a common wavelength where many aromatic compounds absorb.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Protocol 3: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 1:1 Acetonitrile:Water).[6]

  • System Setup: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. According to convention, the main peak should be ≥95% pure for use in subsequent biological assays.

Chiral Chromatography for Enantiomeric Separation

If the 1,4-diazepane sulfonamide is chiral, separating and characterizing the individual enantiomers is a regulatory and scientific necessity, as they can have different pharmacological and toxicological profiles.[9]

Expertise & Causality:

  • Techniques: Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful for chiral separations. SFC is often faster and uses less organic solvent, making it a preferred screening tool.[10][11]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and successful for a wide range of compounds, including sulfonamides.[10][12] They provide chiral recognition through a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance.

  • Method Development: Screening a small, diverse set of polysaccharide-based columns against different mobile phases (normal phase, reversed-phase, polar organic) is the most efficient strategy to find a successful separation.[10]

Protocol 4: Chiral Separation Screening (SFC)

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent (e.g., Methanol:Ethanol 1:1) to a concentration of ~1 mg/mL.[10]

  • System Setup: Use an SFC system equipped with an automated column and solvent switcher.

  • Screening: Screen a set of 4-6 polysaccharide-based chiral columns (e.g., Chiralpak AD-H, OD-H, etc.).

  • Mobile Phase: Use a primary mobile phase of supercritical CO₂ with a co-solvent (e.g., methanol, ethanol, or isopropanol). Often, a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is required to improve peak shape and resolution.

  • Analysis: Evaluate the resulting chromatograms for separation (resolution > 1.5 is desired). The method with the best resolution and shortest run time can be optimized further for semi-preparative separation to isolate the individual enantiomers.

X-ray Crystallography for Definitive 3D Structure

For the ultimate, unambiguous confirmation of a molecule's structure, including its relative and absolute stereochemistry, single-crystal X-ray diffraction is the definitive technique.[13][14]

Expertise & Causality:

  • Principle: This technique analyzes the diffraction pattern of X-rays passing through a single, well-ordered crystal. The resulting electron density map allows for the precise determination of atomic positions in three-dimensional space.[15]

  • Application: While not a routine analysis for every compound, it is invaluable for confirming the structure of a key intermediate or final compound, especially when stereochemistry is complex. The seven-membered 1,4-diazepane ring can adopt various conformations (e.g., chair, boat), and X-ray crystallography can precisely define this solid-state conformation.[16]

Protocol 5: Crystal Growth and Analysis (High-Level)

  • Purification: The compound must be highly pure (>98%) to form high-quality crystals.

  • Crystal Growth: Attempt to grow single crystals suitable for diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or solvent layering. A wide range of solvents and solvent combinations (e.g., ethanol, ethyl acetate, dichloromethane, hexane) should be screened.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, angles, and stereochemical information.

References

Application Note: Spectroscopic Analysis of 1,4-Diazepane-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic scaffold that is increasingly recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3] The incorporation of a sulfonamide functional group onto the 1,4-diazepane ring system can further enhance its pharmacological profile by introducing a key hydrogen bond donor and acceptor moiety, which is a common feature in many therapeutic agents. 1,4-Diazepane-1-sulfonamide is a key intermediate and a potential pharmacophore in its own right. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new drug candidates.

This application note provides a detailed guide to the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth interpretation of the expected spectral data.

Molecular Structure and Numbering

For clarity, the following IUPAC numbering scheme for the 1,4-diazepane ring will be used throughout this document.

Caption: IUPAC numbering of this compound.

I. Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The sulfonamide group (-SO₂NH₂) and the secondary amine within the diazepane ring have characteristic vibrational modes that can be readily identified.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder (in a ratio of approximately 1:100) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands. The key vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3400-3300N-H stretching (sulfonamide NH₂)Medium
~3250N-H stretching (diazepane NH)Medium
~2950-2850C-H stretching (aliphatic)Strong
~1330-1310Asymmetric SO₂ stretchingStrong
~1160-1140Symmetric SO₂ stretchingStrong
~1460C-H bending (scissoring)Medium
~910S-N stretchingMedium

Causality Behind Spectral Features:

  • The two distinct N-H stretching bands for the sulfonamide NH₂ group are due to symmetric and asymmetric stretching modes.

  • The broadness of the N-H stretching bands is often indicative of hydrogen bonding, which is expected in the solid state.

  • The strong intensity of the SO₂ stretching bands is a hallmark of the sulfonamide functional group, arising from the large change in dipole moment during these vibrations.[4] A publication on a related substituted 1,4-diazepane sulfonamide reported IR bands at 3396 cm⁻¹ (N-H), 2960 cm⁻¹ (C-H), 1328 cm⁻¹ (asymmetric SO₂ stretch), and 1139 cm⁻¹ (symmetric SO₂ stretch), which aligns well with the expected values.[5]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques. Chemical shift (δ) indicates the electronic environment of a nucleus, integration gives the ratio of protons, and coupling constants (J) reveal information about neighboring nuclei.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 (broad singlet)s2HSO₂NH₂
~3.4 (triplet)t4HC2-H ₂, C7-H
~3.0 (triplet)t4HC3-H ₂, C5-H
~2.8 (broad singlet)s1HN4-H
~1.8 (quintet)q2HC6-H

Rationale for Predicted Chemical Shifts:

  • The protons on the carbons adjacent to the sulfonamide-substituted nitrogen (C2 and C7) are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the sulfonamide group.

  • The protons on the carbons adjacent to the secondary amine (C3 and C5) will be slightly more shielded.

  • The proton on the central carbon of the ethylamine bridge (C6) is expected to be the most shielded of the ring protons.

  • The chemical shifts of the N-H protons are highly dependent on solvent and concentration and will appear as broad singlets that are exchangeable with D₂O.

  • The multiplicity of the signals (triplets and quintet) arises from spin-spin coupling with adjacent methylene protons. For instance, the protons on C2 will be split into a triplet by the two protons on C3.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~50-55C2, C7
~45-50C3, C5
~25-30C6

Rationale for Predicted Chemical Shifts:

  • Similar to the ¹H NMR spectrum, the carbon atoms adjacent to the sulfonamide group (C2 and C7) will be the most deshielded due to the inductive effect.

  • The carbons adjacent to the secondary amine (C3 and C5) will be at a slightly lower chemical shift.

  • The C6 carbon, being furthest from the nitrogen atoms, will be the most shielded and appear at the lowest chemical shift.

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->data_processing c13_nmr->data_processing spectral_interp Spectral Interpretation (Chemical Shifts, Integration, Coupling) data_processing->spectral_interp structure_elucidation Structure Elucidation spectral_interp->structure_elucidation

Caption: A generalized workflow for NMR analysis.

III. Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study the fragmentation pathways, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

Data Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₅H₁₃N₃O₂S, with a monoisotopic mass of 179.07285 Da.[6] In the ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 180.08013.[6] Adducts with sodium ([M+Na]⁺ at m/z 202.06207) or potassium ([M+K]⁺ at m/z 218.03601) may also be observed.[6]

  • Fragmentation Pattern: The fragmentation of sulfonamides is well-documented and can proceed through several pathways.[7][8] For this compound, the following fragmentation pathways are plausible upon CID of the [M+H]⁺ ion:

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which would result in a fragment ion at m/z 116.

    • Cleavage of the S-N bond: Homolytic or heterolytic cleavage of the sulfur-nitrogen bond can lead to the formation of the diazepane ring fragment or the SO₂NH₂ fragment.

    • Ring Opening and Fragmentation: The diazepane ring itself can undergo fragmentation, often initiated by cleavage of the C-N bonds.

cluster_frags Fragmentation Pathways M_H [M+H]⁺ m/z = 180.08 loss_SO2 Loss of SO₂ (m/z 116) M_H->loss_SO2 - SO₂ (64 Da) sn_cleavage S-N Bond Cleavage M_H->sn_cleavage ring_frag Ring Fragmentation M_H->ring_frag

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural elucidation and characterization of this compound. IR spectroscopy confirms the presence of key functional groups, high-resolution mass spectrometry provides the exact molecular weight and formula, and NMR spectroscopy reveals the detailed connectivity and chemical environment of the atoms within the molecule. The protocols and data interpretations provided in this application note serve as a valuable resource for researchers and scientists working with this important heterocyclic scaffold in the field of drug discovery and development.

References

Application Notes and Protocols for 1,4-Diazepane-1-Sulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Heterocyclic Scaffolds in Enzyme Inhibition

Enzyme inhibitors are fundamental tools in biochemical research and are the cornerstone of modern pharmacology, playing a critical role in the treatment of a vast array of diseases by modulating the activity of specific enzymes.[1] The pursuit of novel, potent, and selective enzyme inhibitors is a primary objective in drug discovery.[2] Within the diverse chemical landscape of potential inhibitors, heterocyclic scaffolds have garnered significant attention due to their structural complexity and ability to engage in a multitude of interactions with enzyme active sites. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties.[3][4][5]

The incorporation of a sulfonamide functional group onto the 1,4-diazepane scaffold to form 1,4-diazepane-1-sulfonamide presents a molecule of considerable interest for enzyme inhibition studies. Sulfonamides are a well-established class of enzyme inhibitors, famously targeting carbonic anhydrases and various proteases.[6][7] The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or form crucial hydrogen bond interactions within an enzyme's active site.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in enzyme inhibition assays. We will delve into the mechanistic rationale for its potential as an enzyme inhibitor and provide detailed, field-proven protocols for its characterization.

Scientific Rationale: Why this compound is a Promising Enzyme Inhibitor

The potential of this compound as an enzyme inhibitor stems from the synergistic combination of its two key structural features: the 1,4-diazepane ring and the sulfonamide group.

  • The 1,4-Diazepane Scaffold: This seven-membered ring provides a flexible yet constrained conformational framework. This allows for the precise positioning of substituent groups to interact with specific residues within an enzyme's active site. The two nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to the binding affinity. Derivatives of 1,4-diazepane have been successfully developed as inhibitors for targets such as LFA-1 (Leukocyte Function-associated Antigen-1) and the bacterial enoyl-ACP reductase, FabI.[8][9]

  • The Sulfonamide Moiety: This functional group is a cornerstone of many successful drugs and is known to inhibit a wide range of enzymes.[10][11] Its ability to coordinate with metal ions, particularly the zinc ion in metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs), is a key inhibitory mechanism.[6] Furthermore, the SO₂ group and the adjacent nitrogen can participate in a network of hydrogen bonds, anchoring the inhibitor to the enzyme's active site.[6]

The combination of these two moieties in this compound suggests a high potential for this compound to act as a potent and selective inhibitor for a variety of enzyme classes, including but not limited to:

  • Metalloenzymes: Carbonic anhydrases, matrix metalloproteinases.

  • Proteases: Serine proteases, aspartic proteases.

  • Kinases: The diazepane scaffold can be functionalized to target the ATP-binding pocket.

This guide will provide the necessary protocols to explore these possibilities.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear path from initial screening to detailed mechanistic studies.

Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value is a fundamental measure of an inhibitor's potency and represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (or derivative)

  • Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Enzyme Preparation: Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time course.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Negative Control (0% Inhibition): Enzyme + Substrate + Assay Buffer (with the same final DMSO concentration as the inhibitor wells).

    • Positive Control (100% Inhibition): A known inhibitor of the target enzyme or heat-inactivated enzyme.

    • Test Wells: Enzyme + Varying concentrations of this compound + Substrate.

  • Pre-incubation: Add the enzyme and the inhibitor (or buffer/DMSO) to the wells and pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction Progress: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (0% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[13][14]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.4 ± 1.8
10098.1 ± 0.9
Table 1: Example data for IC₅₀ determination.

Workflow for IC₅₀ Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Stock & Serial Dilutions A1 Set up 96-well Plate (Controls & Test Wells) P1->A1 P2 Prepare Enzyme Solution P2->A1 A2 Pre-incubate Enzyme & Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Monitor Reaction Kinetics A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize to % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 via Non-linear Regression D3->D4

Caption: Workflow for determining the IC₅₀ value of this compound.

Protocol 2: Elucidation of the Mechanism of Action (MOA)

Understanding how an inhibitor interacts with its target enzyme is crucial for its development.[15][16] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[17][18]

Step-by-Step Methodology:

  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of this compound. The inhibitor concentrations should be chosen around the previously determined IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • Assay Setup: For each inhibitor concentration (including 0 µM), perform a series of reactions with varying substrate concentrations. Ensure all other conditions (enzyme concentration, buffer, temperature) are kept constant.

  • Data Collection: Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration. This is the Michaelis-Menten plot.

    • For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot (1/v versus 1/[S]).

    • Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.

Interpreting the Results:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant
Table 2: Interpretation of kinetic data for determining the mechanism of inhibition.[19][20][21]

Visualization of Inhibition Mechanisms:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E + Product E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc + Product ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S

Caption: Binding models for competitive and non-competitive inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

  • Solvent Effects: Always include a control with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor to account for any effects on enzyme activity.

  • Time-Dependent Inhibition: To check for irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate. A time-dependent decrease in activity may suggest irreversible binding.

  • Compound Interference: Test for any interference of the compound with the assay signal (e.g., absorbance or fluorescence) in the absence of the enzyme.

  • Orthogonal Assays: If possible, confirm the inhibitory activity using a different assay format that measures a different output (e.g., a coupled enzyme assay).

Conclusion

This compound represents a promising chemical scaffold for the development of novel enzyme inhibitors. Its unique structural features, combining the conformational properties of the diazepane ring with the well-established inhibitory potential of the sulfonamide group, make it a compelling candidate for screening against a wide range of enzymatic targets. The detailed protocols provided in this application note offer a robust framework for the systematic evaluation of its inhibitory potency and mechanism of action. By adhering to these guidelines and incorporating rigorous controls, researchers can confidently characterize the inhibitory properties of this compound and its derivatives, paving the way for their potential application in both basic research and therapeutic development.

References

Title: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 1,4-Diazepane-1-Sulfonamide Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The "Why" of Cytotoxicity Profiling

The 1,4-diazepane-1-sulfonamide scaffold represents a promising class of heterocyclic compounds with a broad spectrum of potential biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] As with any novel chemical entity destined for therapeutic consideration, a thorough evaluation of its cytotoxic potential is a mandatory and critical step in the preclinical development pipeline.[4] Cytotoxicity testing provides essential data on a compound's ability to damage or kill cells, which is a desired outcome for anticancer agents but a significant safety concern for other indications.[5]

This guide provides a comprehensive, field-proven framework for assessing the in vitro cytotoxicity of this compound derivatives. We eschew a single-assay approach, which can be misleading, in favor of a multi-parametric strategy. By simultaneously investigating metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can build a more complete and mechanistically informative profile of their compound's interaction with living cells.

The Core Principle: A Triad of Cellular Health Indicators

A robust cytotoxicity assessment relies on interrogating different aspects of cellular function. A compound might inhibit cell growth without immediately killing the cell, or it might induce a specific programmed cell death pathway. Relying on one method alone can obscure these nuances. Our recommended approach is built on three pillars:

  • Metabolic Viability (The MTT Assay): This measures the activity of mitochondrial dehydrogenases, which are only active in living, metabolically functioning cells.[6] A decrease in this activity is a strong indicator of reduced cell viability or proliferation.

  • Membrane Integrity (The LDH Release Assay): This quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has leaked from damaged cells into the culture medium.[7] It is a classic marker for necrosis or late-stage apoptosis where the plasma membrane has been compromised.[8]

  • Apoptosis Induction (The Caspase-3/7 Assay): This specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[9][10] Detecting their activation provides direct evidence of programmed cell death.

This triad of assays allows for a clear distinction between cytostatic effects (inhibition of growth), necrotic cell death (membrane rupture), and apoptotic cell death (programmed cell suicide).

Foundational Work: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[11][12] For a comprehensive profile, it is advisable to test compounds on both a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a non-cancerous "normal" cell line (e.g., MRC-5 or HEK293) to assess for selective toxicity.[11][13][14]

General Cell Culture Protocol: All cell culture manipulations must be performed in a certified Class II biological safety cabinet using aseptic techniques.[15]

  • Initiation: Revive cryopreserved cells by rapidly thawing the vial in a 37°C water bath and transferring the contents to a sterile centrifuge tube containing pre-warmed complete growth medium.[15]

  • Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryopreservative-containing medium.[15]

  • Resuspension & Plating: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Maintenance: Monitor cell growth daily. Subculture the cells when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.[17] Adherent cells are typically detached using a trypsin-EDTA solution.

For all experiments, use cells with a low passage number and ensure they are free from contamination. All cell lines should be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and quality.[18]

Experimental Protocols & Workflows

Here we detail the step-by-step protocols for the three core assays. For each experiment, it is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells.

  • Untreated Control: Cells in culture medium only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate assay performance.

  • Medium Blank: Wells containing only culture medium (no cells) to determine background absorbance/luminescence.

Assay 1: MTT Assay for Metabolic Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations (and controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[19][22]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19]

Data Analysis: Cell viability is calculated as a percentage of the vehicle control: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The half-maximal inhibitory concentration (IC50) value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition p1 Seed cells in 96-well plate p2 Incubate for 24h (Attachment) p1->p2 t1 Add this compound (serial dilutions) & controls p2->t1 t2 Incubate for 24-72h t1->t2 a1 Add MTT Reagent (10 µL) t2->a1 a2 Incubate for 3-4h (Formazan formation) a1->a2 a3 Add Solubilization Solution (e.g., DMSO) a2->a3 r1 Read Absorbance (570 nm) a3->r1

Caption: Workflow for assessing metabolic viability via MTT assay.

Assay 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][24]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Crucially, set up parallel wells for a "Maximum LDH Release Control" by adding a lysis buffer (e.g., 1% Triton™ X-100) 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: First, correct the absorbance values by subtracting the medium blank. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_LDH - Abs_Untreated)] * 100

Workflow Diagram: LDH Release Assay

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_sample Sample Collection cluster_assay LDH Reaction cluster_read Data Acquisition p1 Seed cells and treat with compound as in MTT protocol p2 Incubate for 24-72h p1->p2 s1 Centrifuge plate (250 x g) p2->s1 s2 Transfer supernatant (50 µL) to new plate s1->s2 a1 Add LDH Reaction Mix (50 µL) s2->a1 a2 Incubate for 30 min (RT) a1->a2 a3 Add Stop Solution (optional) a2->a3 r1 Read Absorbance (490 nm) a3->r1

Caption: Workflow for assessing membrane integrity via LDH release.

Assay 3: Caspase-3/7 Glo® Assay for Apoptosis

This homogeneous, luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[25] Cleavage by active caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[25][26]

Protocol:

  • Cell Seeding & Treatment: Seed cells in a 96-well white-walled, clear-bottom plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. The number of cells may need to be optimized, but 10,000 cells/well is a good starting point.[26]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[26]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Caspase activity is often expressed as fold change relative to the vehicle control after subtracting the blank reading. Fold Change = (Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)

Workflow Diagram: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Plate Preparation & Treatment cluster_assay Caspase Reaction cluster_read Data Acquisition p1 Seed cells in white-walled 96-well plate and treat p2 Incubate for desired time p1->p2 a1 Equilibrate plate to RT p2->a1 a2 Add Caspase-Glo® 3/7 Reagent (100 µL) a1->a2 a3 Incubate for 1-2h (RT) a2->a3 r1 Read Luminescence a3->r1

Caption: Workflow for assessing apoptosis via Caspase-3/7 activity.

Data Presentation and Interpretation

Results from cytotoxicity assays should be presented clearly and concisely. Tables are an effective way to summarize quantitative data from multiple compounds and assays.

Table 1: Example Cytotoxicity Profile of this compound Derivatives against MCF-7 Cells (48h Exposure)

Compound IDMTT Assay IC50 (µM)LDH Release (% Cytotoxicity at 50 µM)Caspase-3/7 Activity (Fold Change at 25 µM)
DZP-S-001 15.2 ± 1.812.5 ± 2.14.8 ± 0.5
DZP-S-002 85.6 ± 7.38.2 ± 1.51.3 ± 0.2
DZP-S-003 12.8 ± 2.165.7 ± 5.92.1 ± 0.3
Staurosporine 0.05 ± 0.0135.1 ± 4.58.9 ± 0.9

Interpretation of Example Data:

  • DZP-S-001: Shows potent inhibition of metabolic activity (low MTT IC50) and strong induction of apoptosis (high caspase activity) with minimal membrane damage (low LDH release), suggesting an apoptosis-driven mechanism of cell death.

  • DZP-S-002: Exhibits low potency across all assays, suggesting it is relatively non-toxic at the tested concentrations.

  • DZP-S-003: Shows potent cell killing (low MTT IC50) accompanied by significant membrane damage (high LDH release) and only moderate caspase activation, suggesting a necrotic or mixed-modality cell death mechanism.

Conclusion

This application note provides a robust, multi-parametric framework for the initial cytotoxic evaluation of novel this compound derivatives. By employing assays that interrogate metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can gain a nuanced understanding of their compounds' effects on cells. This comprehensive approach is essential for making informed decisions in the drug discovery and development process, enabling the prioritization of candidates with the most promising efficacy and safety profiles.

References

Application Notes & Protocols: A Guide to the Development and Use of 1,4-Diazepane-1-Sulfonamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small molecule chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets.[1][2] This guide provides a comprehensive framework for the characterization and application of 1,4-diazepane-1-sulfonamide , a novel chemical entity, as a molecular probe. By deconstructing its constituent pharmacophores—the well-established sulfonamide group and the versatile 1,4-diazepane scaffold—we hypothesize its utility in targeting sulfonamide-binding proteins. The primary focus of these protocols is the validation of this compound as a probe for Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folic acid synthesis pathway and the canonical target of sulfonamide antibiotics.[3][4] We present a logical, step-by-step workflow, from initial biochemical characterization to cellular target engagement and advanced probe development, designed to provide researchers with the technical insights and practical methodologies required to validate and utilize this compound in their own experimental systems.

Introduction: Rationale and Probe Design Strategy

The power of a chemical probe lies in its ability to selectively interact with a target protein, enabling researchers to modulate its function and observe downstream biological consequences.[1] The validation of such a tool must be rigorous to ensure that any observed phenotype can be confidently attributed to the on-target activity of the probe.[5]

1.1. Structural Deconstruction and Target Hypothesis

The structure of this compound combines two key chemical motifs:

  • Sulfonamide Moiety: This functional group is the cornerstone of sulfa drugs, a class of antibiotics that function as competitive inhibitors of p-aminobenzoic acid (PABA) binding to the enzyme Dihydropteroate Synthase (DHPS).[4][6] This inhibition halts the bacterial synthesis of folic acid, a precursor essential for DNA and protein synthesis.[7] This well-defined mechanism makes DHPS an ideal primary hypothetical target.

  • 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a privileged structure in medicinal chemistry, often used to orient functional groups in three-dimensional space to achieve high-affinity binding to protein targets.[8][9] Derivatives have been developed as potent ligands for a range of targets, including G-protein coupled receptors (GPCRs) and central nervous system receptors.[10][11][12]

Based on this analysis, we propose this compound as a probe candidate for bacterial DHPS. This guide outlines the necessary experiments to test this hypothesis and develop the compound into a validated tool.

1.2. The Probe Development and Validation Workflow

A robust molecular probe must be validated at multiple levels. The following workflow provides a logical progression from basic characterization to cellular application, ensuring that confidence in the probe's mechanism is built at each stage.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Cellular Activity & Validation cluster_3 Phase 4: Advanced Applications A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Physicochemical Profiling (Solubility, Stability) A->B Characterize C In Vitro Biochemical Assay (e.g., DHPS Inhibition) B->C Validate Target D Determination of Potency (IC50) & Mechanism of Inhibition C->D Quantify E Whole-Cell Activity Assay (e.g., Bacterial MIC) D->E Test in Cells F Cellular Target Engagement (e.g., CETSA, DARTS) E->F Confirm in Cells G Selectivity Profiling (Off-Target Assessment) F->G Assess Specificity H Derivative Synthesis (Fluorescent or Affinity Tags) G->H Functionalize I Application in Advanced Assays (Cellular Imaging, Proteomics) H->I Apply

Caption: The Molecular Probe Validation Workflow.

Foundational Physicochemical Characterization

Causality: Before any biological assay, it is critical to understand the fundamental properties of the compound. Poor solubility can lead to false negatives or inaccurate potency measurements, while instability can result in the formation of unknown active compounds.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueImplication for HTS & Probe Development
Molecular Formula C5H13N3O2S[13]-
Molecular Weight 179.24 g/mol Low molecular weight is favorable for cell permeability.
XlogP -1.5[13]The negative value suggests high hydrophilicity and likely good aqueous solubility.
pKa (predicted) 8.5 - 9.5 (sulfonamide NH)The compound will be predominantly neutral at physiological pH (~7.4), aiding membrane transport.
Chemical Stability Stable at pH 7.4Expected to be stable under typical aqueous assay conditions.[7]

Disclaimer: These values are based on cheminformatic predictions and should be experimentally verified.

Protocol 2.1: Stock Solution Preparation and Storage

Rationale: Consistent and accurate compound concentration is the bedrock of reproducible data. Using a high-purity, validated stock solution prevents experimental artifacts.

  • Purity Verification: Confirm the identity and purity (>95%) of the synthesized this compound using LC-MS and ¹H-NMR spectroscopy.

  • Solvent Selection: Based on its predicted hydrophilicity, sterile water or PBS should be tested first. If solubility is limited, Dimethyl Sulfoxide (DMSO) is the recommended alternative.

  • Preparation: Accurately weigh the compound and dissolve in the chosen solvent to create a high-concentration primary stock solution (e.g., 10-50 mM). Use sonication if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate assay buffer on the day of the experiment. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

In Vitro Target Engagement: The DHPS Inhibition Assay

Causality: The first and most crucial biological validation is to demonstrate a direct interaction between the probe and its purified target protein. This biochemical assay isolates the protein-compound interaction from the complexities of a cellular environment.

Signaling Pathway: Bacterial Folic Acid Synthesis

The sulfonamide class of antibiotics acts by competitively inhibiting Dihydropteroate Synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

G GTP Guanosine Triphosphate (GTP) DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Probe This compound (Competitive Inhibitor) Probe->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleotide & Amino Acid Precursors THF->Precursors DNA_RNA DNA, RNA, Protein Synthesis Precursors->DNA_RNA

Caption: The Bacterial Folic Acid Synthesis Pathway.

Protocol 3.1: Target-Based HTS for DHPS Inhibitors

Principle: This protocol describes a coupled enzymatic assay to measure DHPS activity. The product of the DHPS reaction, dihydropteroate, is converted to dihydrofolate (DHF) by dihydrofolate synthase. DHF is then reduced to tetrahydrofolate by dihydrofolate reductase (DHFR), consuming NADPH in the process. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is directly proportional to DHPS activity.

Materials:

  • Recombinant bacterial DHPS enzyme

  • Substrates: PABA, DHPPP

  • Coupling enzymes and cofactors: Dihydrofolate synthase, DHFR, NADPH, ATP

  • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT

  • Test Compound: this compound

  • Positive Control: Sulfamethoxazole (a known DHPS inhibitor)

  • Negative Control: Vehicle (DMSO or buffer)

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating: Serially dilute this compound and the positive control (Sulfamethoxazole) in assay buffer in the microplate. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Add vehicle to the negative control wells.

  • Enzyme Addition: Add the DHPS enzyme and the coupling enzymes to all wells. Incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate master mix containing PABA, DHPPP, NADPH, and ATP.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_vehicle - V_background)).

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative DHPS Inhibition Data
CompoundTargetIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compound DHPS5.21.198%
Sulfamethoxazole (Control)DHPS1.81.0100%
Inactive Analog (e.g., N-methylated)DHPS>100-<5%

Cellular Target Engagement and Validation

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or efflux. Therefore, it is essential to confirm both the compound's activity in whole cells and its direct engagement with the target protein inside the cell.[2][14]

Protocol 4.1: Whole-Cell Bacterial Growth Inhibition (MIC Assay)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay confirms that the probe is cell-permeable and can engage its target to produce the expected bacteriostatic phenotype.

Procedure:

  • Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of bacteria (e.g., E. coli or S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include a positive control (no drug) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the lowest concentration at which no turbidity (bacterial growth) is observed.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for verifying direct target engagement in a cellular environment.[15] The binding of a ligand (the probe) to its target protein generally increases the protein's thermal stability. By heating cell lysates to various temperatures, one can observe that the target protein remains soluble at higher temperatures in the presence of the binding ligand compared to the vehicle control.

G A 1. Treat intact cells with Probe or Vehicle (DMSO) B 2. Harvest and lyse cells A->B C 3. Heat aliquots of lysate to a range of temperatures B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze soluble DHPS levels by Western Blot or ELISA E->F G Result: Probe-treated samples show more soluble DHPS at higher temperatures F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Procedure:

  • Cell Treatment: Treat two populations of bacteria with either a high concentration of this compound (e.g., 10x MIC) or vehicle (DMSO) for 1 hour.

  • Lysis: Harvest the cells, wash with PBS, and lyse them using mechanical disruption (e.g., sonication) in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the lysate from each treatment group into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble proteins) from each sample. Analyze the amount of soluble DHPS protein in each sample using Western blotting with a specific anti-DHPS antibody.

  • Data Interpretation: Plot the band intensity (amount of soluble DHPS) against temperature for both the probe-treated and vehicle-treated samples. A rightward shift in the melting curve for the probe-treated sample confirms target engagement.

Advanced Applications: Functionalized Probe Development

Causality: Once the core scaffold is validated, it can be chemically modified to create more sophisticated tools for cellular imaging or target identification, expanding its utility beyond simple inhibition.[16][17]

Fluorescent Probe for Cellular Imaging

By conjugating a fluorophore to a position on the this compound scaffold that does not interfere with target binding, one can create a probe to visualize its subcellular localization.

Protocol 5.1.1: Confocal Microscopy with a Fluorescent Analog

  • Synthesize a fluorescent version of the probe (e.g., by attaching a fluorophore like FITC or a modern photostable dye via a flexible linker to the secondary amine of the diazepane ring).

  • Validate that the fluorescent analog retains its inhibitory activity against DHPS (IC₅₀ should be comparable to the parent compound).

  • Incubate bacteria with the fluorescent probe at a suitable concentration (e.g., 1-5x MIC).

  • Wash the cells to remove unbound probe.

  • (Optional) Stain with a nuclear stain (e.g., DAPI) and a membrane stain to provide spatial context.

  • Image the cells using a confocal microscope. Co-localization of the probe's signal with the bacterial nucleoid would be consistent with its engagement of the folic acid synthesis pathway.

Affinity Probe for Target Identification

To discover potential off-targets or to confirm the primary target in a complex proteome, an affinity probe can be developed. This typically involves adding a photoreactive group for covalent crosslinking and a reporter tag (like biotin) for enrichment.

G probe Targeting Ligand (this compound Core) Reactive Group (e.g., Diazirine) Reporter Tag (e.g., Biotin)

References

Application Note & Protocol: A Scalable Synthesis of 1,4-Diazepane-1-sulfonamide for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamide-Containing Heterocycles

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This "magic group," as it is sometimes called, continues to be a privileged scaffold in modern drug design.[4] Concurrently, seven-membered heterocyclic systems like 1,4-diazepane have garnered substantial interest due to their versatile biological profiles, which include antipsychotic, anticonvulsant, and anticancer activities.[5][6]

The convergence of these two pharmacophores in 1,4-diazepane-1-sulfonamide presents a molecule of high interest for preclinical pipelines. However, advancing a candidate from discovery to preclinical studies necessitates a synthetic route that is not only efficient but also scalable and economically viable. Standard laboratory-scale syntheses often rely on purification methods like chromatography, which are impractical for producing the multi-gram to kilogram quantities required for toxicology and in-vivo efficacy studies.

This application note addresses this challenge by presenting a detailed, scalable, and validated protocol for the synthesis of this compound. The chosen strategy emphasizes regiochemical control, operational simplicity, and the use of purification techniques amenable to large-scale production.

Synthetic Strategy and Rationale

The classical approach to forming sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7][8] However, the direct sulfonylation of 1,4-diazepane is complicated by the presence of two nucleophilic secondary amine groups, which would lead to a mixture of mono- and di-substituted products, as well as potential polymerization. To overcome this, a protection-sulfonylation-deprotection strategy is employed. This ensures precise regiochemical control and leads to a single, desired product.

Our selected route proceeds in two main steps:

  • Regioselective Mono-Boc Protection and Sulfamoylation: 1,4-diazepane is first protected at one of the nitrogen atoms using a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-1,4-diazepane is then reacted with sulfamoyl chloride. The steric bulk of the Boc group directs the sulfamoylation to the unprotected secondary amine, yielding the protected intermediate, tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate.

  • Boc Deprotection: The final step involves the acidic cleavage of the Boc protecting group to yield the target compound, this compound, which can be isolated as a stable salt (e.g., hydrochloride).

This strategy is advantageous for scale-up because:

  • High Regioselectivity: It avoids the formation of difficult-to-separate byproducts.

  • Robust Reactions: The chosen reactions are well-established and high-yielding.

  • Scalable Purification: The intermediate and final product can be purified by crystallization or trituration, avoiding the need for large-scale chromatography.

Overall Synthetic Workflow

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC Start Starting Materials (1,4-Diazepane, Boc-Anhydride, Sulfamoyl Chloride) Step1 Step 1: Protection & Sulfamoylation Start->Step1 Intermediate Intermediate Isolation (Crystallization/Trituration) Step1->Intermediate Step2 Step 2: Acidic Deprotection Intermediate->Step2 Purification Final Product Purification (Crystallization/Salt Formation) Step2->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC Final Preclinical Grade This compound QC->Final

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sulfamoyl chloride is corrosive and moisture-sensitive; handle with care.

Step 1: Synthesis of tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate (Intermediate)

This step combines the protection of 1,4-diazepane and subsequent sulfamoylation.

G cluster_reaction Reaction Scheme: Step 1 Diazepane 1,4-Diazepane plus1 + SulfamoylCl Sulfamoyl Chloride reaction_arrow SulfamoylCl->reaction_arrow  Base, Solvent  0 °C to RT Base Triethylamine (Base) Solvent DCM (Solvent) Intermediate tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate plus2 + reaction_arrow->Intermediate

Caption: Reaction scheme for the synthesis of the protected intermediate.

Materials:

  • tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq)

  • Sulfamoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (10 vol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge a clean, dry, jacketed reactor with tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Stir the mixture to achieve a clear solution and cool the reactor to 0-5 °C using a chiller.

  • Add triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve sulfamoyl chloride (1.1 eq) in DCM (2 vol).

  • Add the sulfamoyl chloride solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitor the reaction for completion using HPLC or TLC.

  • Upon completion, cool the mixture to 10-15 °C and quench by slowly adding water (5 vol).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 5 vol), saturated NaHCO₃ solution (1 x 5 vol), and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

  • For purification, dissolve the crude material in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Cool to room temperature and then to 0-5 °C for 4 hours to induce crystallization. Alternatively, triturate the crude product with MTBE.

  • Filter the resulting solid, wash with cold MTBE, and dry under vacuum to a constant weight.

Step 2: Deprotection to Yield this compound hydrochloride (Final Product)

Materials:

  • tert-butyl 4-sulfamoyl-1,4-diazepane-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-Dioxane (5-10 eq)

  • 1,4-Dioxane or Diethyl ether

Procedure:

  • Charge the intermediate from Step 1 into a clean, dry reactor.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature. Gas evolution (isobutylene) will be observed.

  • Stir the resulting slurry at room temperature for 2-4 hours.

  • Monitor the deprotection by HPLC or TLC until the starting material is consumed.

  • Upon completion, add diethyl ether or MTBE (10 vol) to fully precipitate the product.

  • Stir the slurry for 1 hour, then filter the solid product.

  • Wash the filter cake with ample diethyl ether or MTBE to remove residual acid and impurities.

  • Dry the white solid under vacuum at 40 °C to a constant weight to yield this compound as its hydrochloride salt.

Scale-Up Considerations and Process Optimization

Transitioning from bench to pilot scale requires careful consideration of several factors:

  • Thermal Management: The sulfamoylation step (Step 1) is exothermic. On a large scale, the rate of addition of sulfamoyl chloride must be carefully controlled, and efficient reactor cooling is critical to maintain the temperature below 10 °C and prevent runaway reactions or side product formation.

  • Reagent Sourcing: For preclinical campaigns, ensure that all starting materials are sourced from qualified vendors with consistent quality and available in bulk. The cost of goods (CoGs) should be evaluated, particularly for the Boc-protected diazepane.

  • Purification Strategy: While chromatography is suitable for gram-scale, it is not viable for multi-kilogram production. The described crystallization/trituration methods are highly scalable. Optimization of solvent systems (e.g., ethyl acetate/heptane, isopropanol) is crucial for maximizing yield and purity.

  • Material Handling: this compound hydrochloride is a crystalline solid, which is easier to handle, weigh, and formulate than a free base, which may be hygroscopic or an oil. Isolation as a salt is a key process advantage.

  • Process Analytical Technology (PAT): For larger scales, consider implementing in-situ monitoring tools (e.g., ReactIR) to track reaction progress in real-time, allowing for more precise control over reaction endpoints and optimization of cycle times.

Data Presentation: Results and Characterization

The following tables summarize typical results and the analytical data required for batch release in a preclinical setting.

Table 1: Summary of Synthesis Parameters and Results

ParameterStep 1 (Intermediate)Step 2 (Final Product)
Scale 100 g125 g
Solvent Volume 1 L DCM625 mL Dioxane
Reaction Time 14 hours3 hours
Purification Crystallization (EtOAc/Heptane)Precipitation/Wash
Typical Yield 85 - 92%90 - 97%
Purity (HPLC) >98%>99%

Table 2: Analytical Characterization Data for this compound HCl

AnalysisSpecificationTypical Result
Appearance White to off-white solidConforms
¹H NMR Conforms to structureConforms
¹³C NMR Conforms to structureConforms
Mass Spec (ESI+) [M+H]⁺ = 180.0801 m/z180.1 m/z
HPLC Purity ≥ 98.0%99.5%
Residual Solvents Per ICH guidelines<0.1% Diethyl Ether
Water Content (KF) ≤ 1.0%0.2%

Conclusion

This application note provides a robust and scalable synthetic protocol for this compound, a molecule of significant interest for preclinical drug development. The detailed two-step process, focusing on regiochemical control and non-chromatographic purification methods, is designed to be directly transferable from the research lab to a process chemistry environment. By following this guide, research and development teams can confidently produce the high-purity material necessary to advance their therapeutic programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-diazepane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important scaffold. By understanding the underlying chemical principles, you can minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-sulfonated Product and Presence of a Higher Molecular Weight Impurity.

Question: My reaction is producing a significant amount of a byproduct with a higher molecular weight than my target compound, leading to a low yield of this compound. What is this byproduct and how can I prevent its formation?

Answer: The most common byproduct in the sulfonylation of 1,4-diazepane is the 1,4-bis(sulfonyl)-1,4-diazepane .[1] This occurs because 1,4-diazepane is a symmetrical diamine with two reactive secondary amine groups.[1] Once the first sulfonylation occurs, the remaining free amine can react with another molecule of the sulfonyl chloride, leading to the di-substituted product.

Core Problem: Lack of selectivity in the reaction.

Solutions:

StrategyMechanism of ActionKey Considerations
Adjust Stoichiometry By using a large excess of 1,4-diazepane (e.g., 3-5 equivalents), you statistically favor the reaction of the sulfonyl chloride with an unreacted diamine molecule over the mono-sulfonated product.[1]This will require a more rigorous purification to remove the excess diamine.
Slow Addition of Sulfonyl Chloride Maintaining a low concentration of the sulfonyl chloride at all times minimizes the chance of the mono-sulfonated product reacting further. This can be achieved by adding the sulfonyl chloride solution dropwise over a prolonged period.[1]Requires careful control of addition rates and efficient stirring to ensure rapid dispersion.
Low Reaction Temperature Lowering the reaction temperature (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity by favoring the more reactive primary amine for the initial reaction.Reaction times may need to be extended.
Use of a Protecting Group One of the amine groups can be temporarily protected, for example, with a tert-butoxycarbonyl (Boc) group.[1][2] The sulfonylation is then performed on the free amine, followed by deprotection of the Boc group.[3][4][]This adds extra steps to the synthesis but provides the highest level of control and selectivity.

Issue 2: My Final Product is Difficult to Purify, and I See Multiple Spots on my TLC Plate.

Question: After workup, my crude product shows multiple spots on the TLC, and I'm having trouble isolating the pure this compound by column chromatography. What are the likely impurities and how can I improve the purification?

Answer: The primary impurities are likely unreacted 1,4-diazepane, the di-sulfonated byproduct, and possibly some unreacted sulfonyl chloride or its hydrolysis product (sulfonic acid). The similar polarities of the mono- and di-substituted products can make chromatographic separation challenging.

Solutions:

StrategyDescriptionKey Considerations
Acid-Base Extraction The mono-sulfonated product has a free secondary amine, which is basic. You can perform an acid wash (e.g., with dilute HCl) to extract the desired product and unreacted diamine into the aqueous phase, leaving the neutral di-sulfonated byproduct in the organic layer. The aqueous layer can then be basified and the product re-extracted.Ensure the pH is carefully controlled during extraction and back-extraction to ensure efficient separation.
Optimized Column Chromatography Use a shallow gradient of a polar solvent (e.g., methanol in dichloromethane) to improve the separation between the closely eluting mono- and di-substituted products. Using a high-performance silica gel can also enhance resolution.Monitor fractions carefully by TLC to avoid co-elution.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.Requires screening of various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge is achieving selective mono-sulfonylation of the symmetrical 1,4-diazepane ring. The presence of two reactive secondary amines makes the formation of the di-substituted byproduct a significant competing reaction.[1]

Q2: How can I confirm the presence of the di-sulfonated byproduct in my reaction mixture?

A2: The most effective methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • MS: The di-sulfonated byproduct will have a molecular weight corresponding to the addition of two sulfonyl groups to the diazepane core.[6][7][8]

  • NMR: In the ¹H NMR spectrum, the mono-substituted product will show a more complex and asymmetric pattern for the diazepine ring protons compared to the symmetrical di-substituted byproduct.[9][10][11] The integration of the signals corresponding to the sulfonyl group relative to the diazepine protons will also differ (e.g., for a tosyl group, a 1:1 ratio of tosyl protons to diazepine protons in the di-substituted vs. a 1:2 ratio in the mono-substituted).

Q3: Can oligomerization or polymerization be a problem in this synthesis?

A3: While less common than di-sulfonylation, if the sulfonyl chloride is bifunctional, or under certain conditions promoting intermolecular reactions (e.g., high concentrations), oligomerization could occur. However, with a mono-functional sulfonyl chloride, the primary concern is the di-substitution.

Q4: What is the role of the base in this reaction?

A4: A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the amine and the sulfonyl chloride.[12] This prevents the protonation of the amine starting material, which would render it unreactive. The choice and stoichiometry of the base can also influence the reaction's selectivity.

Experimental Protocols

Protocol 1: Selective Mono-sulfonylation of 1,4-Diazepane

This protocol is designed to favor the formation of the mono-sulfonated product by controlling the stoichiometry and addition rate.

Materials:

  • 1,4-Diazepane

  • Desired Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (3.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred diazepine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane).

Protocol 2: Synthesis via Mono-Boc Protected 1,4-Diazepane

This protocol offers higher selectivity through the use of a protecting group.

Part A: Synthesis of 1-Boc-1,4-diazepane

  • Dissolve 1,4-diazepane (1.0 eq.) in a suitable solvent such as DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) and a base like triethylamine (1.1 eq.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain crude 1-Boc-1,4-diazepane, which can be purified by column chromatography.[2]

Part B: Sulfonylation of 1-Boc-1,4-diazepane

  • Follow the procedure in Protocol 1, using 1-Boc-1,4-diazepane (1.0 eq.) as the starting material and 1.1 equivalents of the sulfonyl chloride.

Part C: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected sulfonamide in a suitable solvent (e.g., DCM or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4 M HCl in dioxane.[3][4][]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted.

Visualizations

Byproduct_Formation Diazepane 1,4-Diazepane MonoSulfonamide This compound (Desired Product) Diazepane->MonoSulfonamide + R-SO₂Cl - HCl SulfonylChloride R-SO₂Cl DiSulfonamide 1,4-Bis(sulfonyl)-1,4-diazepane (Byproduct) MonoSulfonamide->DiSulfonamide + R-SO₂Cl - HCl

Caption: Reaction pathway showing the formation of the desired mono-sulfonamide and the common di-sulfonamide byproduct.

Troubleshooting_Workflow Start Low Yield of Mono-Product/ High Level of Impurities Analysis Analyze Crude Mixture by LC-MS & NMR Start->Analysis Identify Identify Major Impurity Analysis->Identify DiSulfonated Di-sulfonated Byproduct Identify->DiSulfonated High MW UnreactedSM Unreacted Starting Material Identify->UnreactedSM Low MW OptimizePurification Optimize Purification Identify->OptimizePurification Mixture OptimizeReaction Optimize Reaction Conditions DiSulfonated->OptimizeReaction UnreactedSM->OptimizeReaction Stoichiometry Adjust Stoichiometry (excess diamine) OptimizeReaction->Stoichiometry SlowAddition Slow Addition of Sulfonyl Chloride OptimizeReaction->SlowAddition Protection Use Protecting Group Strategy OptimizeReaction->Protection AcidBase Acid-Base Extraction OptimizePurification->AcidBase Chromatography Modify Chromatography Gradient OptimizePurification->Chromatography Recrystallize Attempt Recrystallization OptimizePurification->Recrystallize

Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.

References

Technical Support Center: Optimizing Sulfonylation Conditions for 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of 1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile scaffold. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

1. Controlling Mono- vs. Di-sulfonylation of 1,4-Diazepane

  • Question: I am trying to synthesize a mono-sulfonylated 1,4-diazepane, but I am consistently getting a mixture of the di-substituted product and unreacted starting material. How can I improve the selectivity for mono-sulfonylation?

  • Answer: Achieving selective mono-sulfonylation of a symmetric diamine like 1,4-diazepane is a common challenge. The key is to manipulate the reaction conditions to favor the reaction of only one of the two nucleophilic secondary amine groups.

    • Stoichiometry of the Sulfonylating Agent: The most critical factor is the amount of sulfonyl chloride used. To favor mono-sulfonylation, it is recommended to use a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the sulfonylating agent relative to the 1,4-diazepane.[1] This minimizes the chance of a second sulfonylation event occurring.

    • Slow Addition and Low Temperature: Adding the sulfonyl chloride solution dropwise to a cooled solution (typically 0 °C) of the diamine and base helps to control the reaction rate and dissipate the heat generated.[1] This slow addition under dilute conditions can favor the mono-adduct formation.

    • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred to neutralize the HCl generated during the reaction.[2] Using at least a stoichiometric amount of the base relative to the sulfonyl chloride is crucial.[1] Pyridine can also be used and may act as a catalyst.[1]

    • Protecting Group Strategy: For ultimate control, consider a protecting group strategy. One of the amine groups can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[3] The sulfonylation is then performed on the unprotected amine, followed by the deprotection of the Boc group. This multi-step approach often provides the cleanest results for mono-functionalization.

2. Low Yield and Incomplete Conversion

  • Question: My sulfonylation reaction of 1,4-diazepane is showing low yield, and I observe a significant amount of unreacted starting material by TLC and LC-MS. What are the potential causes and how can I drive the reaction to completion?

  • Answer: Low yields and incomplete conversion in sulfonylation reactions can stem from several factors, ranging from reagent quality to reaction setup.

    • Reactivity of the Sulfonylating Agent: Sulfonyl chlorides are common and effective reagents.[1] If the reaction is sluggish, ensure the sulfonyl chloride is of high purity and has not hydrolyzed due to improper storage. For less reactive amines or sulfonyl chlorides, you might consider using a more reactive sulfonylating agent like a sulfonic anhydride.

    • Anhydrous Conditions: The presence of water can hydrolyze the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and reducing the amount of reagent available for the reaction with the amine.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Reaction Temperature and Time: While starting the reaction at a low temperature is important for selectivity, sometimes a gradual warming to room temperature or even gentle heating is necessary to drive the reaction to completion.[1][5] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1][6]

    • Solvent Choice: Aprotic, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are typically good choices for sulfonylation reactions.[1][5] The solubility of all reactants and intermediates in the chosen solvent is important for a homogeneous reaction.

3. Purification Challenges

  • Question: I am struggling to purify my sulfonylated 1,4-diazepane derivative. What are the common impurities and the best purification strategies?

  • Answer: Purification can indeed be challenging due to the polar nature of the product and potential byproducts.

    • Common Impurities: The most common impurities include unreacted 1,4-diazepane, the di-sulfonylated byproduct, the hydrochloride salt of the starting material or product, and the sulfonic acid from the hydrolysis of the sulfonyl chloride.[7]

    • Work-up Procedure: A standard aqueous work-up can help remove some of these impurities. Quenching the reaction with water or a dilute acid (e.g., 1 M HCl) can help to remove the excess base and unreacted diamine.[1] A subsequent wash with a saturated sodium bicarbonate solution can neutralize any remaining acid and remove the sulfonic acid byproduct.[1]

    • Chromatography: Column chromatography on silica gel is a standard method for purifying sulfonamides.[1] A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM or ethyl acetate mobile phase), is often effective. The choice of eluent will depend on the specific properties of your sulfonylated product.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity material.[1] Screening for a suitable solvent or solvent system is necessary.

Troubleshooting Guide

Here we present a more detailed breakdown of common issues and systematic approaches to resolve them.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive sulfonylating agent- Use a fresh bottle of sulfonyl chloride or re-purify the existing one. - Consider using a more reactive agent like a sulfonic anhydride.
Presence of moisture- Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). - Dry all glassware thoroughly. - Run the reaction under an inert atmosphere (N₂ or Ar).[1]
Insufficient base- Use at least one equivalent of base per equivalent of sulfonyl chloride to neutralize the generated HCl.[1] - For mono-sulfonylation of a diamine salt (e.g., dihydrochloride), additional equivalents of base will be required.
Formation of Di-sulfonylated Product Excess sulfonylating agent- Carefully control the stoichiometry; use ≤ 1 equivalent of sulfonyl chloride for mono-sulfonylation.[1]
Rapid addition of reagent- Add the sulfonyl chloride solution slowly and dropwise to the reaction mixture at 0 °C.[1]
High reaction concentration- Use more dilute conditions to disfavor the second reaction.
Complex Mixture of Products Side reactions- Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts.[1] - This can provide insights into competing reaction pathways.
Unstable product- Ensure the work-up and purification conditions are mild (avoiding strong acids or bases if the product is sensitive).[7]

Experimental Protocols

Representative Protocol for Mono-sulfonylation of 1,4-Diazepane

  • To a solution of 1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of the desired sulfonyl chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Di-sulfonylation of 1,4-Diazepane

  • To a solution of 1,4-diazepane (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C, add the desired sulfonyl chloride (2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mono-sulfonylated intermediate.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M copper sulfate solution to remove the pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Workflows

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Post-Reaction Analysis start Low Yield in Sulfonylation check_reagents Check Reagent Quality (Sulfonyl Chloride, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup use_fresh Use Fresh/Pure Reagents check_reagents->use_fresh ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous adjust_stoich Adjust Stoichiometry check_conditions->adjust_stoich optimize_temp Optimize Temperature/Time check_conditions->optimize_temp screen_solvents Screen Solvents/Bases check_conditions->screen_solvents analyze_crude Analyze Crude by LC-MS/NMR check_workup->analyze_crude optimize_purification Optimize Chromatography/Recrystallization check_workup->optimize_purification solution Improved Yield use_fresh->solution ensure_anhydrous->solution adjust_stoich->solution optimize_temp->solution screen_solvents->solution optimize_purification->solution

Caption: Troubleshooting workflow for low yield in sulfonylation.

Selectivity_Control cluster_direct Direct Approach cluster_indirect Protecting Group Strategy goal Goal: Mono-sulfonylation stoichiometry Control Stoichiometry (<=1 eq. RSO2Cl) goal->stoichiometry protect 1. Protect one amine (e.g., Boc) goal->protect slow_addition Slow Addition at Low Temp stoichiometry->slow_addition dilution High Dilution Conditions slow_addition->dilution outcome_direct Mixture, requires careful purification dilution->outcome_direct sulfonylate 2. Sulfonylate unprotected amine protect->sulfonylate deprotect 3. Deprotect sulfonylate->deprotect outcome_indirect Clean mono-product, more steps deprotect->outcome_indirect

Caption: Strategies for achieving mono-sulfonylation.

References

Technical Support Center: Synthesis of 1,4-Diazepane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-diazepane ring formation and cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. The 1,4-diazepane motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] However, its synthesis is often fraught with challenges related to ring strain, competing side reactions, and purification. This guide offers practical, experience-driven solutions to overcome these common hurdles.

Troubleshooting Guide: Navigating Common Experimental Failures

This section addresses specific problems you might encounter in the lab, providing a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low or No Yield of the Desired 1,4-Diazepane Product

Question: My intramolecular cyclization to form the 1,4-diazepane ring is resulting in very low yields or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?

Answer: Low yields in 7-membered ring cyclizations are a frequent challenge. The underlying causes often relate to unfavorable reaction kinetics and thermodynamics, as well as competing intermolecular reactions. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Cyclization Strategy and Reaction Conditions:

  • Concentration is Key (High Dilution Principle): The formation of a seven-membered ring via intramolecular cyclization is often in competition with intermolecular reactions like dimerization or polymerization.[5] To favor the desired intramolecular pathway, it is crucial to work under high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent, keeping the instantaneous concentration of the reactant low.

  • Temperature and Reaction Time: Some cyclization reactions require significant thermal energy to overcome the activation barrier for ring formation.[5] If your reaction is sluggish at room temperature, consider incrementally increasing the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance, as excessive heat can lead to decomposition. Conversely, some reactions may require longer reaction times to reach completion.[6]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibria. For base-catalyzed cyclizations, aprotic polar solvents like DMF or acetonitrile can be effective.[7] For acid-catalyzed reactions, a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction towards the product by removing a byproduct of condensation.[6]

2. Scrutinize Your Precursor and Reagents:

  • Precursor Purity: Impurities in your linear precursor can inhibit the catalyst or participate in side reactions. Ensure your starting material is of high purity before attempting the cyclization.

  • Protecting Group Strategy: The nature of your protecting groups can have a profound impact. For instance, a bulky N-Boc group might sterically hinder the cyclization or reduce the nucleophilicity of a nitrogen atom.[5] It may be necessary to switch to a different protecting group that is compatible with your reaction conditions but less sterically demanding.

  • Catalyst and Base/Acid Selection: The choice of catalyst or promoter is critical. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand plays a crucial role in the efficiency of the C-N bond formation.[8][9][10][11] Screening different ligands and palladium sources is often necessary. Similarly, for base- or acid-catalyzed reactions, the strength and stoichiometry of the base or acid can be the difference between success and failure.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_conditions Re-evaluate Reaction Conditions start->check_conditions check_precursor Scrutinize Precursor & Reagents start->check_precursor high_dilution Implement High Dilution? check_conditions->high_dilution Intermolecular side products? optimize_temp Optimize Temperature & Time? check_conditions->optimize_temp Sluggish reaction? change_solvent Change Solvent? check_conditions->change_solvent Poor solubility/rate? purify_precursor Purify Precursor? check_precursor->purify_precursor Impure starting material? change_pg Change Protecting Group? check_precursor->change_pg Steric hindrance? screen_catalyst Screen Catalysts/Reagents? check_precursor->screen_catalyst Catalyst inefficiency? success Improved Yield high_dilution->success optimize_temp->success change_solvent->success purify_precursor->success change_pg->success screen_catalyst->success

Caption: Troubleshooting decision tree for low-yield 1,4-diazepane cyclizations.

Issue 2: Formation of a Complex Mixture of Products

Question: My reaction is messy, and TLC/LC-MS analysis shows multiple products. What are the common side reactions, and how can I suppress them?

Answer: The formation of a complex product mixture indicates that one or more side reactions are competing with your desired cyclization. Identifying these side products is the first step to mitigating them.

Common Side Reactions and Their Mitigation:

Side ReactionProbable CauseMitigation Strategy
Dimerization/Polymerization High concentration of the linear precursor.Employ high-dilution conditions by slow addition of the precursor to a large volume of solvent.[5]
Isomerization Presence of acidic or basic conditions; thermal instability.Use milder reaction conditions (lower temperature, weaker acid/base). Buffer the reaction mixture if possible.
Decomposition Precursor or product is unstable under the reaction conditions (e.g., high temperature, strong acid/base).Screen for milder reaction conditions. Ensure an inert atmosphere for oxygen-sensitive compounds.[5]
Incomplete Reaction Insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction over a longer period. Increase temperature or reagent equivalents cautiously.
Formation of Smaller Rings Alternative intramolecular cyclization pathways are accessible.Redesign the precursor to favor the 7-membered ring formation, possibly by introducing steric bulk to disfavor other cyclizations.

Experimental Protocol: High-Dilution Cyclization

This protocol provides a general framework for performing an intramolecular cyclization under high-dilution conditions to minimize intermolecular side reactions.

  • Setup: In a large, multi-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bulk of the reaction solvent (e.g., 90% of the total volume).

  • Precursor Solution: In a separate flask, dissolve your linear precursor in the remaining portion of the solvent (e.g., 10% of the total volume).

  • Slow Addition: Using a syringe pump, add the precursor solution to the vigorously stirred solvent in the main reaction flask over an extended period (e.g., 4-12 hours).

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Proceed with the standard aqueous work-up and purification.

Issue 3: Difficulty in Purification of the 1,4-Diazepane Product

Question: I am having trouble purifying my 1,4-diazepane derivative. It either streaks on the silica gel column or co-elutes with byproducts. What purification strategies can I employ?

Answer: The purification of 1,4-diazepanes can be challenging due to their often-polar nature and conformational flexibility.[12]

Purification Troubleshooting:

  • Column Chromatography:

    • Deactivate Silica Gel: The free amine groups in your diazepane can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. Pre-treating your silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) can neutralize these active sites.[12]

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is also a powerful tool, especially for more polar compounds.[13]

    • Gradient Elution: A carefully optimized gradient elution can often resolve closely eluting compounds that are inseparable under isocratic conditions.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining high-purity material. Screen a variety of solvent systems to induce crystallization.

  • Solid-Phase Extraction (SPE): For removing polar impurities, SPE can be a useful pre-purification step.[13] Different sorbents can be used to selectively retain either the product or the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1,4-diazepane ring?

There are several effective methods for the synthesis of 1,4-diazepanes, each with its own advantages and limitations:

  • Reductive Amination: This is one of the most widely used methods, involving the intramolecular cyclization of an amino-aldehyde or amino-ketone precursor.[14][15] The reaction is typically mediated by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[16][17][18]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring sizes, including 1,4-diazepanes.[19][20] This method involves the cyclization of a diene precursor using a ruthenium-based catalyst.[20][21][22]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used for the intramolecular formation of a C-N bond to close the diazepane ring.[8][9][10][11]

  • Domino and Multicomponent Reactions: These strategies allow for the construction of the 1,4-diazepane scaffold in a single step from multiple starting materials, offering high atom economy and efficiency.[2][23][24]

Synthetic Strategies for 1,4-Diazepane Formation

synthetic_strategies main_topic 1,4-Diazepane Synthesis reductive_amination Reductive Amination main_topic->reductive_amination rcm Ring-Closing Metathesis (RCM) main_topic->rcm buchwald Buchwald-Hartwig Amination main_topic->buchwald domino Domino/Multicomponent Reactions main_topic->domino

Caption: Common synthetic routes to the 1,4-diazepane ring system.

Q2: How do I choose the best synthetic route for my target 1,4-diazepane?

The optimal synthetic route depends on several factors:

  • Substituent Pattern: The nature and position of the substituents on your target molecule will dictate the most suitable disconnection approach and precursor design.

  • Stereochemistry: If your target is chiral, you will need to employ an asymmetric synthesis strategy, such as using a chiral starting material or an enantioselective catalyst.[14][15]

  • Functional Group Tolerance: The chosen synthetic method must be compatible with the other functional groups present in your molecule. RCM and Buchwald-Hartwig amination are known for their broad functional group tolerance.[9][19]

  • Scalability: If you intend to synthesize a large quantity of your compound, the scalability of the reaction is an important consideration.[15]

Q3: Are there any specific safety precautions I should take when working with 1,4-diazepane synthesis?

As with any chemical synthesis, standard laboratory safety practices should be followed. Specific considerations for 1,4-diazepane synthesis may include:

  • Handling of Reagents: Many reagents used in these syntheses, such as strong bases (e.g., sodium hydride), reducing agents (e.g., sodium borohydride), and palladium catalysts, require careful handling in an inert atmosphere.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used.

  • Product Handling: While the safety profile of your specific 1,4-diazepane derivative will depend on its structure, it is prudent to handle all new chemical entities with care, assuming they may have biological activity.

References

Technical Support Center: Synthesis of 1,4-Diazepane-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazepane-1-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic route for higher yields and purity.

Introduction: The 1,4-Diazepane-Sulfonamide Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] When functionalized as a sulfonamide, it serves as a versatile intermediate for developing agents targeting various biological pathways, including inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4).[3] However, the synthesis of monosulfonated 1,4-diazepanes presents a unique set of challenges, primarily due to the presence of two nucleophilic secondary amine groups. This guide will help you navigate these challenges to achieve a successful and high-yielding synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction is complete according to TLC/LC-MS (starting material consumed), but the yield of this compound is extremely low. What are the most common causes?

Answer: A low isolated yield despite full conversion of the starting material often points to issues with side reactions, product stability, or the workup and purification process. Let's break down the likely culprits.

1. Bis-sulfonylation: The Primary Side Reaction The most common side reaction is the formation of the 1,4-bis-sulfonated diazepane. Because 1,4-diazepane is a symmetrical diamine, both nitrogen atoms are susceptible to reacting with the sulfonylating agent.

  • Diagnostic Check: Analyze your crude reaction mixture by LC-MS. Look for a mass peak corresponding to your desired product plus the mass of the sulfonyl group minus one hydrogen atom.

  • Root Cause & Solution: This occurs when the stoichiometry and reaction conditions favor multiple additions.

    • Slow Addition: The most effective strategy is to add the sulfonylating agent (e.g., sulfamoyl chloride or a specific sulfonyl chloride) dropwise as a dilute solution to the reaction mixture containing the diazepane. This maintains a low instantaneous concentration of the electrophile, favoring mono-sulfonylation.

    • Protecting Groups: The most robust solution is to use an orthogonal protecting group on one of the nitrogens.[4] The tert-butyloxycarbonyl (Boc) group is ideal. You would synthesize N-Boc-1,4-diazepane, perform the sulfonylation on the free secondary amine, and then deprotect the Boc group under acidic conditions. This ensures absolute regioselectivity.

2. Hydrolysis of the Sulfonylating Agent Sulfonyl chlorides and related reagents are highly sensitive to moisture.[5] Hydrolysis converts them into the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.

  • Diagnostic Check: If the reaction stalls and a significant amount of the 1,4-diazepane starting material remains, your sulfonylating agent may be compromised.

  • Root Cause & Solution: This is caused by using wet solvents or reagents, or by exposure to atmospheric moisture.

    • Ensure Anhydrous Conditions: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Use Fresh Reagents: Use a freshly opened bottle of the sulfonyl chloride or purify it before use if its quality is in doubt.

3. Product Loss During Workup The this compound product can be polar and may have some water solubility, especially in its protonated (salt) form.

  • Diagnostic Check: After your aqueous workup, take a sample of the aqueous layer and analyze it by LC-MS to see if your product is present.

  • Root Cause & Solution: The product may be lost to the aqueous phase during extraction if the pH is not optimal.

    • Optimize Extraction pH: Before extracting with an organic solvent, carefully basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) to ensure the product is in its neutral, more organic-soluble form.[6]

    • Alternative Extraction Solvents: If using standard solvents like ethyl acetate or dichloromethane (DCM) gives poor recovery, try a more polar solvent like a 9:1 DCM:isopropanol mixture for the extraction.

Issue 2: The Reaction Stalls and Does Not Go to Completion

Question: My reaction starts but stalls, leaving a significant amount of unreacted 1,4-diazepane. What should I investigate?

Answer: A stalled reaction typically points to issues with the reagents or reaction conditions.

1. Inadequate Base The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.[7]

  • Diagnostic Check: Monitor the pH of your reaction mixture if possible. If the mixture becomes acidic, the reaction will stop.

  • Root Cause & Solution: The chosen base may be too weak, sterically hindered, or used in insufficient quantity.

    • Choice of Base: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used and may act as a nucleophilic catalyst. Screen different bases to find the optimal one for your system.[7]

    • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.

2. Suboptimal Temperature or Solvent The reaction rate can be highly dependent on temperature and the solvent's ability to dissolve the reactants and stabilize the transition state.

  • Diagnostic Check: If the reaction is sluggish at 0 °C or room temperature, temperature may be the limiting factor.

  • Root Cause & Solution: The activation energy for the reaction is not being overcome.

    • Temperature Adjustment: While many sulfonamide formations are run at 0 °C to control exotherms and side reactions, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion. Monitor closely for byproduct formation at higher temperatures.

    • Solvent Screening: Aprotic solvents are standard. Dichloromethane (DCM) is a good starting point. If solubility is an issue, consider tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[6]

Parameter Recommendation & Rationale
Base Selection Start with TEA (1.5 eq). If side reactions are an issue, switch to a more hindered base like DIPEA. Pyridine can serve as both base and catalyst.
Solvent Choice DCM is a good first choice for its inertness and ease of removal. For less soluble substrates, consider ACN or DMF. Ensure the solvent is anhydrous.
Temperature Begin the reaction at 0 °C, especially during the addition of the sulfonyl chloride, then allow it to warm to room temperature. Gentle heating (40-50 °C) can be applied if the reaction is slow.
A summary of key reaction parameters for optimization.

Logical Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve low-yield issues in your synthesis.

G start Low Yield of This compound check_conversion Is Starting Material Fully Consumed? start->check_conversion incomplete Reaction Stalled check_conversion->incomplete No complete Full Conversion check_conversion->complete Yes check_reagents Check Reagent Quality (Sulfonyl Chloride Hydrolysis?) incomplete->check_reagents check_conditions Optimize Reaction Conditions incomplete->check_conditions solution_reagents Solution: - Use fresh/pure reagents - Ensure anhydrous conditions check_reagents->solution_reagents solution_conditions Solution: - Screen bases (TEA, DIPEA) - Increase temperature - Screen solvents (DCM, ACN) check_conditions->solution_conditions check_crude Analyze Crude LC-MS for Side Products complete->check_crude bis_sulf Bis-Sulfonylation Product Detected? check_crude->bis_sulf workup_loss Product Lost During Workup? check_crude->workup_loss bis_sulf->workup_loss No solution_bis_sulf Solution: - Use N-Boc protection strategy - Slow addition of sulfonyl chloride bis_sulf->solution_bis_sulf Yes solution_workup Solution: - Adjust workup pH to be basic - Use more polar extraction solvent - Analyze aqueous layers workup_loss->solution_workup

A decision tree for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to ensure mono-sulfonylation of 1,4-diazepane?

A1: The most robust and scalable approach involves a protecting group strategy. This multi-step synthesis provides unambiguous control over regioselectivity, ultimately leading to higher purity and more reliable yields of the final product.

G cluster_0 Synthetic Workflow start 1,4-Diazepane protect Step 1: N-Boc Protection (Boc)₂O, Solvent start->protect Intermediate A (N-Boc-1,4-diazepane) sulfonylation Step 2: Sulfonylation R-SO₂Cl, Base protect->sulfonylation Intermediate B (Protected Product) deprotect Step 3: Deprotection TFA or HCl in Dioxane sulfonylation->deprotect purify Step 4: Purification (Chromatography/Crystallization) deprotect->purify product This compound purify->product

References

Technical Support Center: Synthesis of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth technical guidance in a question-and-answer format, drawing upon established chemical principles and field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 1,4-diazepane derivatives?

The synthesis of 1,4-diazepane derivatives can be accompanied by several side reactions that can significantly impact yield and purity. The most prevalent issues include:

  • Over-alkylation: When introducing substituents on the nitrogen atoms via alkylation, it is common to obtain a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium salts.[1][2] This is due to the increased nucleophilicity of the product amine compared to the starting amine.[3]

  • Intramolecular Lactam Formation: During cyclization reactions involving dicarboxylic acids or their derivatives, the formation of undesired lactam rings can compete with the desired diazepane ring formation. The synthesis of 1,4-diazepane-2,5-diones, which are themselves lactams, highlights the propensity for this type of cyclization.[4]

  • Ring Instability and Opening: The seven-membered 1,4-diazepane ring can be susceptible to cleavage under certain conditions, particularly in acidic environments.[5] Ring-opening can also be facilitated by the presence of activating groups or strain in fused ring systems.[6]

  • Incomplete or Failed Protecting Group Manipulation: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary for selective functionalization. Incomplete protection or deprotection can lead to a complex mixture of products.[7]

II. Troubleshooting Guide: Over-alkylation in N-Alkylation Reactions

Over-alkylation is arguably the most frequent challenge when synthesizing N-substituted 1,4-diazepanes. The root cause is the "runaway" nature of the reaction, where the alkylated amine product is more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[3]

Problem: My reaction mixture shows multiple spots on TLC/LC-MS, corresponding to di- and tri-alkylated products.

Causality: The secondary amine formed after the first alkylation is more electron-rich and thus more nucleophilic than the primary amine in the starting diamine. This makes it a better nucleophile, leading to a second alkylation that competes with the desired mono-alkylation.

Solutions:

Reductive amination is a highly effective method for controlled N-alkylation that avoids the issue of increasing nucleophilicity.[3] The reaction proceeds through an imine intermediate, which is then reduced.[8]

Workflow for Selective Mono-Alkylation via Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Diamine 1,4-Diazepane (or derivative) Imine Imine Intermediate Diamine->Imine Reacts with Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Mono-alkylated 1,4-Diazepane Imine->Product Reduced by ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for selective mono-alkylation via reductive amination.

Detailed Protocol for Reductive Amination:

  • Dissolve the 1,4-diazepane derivative (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines over carbonyls. Can be used in a one-pot procedure.[8][9]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes.[8]Highly toxic (generates HCN in acidic conditions).[10]
Sodium Borohydride (NaBH₄)Inexpensive and readily available.Can reduce the starting aldehyde/ketone. Often requires a two-step procedure.[8]
H₂/Pd"Green" reducing agent.[9]Requires specialized equipment (hydrogenator). Catalyst can be pyrophoric.

Using a large excess of the starting diamine (5-10 fold) can statistically favor the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.[3]

  • Caveat: This approach is only practical if the diamine is inexpensive and easily separable from the product.

Adding the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.

Protecting one of the amine functionalities allows for the selective alkylation of the other. The tert-butoxycarbonyl (Boc) group is a common choice.

Workflow for Mono-alkylation using a Protecting Group:

G Diamine 1,4-Diazepane MonoBoc Mono-Boc Protected 1,4-Diazepane Diamine->MonoBoc Boc₂O Alkylated Alkylated Mono-Boc Protected Intermediate MonoBoc->Alkylated Alkylating Agent Deprotection Deprotection Alkylated->Deprotection Product Mono-alkylated 1,4-Diazepane Deprotection->Product

Caption: Logic of using a protecting group to prevent over-alkylation.

III. Troubleshooting Guide: Intramolecular Lactam Formation

The formation of a seven-membered diazepane ring through cyclization can sometimes be outcompeted by the formation of thermodynamically stable five- or six-membered lactam rings, especially if the reaction precursors have the potential for alternative cyclization pathways.

Problem: My reaction to form a 1,4-diazepane-2-one results in the formation of a significant amount of a γ- or δ-lactam byproduct.

Causality: The intramolecular cyclization is subject to kinetic and thermodynamic control. The formation of five- and six-membered rings is often kinetically favored over the formation of a seven-membered ring. The specific reaction conditions can influence which pathway predominates.

Solutions:

Performing the cyclization reaction under high dilution (e.g., <0.01 M) can favor intramolecular reactions over intermolecular polymerization. For intramolecular cyclization, this can also help to minimize side reactions by allowing the molecule to adopt the correct conformation for the desired ring closure.

The choice of coupling reagent for amide bond formation can influence the outcome of the cyclization.

  • Peptide Coupling Reagents: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (hydroxybenzotriazole) are commonly used for amide bond formation and can be effective for the synthesis of diazepanone rings.[11]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired, albeit slower, seven-membered ring formation by providing more selective reaction conditions.

The structure of the linear precursor can be designed to favor the formation of the 1,4-diazepane ring. Introducing steric hindrance that disfavors the formation of smaller rings can be an effective strategy.

IV. Troubleshooting Guide: Ring Instability and Opening

While generally stable, the 1,4-diazepane ring can undergo cleavage under certain conditions.

Problem: During purification or a subsequent reaction step, I am observing byproducts that suggest the 1,4-diazepane ring has opened.

Causality: The presence of acid can lead to the protonation of the nitrogen atoms, which can facilitate nucleophilic attack and ring opening.[5] In some cases, the ring may be strained, particularly in fused systems, making it more susceptible to cleavage.[6]

Solutions:

Whenever possible, conduct reactions and purifications under neutral or slightly basic conditions to avoid acid-catalyzed ring opening. If an acidic condition is necessary, consider using milder acids or shorter reaction times and lower temperatures.

In cases like the ring-opening of azetidine-fused benzodiazepines, N-alkylation to form a quaternary ammonium salt activates the ring for nucleophilic attack.[6] Be mindful that derivatization of the diazepane nitrogens can potentially increase the ring's susceptibility to cleavage.

V. Troubleshooting Guide: Boc Protection of Diamines

The selective mono-protection of symmetrical diamines like 1,4-diazepane can be challenging due to the similar reactivity of the two nitrogen atoms.

Problem: My attempt at mono-Boc protection of 1,4-diazepane yields a mixture of unprotected, mono-protected, and di-protected products.

Causality: The Boc-anhydride reagent cannot differentiate between the two identical amino groups.[12] The mono-protected product still possesses a nucleophilic amine that can react further.

Solutions:

This is an elegant method to differentiate the two amine groups. The addition of one equivalent of an acid (e.g., HCl generated in situ from Me₃SiCl) will protonate one of the amino groups, rendering it non-nucleophilic and allowing the other to be selectively protected.[13]

Detailed Protocol for Selective Mono-Boc Protection:

  • Dissolve the diamine (1 equivalent) in an anhydrous alcohol such as methanol at 0 °C.

  • Slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) . This will generate one equivalent of HCl in situ.

  • Allow the mixture to warm to room temperature and then add 1 mL of water.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol.

  • Stir the reaction at room temperature for 1 hour.

  • Work-up: Dilute with water, wash with a non-polar solvent like ethyl ether to remove any di-Boc product, then make the aqueous layer basic (pH > 12) with NaOH and extract the mono-Boc protected product with dichloromethane.[13]

Using a slight excess of the diamine and carefully controlling the amount of Boc₂O (e.g., 0.8 equivalents) can maximize the yield of the mono-protected product.[12] This often requires careful optimization.

VI. Purification Strategies

The presence of side products necessitates robust purification strategies.

Problem: I am having difficulty separating the desired mono-alkylated 1,4-diazepane from the starting material and the di-alkylated byproduct.
Solutions:
  • Normal-Phase Chromatography (Silica Gel): This is the most common method. The polarity difference between the starting diamine (very polar), the mono-alkylated product (less polar), and the di-alkylated product (least polar) usually allows for good separation. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

  • Reversed-Phase Chromatography (C18): For very polar compounds, reversed-phase HPLC can be a good alternative. The elution order will be reversed compared to normal-phase.[14]

If there is a significant difference in the basicity (pKa) of the desired product and the byproducts, a carefully controlled acid-base extraction can be used for purification. However, this is often challenging for mixtures of amines with similar pKa values.

VII. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. --INVALID-LINK--

  • BenchChem. (2025). Preventing over-alkylation in amine synthesis. --INVALID-LINK--

  • BenchChem. (2025). Strategies to avoid byproduct formation in diamine reactions. --INVALID-LINK--

  • Cho, M. J., & Intoccia, A. P. (1987). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Journal of pharmaceutical sciences, 76(3), 223–229. --INVALID-LINK--

  • Li, W., Zheng, H., & Wang, J. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(10), 16736–16753. --INVALID-LINK--

  • Neumaier, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. --INVALID-LINK--

  • ResearchGate. (n.d.). Strategy for the controlled N,N‐dialkylation by sequential.... --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Diazepanes. --INVALID-LINK--

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. --INVALID-LINK--

  • Neumaier, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. --INVALID-LINK--

  • ResearchGate. (n.d.). 1,4-Diazepines. --INVALID-LINK--

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. --INVALID-LINK--

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). --INVALID-LINK--

  • ResearchGate. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. --INVALID-LINK--

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. --INVALID-LINK--

  • Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. --INVALID-LINK--

  • National Institutes of Health. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. --INVALID-LINK--

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. --INVALID-LINK--

  • Redalyc. (2020). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. --INVALID-LINK--

  • PubMed. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. --INVALID-LINK--

  • National Institutes of Health. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. --INVALID-LINK--

  • ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C.... --INVALID-LINK--

  • PubMed. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of 1,4-Diazepane-1-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing solubility challenges with 1,4-diazepane-1-sulfonamide analogs. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering difficulties in achieving desired concentrations of these compounds for in vitro and in vivo studies. We will explore the underlying causes of poor solubility and provide a series of practical, step-by-step troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why do many of my this compound analogs exhibit such low aqueous solubility?

A1: The poor solubility of this class of compounds typically stems from a combination of factors inherent to their molecular structure.[1] The 1,4-diazepane ring, while containing nitrogen atoms capable of hydrogen bonding, is a relatively large and flexible non-polar scaffold. The sulfonamide group, while polar, can engage in strong intermolecular hydrogen bonding in the solid state, leading to a stable crystal lattice that is difficult to disrupt with water molecules. Furthermore, substituents on the diazepane ring or the sulfonamide moiety can significantly increase lipophilicity, further decreasing aqueous solubility.[2]

Q2: I'm seeing compound precipitation in my cell-based assay media. What is the likely cause?

A2: This is a common issue. While you may have successfully dissolved your compound in a stock solution (e.g., 100% DMSO), the subsequent dilution into an aqueous buffer or cell culture medium can cause it to "crash out." This phenomenon, known as supersaturation and subsequent precipitation, occurs because the high concentration of the organic solvent in the stock is no longer present to keep the compound dissolved in the final aqueous environment. The final concentration of your compound may exceed its thermodynamic solubility limit in the assay medium.[2]

Q3: Can I simply increase the percentage of DMSO in my assay to improve solubility?

A3: While technically feasible, this approach should be used with extreme caution. Most cell lines are sensitive to DMSO concentrations above 0.5% (v/v), with significant cytotoxicity often observed at concentrations greater than 1%.[3][4] It is crucial to run a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[5][6][7] For in vivo studies, high concentrations of DMSO can cause hemolysis and other toxic effects.

Troubleshooting Guides

Guide 1: Initial Solubility Assessment and pH Modification

A primary and often effective strategy for ionizable compounds is to modulate the pH of the solvent. The sulfonamide group and the secondary amine in the diazepane ring have distinct pKa values, meaning their ionization state is pH-dependent.[8]

The Underlying Principle:

The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from the pKa of its functional groups. For a this compound analog, the secondary amine is basic (predicted pKa ~10.5) and will be protonated (cationic) at low pH, while the sulfonamide proton is weakly acidic (pKa can range from ~6 to 11 depending on the structure) and will be deprotonated (anionic) at high pH.[9][10][11][12] Both ionized forms are generally more water-soluble than the neutral form.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your compound).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the pH-solubility profile.

Interpreting the Results:

  • Increased solubility at low pH: Suggests the protonated amine is the more soluble species.

  • Increased solubility at high pH: Suggests the deprotonated sulfonamide is the more soluble species.

  • "U-shaped" curve: Indicates that both ionized forms are more soluble than the neutral form.

This data is critical for deciding on an appropriate formulation strategy. For example, if the compound is more soluble at acidic pH, an oral formulation might be more feasible, or an acidic vehicle could be used for in vitro or parenteral administration.

Workflow for pH Modification Strategy:

cluster_0 pH-Dependent Solubility Troubleshooting A Start: Poorly Soluble This compound Analog B Determine pKa of Amine and Sulfonamide A->B C Conduct pH-Solubility Profile Experiment (pH 2-10) B->C D Analyze Data: Plot Solubility vs. pH C->D E Is solubility significantly higher at a specific pH? D->E F Formulate at Optimal pH for Target Application (e.g., acidic vehicle for IV) E->F  Yes G Proceed to Co-Solvent or Excipient Screening E->G  No cluster_1 Formulation Selection Pathway A Start: Solubility still inadequate after pH screen B Screen Co-solvents (e.g., PEG400, PG, Ethanol) A->B C Screen Complexing Agents (e.g., HP-β-CD) A->C D Screen Surfactants (e.g., Tween® 80) A->D E Is a stable solution achieved with a single agent? B->E C->E D->E F Optimize concentration of the single effective agent E->F  Yes G Explore Binary/Ternary Systems (e.g., Co-solvent + Surfactant) E->G  No H Consider Advanced Formulations: Amorphous Solid Dispersions, Nanoparticles G->H

References

Technical Support Center: Stability of the 1,4-Diazepane Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1,4-diazepane sulfonamide scaffold. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical moiety. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of 1,4-diazepane sulfonamide compounds.

Q1: What are the primary stability concerns associated with the 1,4-diazepane sulfonamide scaffold?

A1: The main stability concerns for this scaffold can be categorized into three areas:

  • Hydrolytic Instability: The sulfonamide bond (S-N) can be susceptible to cleavage under certain pH conditions, particularly in strongly acidic or basic environments.[1] The 1,4-diazepane ring itself can also be subject to ring-opening reactions under harsh conditions.

  • Oxidative Degradation: The nitrogen and sulfur atoms in the scaffold can be susceptible to oxidation, leading to the formation of N-oxides or sulfones, which may alter the biological activity and physicochemical properties of the molecule.

  • Photostability: Like many organic molecules, exposure to light, especially UV radiation, can induce photodegradation, leading to the formation of various byproducts.[2][3]

Q2: How does pH affect the stability of my 1,4-diazepane sulfonamide compound?

A2: The pH of the solution is a critical factor influencing the stability of sulfonamides.[4][5] Generally, sulfonamides are relatively stable at neutral pH. However, in strongly acidic or alkaline solutions, the rate of hydrolysis can increase significantly.[4][6] The specific pKa of your compound will determine its ionization state at a given pH, which in turn affects its susceptibility to degradation.[1][5] It is crucial to determine the pH-stability profile of your specific molecule early in development.

Q3: What are the best practices for storing 1,4-diazepane sulfonamide compounds?

A3: To ensure the long-term stability of your compounds, follow these storage guidelines:

  • Solid State: Store as a solid in a cool, dry, and dark place.[7] Use of a desiccator is recommended to protect against moisture.

  • In Solution: If storage in solution is necessary, use an appropriate anhydrous solvent and store at low temperatures (-20°C or -80°C).[8] Aliquoting the solution can help avoid repeated freeze-thaw cycles. It is advisable to perform a preliminary stability study in your chosen solvent.

Q4: I am observing unexpected peaks in my LC-MS analysis after purification. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation during Workup or Purification: Exposure to strong acids or bases during aqueous workup or prolonged contact with silica gel during column chromatography can cause degradation.[9]

  • Residual Solvents or Reagents: Incomplete removal of solvents or leftover reagents from the synthesis can appear as extra peaks.

  • Isomerization: Depending on the substituents on the 1,4-diazepane ring, diastereomers may form, which can be challenging to separate.[9]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Yields and Impurity Formation During Synthesis

Problem: You are experiencing low yields and observing multiple impurities during the synthesis of your 1,4-diazepane sulfonamide derivative.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in synthesis.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[10] Use freshly opened or purified sulfonyl chloride.

    • Amine (1,4-Diazepane): Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates.[10]

    • Solvent and Base: Use anhydrous solvents and bases to prevent hydrolysis of the sulfonyl chloride.[10][11]

    • Stoichiometry: Carefully check the molar ratios. A slight excess of the amine or base may be beneficial.[10]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction.[12] Screen aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

    • Base: The base neutralizes the HCl generated.[11] Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).[12]

    • Temperature: Many sulfonamide formations are run at 0°C to room temperature.[10] If the reaction is sluggish, gentle heating might be necessary, but be aware that this can also promote side reactions.[10]

  • Analyze and Minimize Side Reactions:

    • Double Sulfonylation: The secondary amine in the 1,4-diazepane ring can also react. Consider using a protecting group strategy if this is an issue.

    • Intermolecular Reactions: For cyclization steps to form the 1,4-diazepane ring, high dilution conditions are often necessary to favor intramolecular over intermolecular reactions.[12]

Guide 2: Degradation During Purification and Analysis

Problem: Your compound appears pure after the reaction, but degradation is observed during purification (e.g., column chromatography) or upon LC-MS analysis.

Causality and Troubleshooting Workflow:

References

Technical Support Center: Navigating the Purification of Polar 1,4-Diazepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar 1,4-diazepane compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable molecules. The inherent basicity, conformational flexibility, and high polarity of the 1,4-diazepane scaffold demand a nuanced approach to purification that extends beyond standard protocols.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will explore the underlying scientific principles of common purification issues and offer systematic, field-proven solutions to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why are polar 1,4-diazepane compounds so difficult to purify using standard reversed-phase HPLC?

Polar 1,4-diazepanes often exhibit poor retention on traditional non-polar stationary phases like C18.[1][2] This is due to their hydrophilic nature; they are more attracted to the polar mobile phase than the non-polar stationary phase, leading to elution in or near the solvent front.[1] Additionally, the basic nitrogen atoms in the diazepane ring can interact with residual acidic silanol groups on the silica surface of the column, causing significant peak tailing.

Q2: I'm observing significant peak tailing with my 1,4-diazepane compound on a silica column. What is causing this and how can I fix it?

Peak tailing for basic compounds like 1,4-diazepanes on silica gel is typically caused by strong, non-specific interactions between the basic amine functionalities and acidic silanol groups on the silica surface.[3] This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.

To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a base like triethylamine (TEA) or ammonium hydroxide (NH4OH) (typically 0.1-2%) can neutralize the acidic silanol groups, reducing the unwanted interactions and improving peak shape.[3]

  • Use an alternative stationary phase: Consider using alumina or bonded phases like amino- or cyano-silica, which have different surface properties and may exhibit reduced tailing for basic compounds.

Troubleshooting Guide: Chromatographic Purification

Issue 1: Poor Retention and Co-elution in Reversed-Phase HPLC

Question: My polar 1,4-diazepane is eluting in the void volume of my C18 column, even with a highly aqueous mobile phase. How can I achieve retention and separation?

When dealing with highly polar compounds that are poorly retained in reversed-phase chromatography, the most effective solution is often to switch to an alternative chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar and hydrophilic compounds.[4][5][6]

HILIC Explained: HILIC utilizes a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.[1][6] Water acts as the strong solvent, and analytes are eluted by increasing the water content of the mobile phase.[4] This inverse mobile phase composition compared to reversed-phase allows for the effective retention of polar compounds.[5]

Protocol: HILIC Method Development for Polar 1,4-Diazepanes

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column. These are good general-purpose columns for polar basic compounds.

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile (ACN) is the most common choice.

    • Aqueous Solvent (B): Prepare an aqueous buffer. Ammonium formate or ammonium acetate at a concentration of 10-20 mM and a pH between 3 and 6 are excellent starting points. These buffers are volatile and compatible with mass spectrometry.[6]

  • Initial Gradient:

    • Start with a high organic concentration (e.g., 95% ACN).

    • Run a linear gradient from 95% A to 50% A over 10-15 minutes.

    • Hold at 50% A for a few minutes before re-equilibrating at 95% A.

  • Optimization:

    • Retention: If retention is too low, decrease the starting concentration of the aqueous solvent. If it's too high, increase the initial aqueous content.

    • Selectivity: To alter selectivity, you can change the pH of the aqueous buffer (which will affect the ionization state of the diazepane and the stationary phase) or try a different HILIC stationary phase (e.g., diol or cyano).[5]

Data Presentation: Comparison of Chromatographic Modes

Chromatography Mode Stationary Phase Mobile Phase Strengths for Polar 1,4-Diazepanes Challenges
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Methanol)Widely available, good for less polar analogs.Poor retention of polar compounds, peak tailing for bases.[1][2]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Can be effective, but requires non-polar solvents.Poor solubility of polar compounds, requires hazardous solvents.[1][7]
HILIC Polar (e.g., Silica, Amide)High Organic (e.g., ACN/Water)Excellent retention for polar compounds, MS-compatible mobile phases.[4][6][8]Can have longer equilibration times.
Ion-Exchange (IEX) Charged (e.g., SCX)Aqueous buffersHighly selective for charged molecules, high loading capacity.[9]Requires salt gradients, may not be suitable for all compounds.

Visualization: Logic for Chromatography Mode Selection

G start Start: Purifying a polar 1,4-diazepane rp_check Is the compound retained on a C18 column? start->rp_check hilic_check Try HILIC. Is separation adequate? rp_check->hilic_check No rp_success Optimize RP method (e.g., use polar-embedded column, ion-pairing agent) rp_check->rp_success Yes iex_check Is the compound ionizable? hilic_check->iex_check No hilic_success Optimize HILIC method (pH, buffer, stationary phase) hilic_check->hilic_success Yes mmc_check Consider Mixed-Mode Chromatography. iex_check->mmc_check No iex_success Optimize IEX method (pH, salt gradient) iex_check->iex_success Yes failure Consult with a specialist mmc_check->failure success Purification Successful rp_success->success hilic_success->success iex_success->success

Caption: Decision tree for selecting the appropriate chromatography mode.

Issue 2: Chiral Separation and Racemization

Question: I am struggling to separate the enantiomers/diastereomers of my chiral 1,4-diazepane. What should I consider?

The conformational flexibility of the seven-membered diazepine ring can make chiral separations challenging.[10] Additionally, some 1,4-diazepanes can exist as stable atropisomers due to restricted bond rotation, further complicating separations.[11]

Troubleshooting Chiral Separations:

  • Stationary Phase Screening: Chiral separation is highly dependent on the chiral stationary phase (CSP).[12][13] It is often necessary to screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[10]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of hexane and isopropanol is a common starting point. Adjusting the ratio and adding small amounts of other alcohols can significantly impact selectivity.[10]

    • Reversed Phase: For reversed-phase chiral chromatography, mixtures of acetonitrile or methanol with water or a buffer are used.[10]

  • Temperature Control: Lowering the column temperature can sometimes improve resolution by increasing the energy barrier for the interconversion of conformers, leading to better differential interaction with the CSP.[10]

  • Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the stationary phase, which can enhance separation.[10]

Question: My purified 1,4-diazepane appears to be racemizing over time. Why is this happening?

Racemization can occur through several mechanisms, particularly if there are acidic protons or conformational instability.

  • Conformational Instability (Atropisomerism): The seven-membered ring of 1,4-diazepanes is not planar and can exist as rapidly interconverting enantiomeric conformations (ring flipping).[14] Bulky substituents can increase the energy barrier to this inversion, allowing for the isolation of stable enantiomers. If the barrier is low, racemization will occur at room temperature.[14] Low-temperature analysis might be necessary to resolve these conformational enantiomers.[14]

  • Acidic/Basic Conditions: The presence of an acidic proton, for example, alpha to a carbonyl group within the diazepine ring, could lead to enolization and subsequent racemization under acidic or basic conditions.[14]

Troubleshooting Guide: Non-Chromatographic Purification

Issue 3: Recrystallization and Salt Form Challenges

Question: My polar 1,4-diazepane is an oil or won't crystallize from common organic solvents. How can I purify it by recrystallization?

Highly polar compounds, especially those with basic amine groups, are often difficult to crystallize as the free base.[3] A highly effective strategy is to convert the basic diazepane into a salt.[15] The resulting salt is typically more crystalline and has different solubility properties, often being more soluble in polar protic solvents and less soluble in non-polar organic solvents.[16]

Protocol: Salt Formation and Recrystallization

  • Free Base Preparation: Ensure your starting material is the free base. If it is already a salt, neutralize it with a suitable base (e.g., NaHCO₃, K₂CO₃) and extract the free base into an organic solvent.[16] Dry the organic layer and concentrate to obtain the crude free base.

  • Solvent Selection: Dissolve the crude free base in a suitable solvent. Good starting points are ethers (like diethyl ether or MTBE) or esters (like ethyl acetate).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like tartaric acid or citric acid in a minimal amount of a polar solvent like methanol) to the solution of the free base.

  • Crystal Formation: The salt will often precipitate or crystallize out of the solution. If it precipitates as a fine powder, you may need to heat the mixture to dissolve the salt and then allow it to cool slowly to form crystals.[17][18]

  • Recrystallization: If the initial salt is impure, you can perform a recrystallization. Common solvents for recrystallizing polar salts include alcohols (methanol, ethanol), water, or mixtures of these.[15][19] The key is to find a solvent or solvent system where the salt has high solubility when hot and low solubility when cold.[18][19]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]

Data Presentation: Common Acids for Salt Formation

Acid Resulting Salt Typical Properties Considerations
Hydrochloric Acid (HCl)HydrochlorideOften highly crystalline, can be hygroscopic.Can be corrosive.
Sulfuric Acid (H₂SO₄)SulfateCan form di-salts, often very water-soluble.Strong acid, handle with care.
Tartaric AcidTartrateChiral acid, can be used for diastereomeric resolution.Two chiral forms are available.
Citric AcidCitrateOften forms well-defined crystals, generally low toxicity.Can form multiple salt stoichiometries.

Visualization: Workflow for Salt Formation and Recrystallization

G start Start: Crude polar 1,4-diazepane (oil/amorphous) dissolve Dissolve in a suitable organic solvent (e.g., Ether, EtOAc) start->dissolve add_acid Slowly add a solution of a suitable acid (e.g., HCl) dissolve->add_acid precipitate Does the salt precipitate or crystallize? add_acid->precipitate collect Collect the salt by filtration precipitate->collect Yes recrystallize Recrystallize from a polar solvent (e.g., Ethanol/Water) precipitate->recrystallize No, it oiled out final_product Pure, crystalline 1,4-diazepane salt collect->final_product recrystallize->collect

Caption: General workflow for purification via salt formation.

References

Technical Support Center: Minimizing Epimerization During 1,4-Diazepane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-diazepane-1-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical challenge of minimizing epimerization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your target compounds.

Introduction: The Challenge of Epimerization

The synthesis of chiral 1,4-diazepane-1-sulfonamides is a crucial process in the development of various therapeutic agents. However, a significant hurdle in this endeavor is the potential for epimerization at stereogenic centers, particularly the carbon alpha to the sulfonamide nitrogen. This loss of stereochemical purity can lead to a mixture of diastereomers, which are often difficult to separate and can have drastically different pharmacological profiles.[1][2] Understanding and controlling the factors that lead to epimerization is therefore paramount for a successful and efficient synthesis.

Epimerization in this context typically proceeds through the abstraction of the alpha-proton by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[1][3] The acidity of this alpha-proton is enhanced by the electron-withdrawing nature of the adjacent sulfonamide group, making this a common challenge.

This guide will provide you with the knowledge and tools to effectively minimize epimerization and ensure the desired stereochemical outcome in your 1,4-diazepane-1-sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the synthesis of 1,4-diazepane-1-sulfonamides, providing explanations and actionable solutions.

Q1: I'm observing significant epimerization during the sulfonylation of my chiral 1,4-diazepane. What are the most likely causes?

A1: Epimerization during sulfonylation is a common issue and is primarily influenced by three key factors: the choice of base, the reaction temperature, and the solvent.

  • Base Selection: The strength and steric hindrance of the base used for the sulfonylation reaction are critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the acidic proton at the stereocenter, leading to epimerization.[4]

  • Reaction Temperature: Higher reaction temperatures provide more energy for the epimerization process to occur.[4][5] The rate of proton abstraction and reprotonation increases with temperature, leading to a greater degree of stereochemical scrambling.

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can stabilize the charged carbanion intermediate, thereby promoting epimerization.[4]

Q2: How can I choose the right base to minimize epimerization?

A2: The ideal base for minimizing epimerization is one that is sufficiently basic to facilitate the desired sulfonylation reaction but is sterically hindered enough to disfavor the abstraction of the alpha-proton.

  • Recommended Bases: Sterically hindered non-nucleophilic bases are highly recommended. Excellent choices include N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, and 2,4,6-collidine.[4][6] Their bulky nature makes it more difficult for them to access the sterically encumbered alpha-proton.

  • Weaker Bases: In some cases, a weaker base like N-methylmorpholine (NMM) can also be effective in reducing the rate of proton abstraction.[4][7]

  • Bases to Avoid: It is generally advisable to avoid less hindered and stronger bases such as triethylamine (TEA) when epimerization is a concern.

Q3: What is the optimal temperature range for the sulfonylation reaction to prevent epimerization?

A3: Lowering the reaction temperature is one of the most effective strategies to suppress epimerization.

  • Recommended Temperature: Performing the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C) can significantly reduce the rate of epimerization.[4][5] It is crucial to maintain a consistent low temperature throughout the addition of reagents and for the duration of the reaction.

  • Monitoring: It is important to monitor the reaction progress at lower temperatures, as the reaction rate will be slower. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting material.

Q4: Which solvents are preferred for minimizing epimerization?

A4: The choice of solvent can have a significant impact on the extent of epimerization. Less polar solvents are generally preferred.

  • Recommended Solvents: Dichloromethane (DCM) is a commonly used and effective solvent for minimizing epimerization.[4] Other less polar solvents like chloroform can also be considered.

  • Solvents to Use with Caution: Highly polar aprotic solvents like DMF and DMSO should be avoided if possible, as they can facilitate the formation and stabilization of the carbanion intermediate that leads to epimerization.[4] If solubility issues necessitate their use, it is even more critical to employ a hindered base and low reaction temperatures.

Q5: Can the order of reagent addition influence the level of epimerization?

A5: Yes, the order of addition can be important. It is generally recommended to add the sulfonyl chloride to a solution of the 1,4-diazepane and the base. This ensures that the sulfonyl chloride is immediately consumed in the desired reaction, minimizing its potential to participate in side reactions.

Q6: I've tried optimizing the base, temperature, and solvent, but I'm still seeing some epimerization. Are there other strategies I can employ?

A6: If epimerization persists, you might consider more advanced strategies:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that can be temporarily incorporated into the molecule to control the stereochemical outcome of a reaction.[8][9] For the synthesis of chiral 1,4-diazepanes, a chiral auxiliary can be used to establish the desired stereocenter early in the synthetic sequence, which is then carried through to the final product. Examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine.[]

  • Enzymatic Resolution: In some cases, a racemic or diastereomeric mixture can be resolved using enzymes that selectively react with one stereoisomer, allowing for the separation of the desired compound.

  • Diastereomeric Salt Resolution: If you have a mixture of diastereomers, it may be possible to separate them by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[11]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering epimerization, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Epimerization Start High Epimerization Detected Q_Base What base are you using? Start->Q_Base Sol_Base_Hindered Switch to a sterically hindered base (e.g., DIPEA, 2,4,6-collidine) Q_Base->Sol_Base_Hindered Strong, non-hindered (e.g., TEA) Sol_Base_Weaker Consider a weaker base (e.g., NMM) Q_Base->Sol_Base_Weaker Moderately strong Q_Temp What is the reaction temperature? Q_Base->Q_Temp Already using a hindered/weak base Sol_Base_Hindered->Q_Temp Sol_Base_Weaker->Q_Temp Sol_Temp Lower the temperature (0°C or below) Q_Temp->Sol_Temp Above 0°C Q_Solvent What solvent are you using? Q_Temp->Q_Solvent Already at low temp Sol_Temp->Q_Solvent Sol_Solvent Switch to a less polar solvent (e.g., DCM) Q_Solvent->Sol_Solvent Polar aprotic (e.g., DMF, DMSO) Q_Advanced Epimerization still present? Q_Solvent->Q_Advanced Already using a less polar solvent Sol_Solvent->Q_Advanced Sol_Advanced Consider advanced strategies: - Chiral Auxiliaries - Enzymatic Resolution - Diastereomeric Salt Resolution Q_Advanced->Sol_Advanced Yes End Epimerization Minimized Q_Advanced->End No Sol_Advanced->End

Caption: Troubleshooting workflow for minimizing epimerization.

Experimental Protocols

Below are detailed protocols for key experiments aimed at minimizing epimerization during the synthesis of 1,4-diazepane-1-sulfonamides.

Protocol 1: Sulfonylation of a Chiral 1,4-Diazepane using DIPEA in DCM at 0 °C

This protocol is designed to be a starting point for minimizing epimerization during the sulfonylation step.

Materials:

  • Chiral 1,4-diazepane starting material

  • Appropriate sulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, stirring equipment, and an ice bath

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral 1,4-diazepane (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (1.5 - 2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the specific substrates but is typically in the range of 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

  • Analysis: Analyze the purified product for diastereomeric purity using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This protocol provides a general method for determining the diastereomeric excess (d.e.) of your synthesized product.

Materials:

  • Purified this compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of your purified sample in an appropriate HPLC solvent (e.g., 1 mg/mL in isopropanol).

  • Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of the diastereomers. A typical starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal mobile phase composition will need to be determined empirically for each specific compound.

  • Injection and Analysis: Inject the sample onto the chiral HPLC column and run the analysis.

  • Data Interpretation: Integrate the peak areas of the two diastereomers. The diastereomeric excess can be calculated using the following formula: d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Data Summary Table

The following table summarizes the expected impact of different reaction parameters on the level of epimerization.

ParameterConditionExpected Impact on EpimerizationRationale
Base Triethylamine (TEA)HighStrong, non-hindered base readily abstracts the alpha-proton.
N,N-Diisopropylethylamine (DIPEA)LowSterically hindered base disfavors alpha-proton abstraction.[4]
2,4,6-CollidineLowSterically hindered base.[4]
Temperature Room Temperature (20-25 °C)Moderate to HighIncreased thermal energy facilitates epimerization.[4]
0 °CLowReduced thermal energy slows the rate of epimerization.[4][5]
-20 °C to -78 °CVery LowSignificantly suppressed rate of epimerization.[5]
Solvent Dimethylformamide (DMF)HighPolar aprotic solvent stabilizes the carbanion intermediate.[4]
Dichloromethane (DCM)LowLess polar solvent disfavors carbanion stabilization.[4]

Conclusion

Minimizing epimerization during the synthesis of 1,4-diazepane-1-sulfonamides is a multifaceted challenge that requires careful control over reaction conditions. By judiciously selecting a sterically hindered base, employing low reaction temperatures, and using a less polar solvent, researchers can significantly improve the stereochemical outcome of their synthesis. This guide provides a comprehensive framework for troubleshooting and optimizing these critical reactions, ultimately enabling the efficient production of stereochemically pure compounds for further investigation and development.

References

Troubleshooting guide for 1,4-diazepane-1-sulfonamide reaction scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Diazepane-1-sulfonamide Synthesis

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound and its derivatives. Our focus is on anticipating and resolving common challenges encountered in the laboratory and during process development, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common initial factors to check?

Low yield is a frequent issue during scale-up. The primary culprits are often the quality of starting materials, suboptimal reaction conditions, and moisture contamination. Ensure your 1,4-diazepane is free of impurities from its synthesis and that the sulfonyl chloride has not hydrolyzed. The choice of base and solvent, along with precise temperature control, are also critical parameters that may need re-optimization when moving from a small to a large scale.

Q2: I'm observing a significant amount of a higher molecular weight species in my LC-MS. What is it likely to be?

This is a classic sign of bis-sulfonylation, where the sulfonyl chloride has reacted with both nitrogen atoms of the 1,4-diazepane ring. This is especially common if you are using an unprotected diazepane. The resulting molecule will have a molecular weight corresponding to the diazepane core plus two sulfonyl groups.

Q3: The purification of my final product by silica gel chromatography is difficult, with significant product loss on the column. What are my alternatives?

1,4-Diazepane-1-sulfonamides can be quite polar and may interact strongly with silica gel, leading to tailing and poor recovery. Consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18). Alternatively, purification via crystallization or salt formation can be a highly effective and scalable method if your compound is crystalline.

Q4: Are there stability concerns with the sulfonyl chloride reagent or the final sulfonamide product?

Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[1] Always handle sulfonyl chlorides under anhydrous conditions. The resulting sulfonamide functional group, however, is generally robust and stable under a wide range of pH and temperature conditions.[2][3]

In-Depth Troubleshooting Guide

This section is organized by common problems encountered during the reaction scale-up. Each problem is analyzed for its potential causes, followed by recommended protocols for resolution.

Problem 1: Low Reaction Conversion or Stalled Reaction

A stalled reaction, where starting materials are consumed slowly or not at all, can halt a scale-up campaign. Identifying the root cause is essential for efficient process development.

Potential Causes & Recommended Actions

Potential Cause Scientific Rationale & Explanation Recommended Action & Protocol
Inactive Sulfonyl Chloride Sulfonyl chlorides readily hydrolyze upon exposure to atmospheric moisture, forming the corresponding sulfonic acid, which is inert to the amine. This is a common issue with aged reagents or improper handling.Action: Verify the purity of the sulfonyl chloride. Protocol: 1. Prepare a small sample in an NMR tube with an internal standard to check for the presence of sulfonic acid. 2. Alternatively, perform a small-scale test reaction with a simple, reliable amine like benzylamine to confirm reactivity. 3. If hydrolyzed, procure a fresh batch of the reagent and ensure it is stored in a desiccator and handled under a nitrogen or argon atmosphere.
Insufficient or Inappropriate Base The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base's role is to neutralize this acid. If the base is too weak or sterically hindered, it may not be effective.Action: Re-evaluate your choice and stoichiometry of the base. Protocol: 1. Ensure at least 1.1-1.2 equivalents of base are used. Common choices include triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA).[4] 2. For scale-up, inorganic bases like potassium carbonate can be advantageous due to their low cost and ease of removal, though they may require a more polar solvent system or phase-transfer catalyst.[5] 3. Perform a small-scale screen with different bases to identify the optimal choice for your specific substrate.
Poor Solubility of Reagents If any of the reactants (diazepane, sulfonyl chloride, or base) have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited. What works on a 100 mg scale may not be suitable for a 100 g scale due to mass transfer limitations.Action: Assess and optimize reagent solubility. Protocol: 1. Visually inspect the reaction mixture for undissolved solids. 2. If solubility is an issue, consider a different solvent or a solvent mixture. For example, while DCM is common, solvents like acetonitrile or THF may offer better solubility for certain substrates.[6] 3. Gently warming the reaction can sometimes improve solubility, but this must be balanced against the risk of side reactions.
Problem 2: Formation of Significant Impurities

Impurity profiling is critical in drug development. Understanding and controlling the formation of byproducts during scale-up is paramount for ensuring the safety and efficacy of the final compound.

Potential Causes & Recommended Actions

Potential Impurity Identification & Causality Recommended Mitigation Strategy
Bis-Sulfonylated Adduct Identification: An LC-MS peak with a mass corresponding to [M + (SO₂R)] relative to the desired product. Cause: The unprotected nitrogen on the 1,4-diazepane ring is also nucleophilic and can react with a second molecule of the sulfonyl chloride. This is highly probable when the reagents are mixed quickly or when excess sulfonyl chloride is used.Strategy 1 (Preferred for Scale-up): Use a mono-protected 1,4-diazepane, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[7] The Boc group ensures selective reaction at the desired nitrogen and can be removed in a subsequent step. Strategy 2: If using unprotected diazepane, control the stoichiometry carefully. Use a slight excess of the diazepane relative to the sulfonyl chloride and add the sulfonyl chloride solution slowly (dropwise) to a cooled solution (0 °C) of the diazepane to maintain a low instantaneous concentration of the electrophile.[3]
Unreacted Starting Materials Identification: LC-MS or TLC shows the presence of starting 1,4-diazepane and/or the sulfonic acid hydrolysis product. Cause: This points to issues with reaction conditions as detailed in "Problem 1" (inactive reagent, insufficient base, etc.).Strategy: Refer to the troubleshooting steps outlined in Problem 1 . Ensure all reagents are active and that reaction conditions (stoichiometry, temperature, time) are optimized. Monitor the reaction until the limiting reagent is fully consumed.
Oligomeric Byproducts Identification: A series of peaks in the high molecular weight range of the LC-MS. Cause: Intermolecular reactions between molecules of the starting materials can lead to dimers, trimers, and other oligomers, competing with the desired intramolecular reaction.Strategy: Employ high-dilution conditions, particularly during the addition of the sulfonyl chloride. Scaling up volume along with reagent mass can help favor the desired reaction pathway. A typical concentration is 0.1-0.2 M.
Workflow for Impurity Investigation

The following diagram outlines a logical workflow for identifying and addressing unknown impurities observed during reaction monitoring.

G start Unexpected Peak in LC-MS check_mass Determine Mass (M+H) start->check_mass mass_gt_prod M+H > Product? check_mass->mass_gt_prod mass_eq_sm M+H = Starting Material? mass_gt_prod->mass_eq_sm No bis_sulfonyl Likely Bis-Sulfonylated Adduct or Dimer mass_gt_prod->bis_sulfonyl Yes unreacted_sm Unreacted Starting Material mass_eq_sm->unreacted_sm Yes hydrolysis_prod Check for Sulfonic Acid (from Sulfonyl Chloride Hydrolysis) mass_eq_sm->hydrolysis_prod No further_analysis Further Analysis Required (NMR, HRMS) bis_sulfonyl->further_analysis unreacted_sm->further_analysis hydrolysis_prod->further_analysis

Caption: Logical workflow for initial impurity identification via LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Mono-Sulfonylation of N-Boc-1,4-diazepane

This protocol describes a robust method for the selective mono-sulfonylation of 1,4-diazepane using a Boc-protected intermediate, which is ideal for scale-up.

  • Setup: To a clean, dry, jacketed reactor under a nitrogen atmosphere, add N-Boc-1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the stirred solution.

  • Reagent Addition: In a separate addition funnel, dissolve the desired sulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting diazepane is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and finally, brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,4-diazepane-1-sulfonamide.

  • Purification: The crude product can be purified by silica gel chromatography or crystallization.

Protocol 2: Boc-Deprotection
  • Setup: Dissolve the crude N-Boc protected product from the previous step in DCM or dioxane.

  • Acid Addition: Add a solution of 4 M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq).[7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt. It can be isolated as such or neutralized with a base and extracted to yield the free amine.

References

Validation & Comparative

A Comparative Guide to Sulfonamide-Based Inhibitors: Profiling 1,4-Diazepane-1-sulfonamide Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide moiety has proven to be a remarkably versatile pharmacophore. From their historical beginnings as antibacterial agents to their current applications in treating a wide array of diseases including cancer, glaucoma, and inflammation, sulfonamide-based compounds represent a cornerstone of medicinal chemistry.[1][2] This guide provides a comparative analysis of 1,4-Diazepane-1-sulfonamide in the context of other well-established sulfonamide-based inhibitors. Due to the nascent stage of research into this compound, this guide will focus on a comparative review of its structural potential against clinically relevant sulfonamides, supported by experimental data for these established inhibitors.

The Enduring Legacy and Versatility of Sulfonamide Inhibitors

The therapeutic journey of sulfonamides began with the discovery of their antibacterial properties, stemming from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This mechanism of action renders them bacteriostatic, effectively halting bacterial growth and proliferation.[4] Beyond their antimicrobial applications, the sulfonamide group has been identified as a key zinc-binding group in a multitude of enzyme inhibitors, most notably against carbonic anhydrases (CAs).[5][6] The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the active site of these enzymes, leading to potent inhibition.[7] This has led to the development of sulfonamide drugs for a variety of indications, including diuretics, antiepileptics, and anticancer agents.[1]

A Comparative Look at Established Sulfonamide-Based Inhibitors

To understand the potential of novel sulfonamide scaffolds like 1,4-diazepane, it is instructive to examine the performance of well-characterized inhibitors. Here, we compare three prominent sulfonamide-based drugs with diverse primary indications but a common off-target activity as carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Celecoxib.

  • Acetazolamide: A prototypical carbonic anhydrase inhibitor, Acetazolamide is used as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.[8][9] It exhibits broad-spectrum inhibition against various CA isoforms.

  • Dorzolamide: A topical carbonic anhydrase inhibitor used in the management of glaucoma.[10][11] Its design focuses on ocular penetration and potent inhibition of CA isoforms prevalent in the eye.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[5] Interestingly, it also demonstrates potent, off-target inhibition of several carbonic anhydrase isoforms, a property not shared by other NSAIDs lacking the sulfonamide group.[1][3]

Quantitative Comparison of Inhibitory Activity against Human Carbonic Anhydrase Isoforms

The inhibitory potency of these compounds against key human carbonic anhydrase (hCA) isoforms is summarized in the table below. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme; a lower Kᵢ value indicates a more potent inhibitor.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)Primary Indication
Acetazolamide 250[12]12[9]74[9]25Glaucoma, Diuretic
Dorzolamide 6000.18[10]6.9[10]50Glaucoma
Celecoxib 4530854.7Anti-inflammatory

Data is compiled from multiple sources and represents typical reported values. Exact values may vary depending on assay conditions.

The this compound Scaffold: A Forward Look

While direct experimental data for the biological activity of this compound is not yet widely available, we can infer its potential by analyzing its structural features in the context of established structure-activity relationships (SAR) for sulfonamide inhibitors.

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Compared to the more common piperazine (six-membered) or piperidine (six-membered) rings found in other bioactive molecules, the 1,4-diazepane scaffold offers greater conformational flexibility. This flexibility could allow for novel interactions with the amino acid residues lining the active site of target enzymes, potentially leading to improved potency or selectivity.

The presence of the second nitrogen atom in the diazepane ring provides an additional site for chemical modification. This could be exploited to introduce "tail" moieties that can interact with regions outside the immediate active site, a strategy that has been successfully employed to enhance the isoform selectivity of carbonic anhydrase inhibitors.

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

A key area of interest for novel sulfonamide inhibitors is the targeting of tumor-associated carbonic anhydrase isoforms, such as CA IX. Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression. CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy. Inhibiting CA IX can reverse this acidification, potentially sensitizing cancer cells to treatment.

CA_IX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA IX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein (Membrane Bound) CAIX_Gene->CAIX_Protein CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Catalyzed by CA IX Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Tumor_Progression Tumor Growth, Metastasis, Therapy Resistance Extracellular_Acidification->Tumor_Progression Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., this compound) Sulfonamide_Inhibitor->CAIX_Protein Inhibition

Caption: Signaling pathway of CA IX in hypoxic tumors and the point of intervention for sulfonamide inhibitors.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, based on the enzyme's esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well plate, add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate test compound dilution or DMSO (for the uninhibited control) to the wells.

    • Add 20 µL of the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Dispense Dispense Buffer, Compound, & Enzyme into 96-well Plate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme Working Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate (p-NPA) Substrate_Prep->Add_Substrate Incubate Pre-incubate (15 min) Dispense->Incubate Incubate->Add_Substrate Read_Plate Kinetic Read (400 nm) Add_Substrate->Read_Plate Calc_Rates Calculate Reaction Rates Read_Plate->Calc_Rates Calc_Inhibition % Inhibition Calculation Calc_Rates->Calc_Inhibition Plot_Curve Dose-Response Curve Fitting Calc_Inhibition->Plot_Curve IC50 Determine IC₅₀ Plot_Curve->IC50

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion

The sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself remains to be fully characterized, its unique structural features, particularly its conformational flexibility and the potential for multi-point functionalization, mark it as an intriguing candidate for future inhibitor design. By leveraging the extensive knowledge of sulfonamide structure-activity relationships and employing robust in vitro screening assays, the therapeutic potential of this and other novel sulfonamide-based inhibitors can be systematically explored. The comparative data provided for established inhibitors serves as a critical benchmark for these future investigations, guiding the development of the next generation of potent and selective enzyme inhibitors.

References

A Comparative Analysis of 1,4-Diazepane Sulfonamide Derivatives' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,4-diazepane sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide offers an in-depth comparative analysis of the potency of various 1,4-diazepane sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts. Drawing upon field-proven insights and experimental data, we will explore the structure-activity relationships (SAR) that govern the efficacy of these compounds against key molecular targets, supported by detailed experimental protocols and visual aids to enhance understanding.

The 1,4-diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, provides a flexible yet constrained framework that can be strategically decorated with various functional groups.[1][2][3] The incorporation of a sulfonamide moiety introduces a critical hydrogen bond donor and acceptor, often facilitating crucial interactions within the active sites of target proteins.[4][5][6] This combination has led to the development of potent inhibitors for a range of therapeutic targets, including enzymes and receptors implicated in various disease states.[7][8]

Comparative Potency at a Glance: Key Derivatives and Their Biological Targets

To facilitate a clear comparison, the following table summarizes the potency of selected 1,4-diazepane sulfonamide derivatives against their respective biological targets. The data presented here is a synthesis of findings from multiple studies and is intended to highlight key trends in potency based on structural modifications.

Compound IDTargetPotency (IC50/Ki)Key Structural FeaturesReference
10g 5-HT6 ReceptorKi: Not explicitly stated, but identified as a potent antagonistN-(3-((1,4-diazepan-1-yl)methyl)phenyl)propane-2-sulfonamide hydrochloride[9]
10i 5-HT6 ReceptorKi: Not explicitly stated, but identified as a potent antagonistN-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-bromobenzenesulfonamide hydrochloride[9]
10f 5-HT6 ReceptorKi: Not explicitly stated, but identified as a potent antagonistN-(3-((1,4-diazepan-1-yl)methyl)phenyl)ethanesulfonamide hydrochloride[9]
Compound 8 α-GlucosidaseIC50: 109.81 μMA 1,4-diazepine derivative with a sulfonamide linkage. Showed the least inhibitory activity in its series.[7]
18d LFA-1/ICAM-1 InteractionIC50: 110 nMA 1,4-diazepane-2-one derivative.[10]
18e LFA-1/ICAM-1 InteractionIC50: 70 nMA 1,4-diazepane-2-one derivative, demonstrating high-affinity antagonism.[10]

Structure-Activity Relationship (SAR) Insights

The potency of 1,4-diazepane sulfonamide derivatives is intricately linked to the nature and position of substituents on both the diazepane and sulfonamide moieties. Analysis of the available data reveals several key SAR trends:

  • Substituents on the Phenyl Ring of the Sulfonamide: For 5-HT6 receptor antagonists, substitutions on the phenyl ring of the benzenesulfonamide portion, such as a bromo group in compound 10i , are well-tolerated and can contribute to potent antagonism.[9]

  • Alkyl vs. Aryl Sulfonamides: The nature of the group attached to the sulfonyl moiety significantly impacts activity. For instance, both alkyl (propane-2-sulfonamide in 10g and ethanesulfonamide in 10f ) and aryl sulfonamides can exhibit high potency, suggesting that the key interactions are driven by the sulfonamide group itself and the overall conformation of the molecule.[9]

  • The Diazepine Ring as a Scaffold: The flexibility of the 1,4-diazepane ring allows it to adopt various conformations, which can be crucial for optimal binding to the target protein.[11] Modifications to this ring, such as the introduction of a ketone in the 1,4-diazepane-2-one series, can lead to highly potent inhibitors of protein-protein interactions like LFA-1/ICAM-1.[10][12]

  • Impact of Fused Rings: The fusion of other heterocyclic or aromatic rings to the diazepine core can significantly alter the pharmacological profile. While not specific to sulfonamide derivatives, studies on 1,4-benzodiazepines show that such modifications can modulate activity and receptor selectivity.[11][13][14]

Experimental Methodologies: A Guide to Assessing Potency

The reliable determination of compound potency is fundamental to any drug discovery program. Below are detailed, step-by-step methodologies for key experiments used to evaluate 1,4-diazepane sulfonamide derivatives.

In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for identifying potential anti-diabetic agents.

Principle: This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is directly proportional to the enzymatic activity.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare α-glucosidase solution (in phosphate buffer) D Add α-glucosidase and test compound to microplate wells A->D B Prepare test compound solutions (various concentrations in DMSO) B->D C Prepare pNPG substrate solution E Pre-incubate at 37°C D->E 5 min F Initiate reaction by adding pNPG E->F G Incubate at 37°C F->G 15 min H Stop reaction with Na2CO3 G->H I Measure absorbance at 405 nm H->I J Calculate % inhibition and IC50 values I->J

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Compound Preparation: Dissolve the 1,4-diazepane sulfonamide derivatives in DMSO to create stock solutions. Prepare serial dilutions of the compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the enzyme solution to each well.

    • Add the test compound solutions at various concentrations to the respective wells. Acarbose is typically used as a positive control.[7]

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for another defined period (e.g., 20 minutes).

  • Measurement and Analysis:

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M Na₂CO₃).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay is a gold standard for determining the binding affinity of a compound to a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Signaling Pathway Context:

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT6 Receptor (GPCR) g_protein Gs Protein receptor->g_protein Activates serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates downstream Downstream Signaling Cascades (e.g., CREB activation) pka->downstream Phosphorylates antagonist 1,4-Diazepane Sulfonamide (Antagonist) antagonist->receptor Blocks Binding

References

Validation of 1,4-diazepane-1-sulfonamide as a specific enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of 1,4-Diazepane-1-Sulfonamide as a Specific Factor VIIa Inhibitor

Introduction: Targeting the Apex of the Coagulation Cascade

The serine protease Factor VIIa (FVIIa) is a pivotal enzyme that initiates the extrinsic pathway of the blood coagulation cascade. Upon vessel injury, FVIIa forms a complex with Tissue Factor (TF), leading to the activation of Factor X and Factor IX, and ultimately culminating in the generation of thrombin and the formation of a fibrin clot. While essential for hemostasis, dysregulation of FVIIa activity can contribute to thrombotic diseases, such as deep vein thrombosis, pulmonary embolism, and arterial thrombosis. Consequently, the development of specific FVIIa inhibitors represents a promising therapeutic strategy for the management of these conditions.

Recently, a class of compounds based on the this compound scaffold has emerged as potential inhibitors of coagulation cascade enzymes. This guide provides a comprehensive framework for the validation of these molecules as specific and potent FVIIa inhibitors, comparing their potential performance profile against established anticoagulants. We will delve into the requisite experimental workflows, data interpretation, and the critical importance of selectivity profiling to ensure a viable therapeutic window.

Comparative Landscape: Establishing a Benchmark

To validate a novel inhibitor, its performance must be benchmarked against existing alternatives. For FVIIa, while direct inhibitors are less common clinically than Factor Xa or thrombin inhibitors, several have been characterized in research and development. For the purpose of this guide, we will compare our hypothetical data for this compound against a well-characterized experimental inhibitor, Recombinant Nematode Anticoagulant Protein c2 (rNAPc2), and a well-known Factor Xa inhibitor, Rivaroxaban, to assess selectivity.

CompoundTarget(s)IC50 (FVIIa)Ki (FVIIa)Selectivity (FXa/FVIIa)
This compound (Hypothetical) Factor VIIa5 nM2.5 nM (Competitive)>1000-fold
rNAPc2 TF-FVIIa complex~0.5 nMSub-nanomolarHighly Selective
Rivaroxaban Factor Xa>10,000 nM>10,000 nM<0.001-fold

Table 1: Comparative inhibitory profiles of this compound against benchmark compounds. Data for rNAPc2 and Rivaroxaban are derived from published literature. The data for this compound is hypothetical for illustrative purposes.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a specific enzyme inhibitor is a multi-stage process. It begins with determining the inhibitor's potency and mechanism of action on the primary target and then expands to assess its selectivity against closely related off-target enzymes.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In Vitro & Ex Vivo Confirmation A Compound Synthesis (this compound) B In Vitro FVIIa Chromogenic Assay A->B C IC50 Determination (Dose-Response Curve) B->C D Mechanism of Action Study (Lineweaver-Burk Plot) C->D E Ki Determination D->E F Selectivity Panel Assay (e.g., FXa, Thrombin) E->F G Calculate Selectivity Ratio (IC50 Off-Target / IC50 FVIIa) F->G H Prothrombin Time (PT) Assay (Human Plasma) G->H J Data Analysis & Candidate Selection H->J I Activated Partial Thromboplastin Time (aPTT) Assay I->J G cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway VesselInjury Vessel Injury TF Tissue Factor (TF) VesselInjury->TF TFFVIIa TF-FVIIa Complex TF->TFFVIIa FVII FVII FVIIa FVIIa FVII->TFFVIIa FXa FXa TFFVIIa->FXa Activates FX FX Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Inhibitor 1,4-Diazepane- 1-Sulfonamide Inhibitor->TFFVIIa Inhibition

A Comparative Guide to 1,4-Diazepane and 1,4-Oxazepane Sulfonamides: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, seven-membered heterocyclic rings represent a class of "privileged scaffolds" due to their conformational flexibility and ability to present substituents in three-dimensional space, enabling potent and selective interactions with a wide range of biological targets. Among these, the 1,4-diazepane and 1,4-oxazepane cores have garnered significant interest. The 1,4-diazepane structure, containing two nitrogen atoms, is a cornerstone of numerous central nervous system (CNS) active agents.[1][2] In contrast, the 1,4-oxazepane scaffold, which features one nitrogen and one oxygen atom, has been explored for its utility in developing agents for inflammatory diseases and CNS disorders.[3]

When appended with a sulfonamide moiety—a pharmacophore renowned for its robust chemical stability and diverse biological activities, including antibacterial and anti-inflammatory properties—these scaffolds yield compound classes with immense therapeutic potential.[4][5] This guide provides a head-to-head comparison of 1,4-diazepane and 1,4-oxazepane sulfonamides, offering an in-depth analysis for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare synthetic methodologies, and evaluate their differing pharmacological profiles to inform rational drug design and discovery.

Chapter 1: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the heteroatom at position 1 of the seven-membered ring: a nitrogen atom in 1,4-diazepane and an oxygen atom in 1,4-oxazepane. This seemingly subtle substitution imparts significant changes to the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

  • Basicity and Hydrogen Bonding: The 1,4-diazepane core possesses two secondary amine groups, making it more basic than the 1,4-oxazepane core, which has only one. This additional basic center in the diazepane ring can serve as a proton acceptor, influencing solubility in aqueous media and potential interactions with acidic residues in protein targets. Furthermore, the N-H group provides an additional hydrogen bond donor site compared to the ether oxygen in the oxazepane ring, expanding its potential binding interactions.

  • Polarity and Solubility: The ether oxygen in 1,4-oxazepane contributes to its polarity, which can enhance aqueous solubility. While both scaffolds are relatively polar, the specific substitution pattern and the presence of the sulfonamide group will ultimately govern the overall lipophilicity of the final compound.

  • Conformational Flexibility: Seven-membered rings are known for their conformational complexity. The replacement of a methylene group (as in cycloheptane) with heteroatoms alters bond lengths and angles, influencing the ring's preferred conformations (e.g., chair, boat, twist-boat). The distinct electronic nature of the N-H versus the O atom affects these conformational equilibria, which can be critical for achieving the optimal geometry for binding to a biological target.[6]

Below is a direct comparison of the core sulfonamide structures.

References

The Discerning Eye: A Guide to Cross-Reactivity Profiling of 1,4-Diazepane-1-Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its selectivity is the critical, often challenging, other half. This guide delves into the crucial practice of cross-reactivity profiling, with a specific focus on the increasingly prevalent 1,4-diazepane-1-sulfonamide scaffold. We will explore not just the "what" and "how," but the fundamental "why" behind these experimental choices, empowering you to design and interpret robust selectivity studies.

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, known for its conformational flexibility that allows it to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][2] When coupled with the sulfonamide group—a versatile functional group with a rich history in therapeutics[3][4]—the resulting compounds present a unique pharmacological profile with significant therapeutic potential, but also a heightened need for careful selectivity assessment. Off-target binding can lead to unforeseen toxicities, reduced efficacy, and ultimately, clinical trial failures.[5] Therefore, a proactive and comprehensive approach to identifying these unintended interactions is not just good practice; it is a cornerstone of successful drug development.

The Rationale for Proactive Profiling

The very structural features that make the this compound scaffold attractive—its three-dimensional diversity and hydrogen bonding capabilities—also create the potential for promiscuous binding. A compound designed to inhibit a specific kinase, for instance, might inadvertently interact with other kinases or even unrelated targets, leading to a cascade of unintended biological consequences. Early-stage, systematic off-target screening allows for the early identification and mitigation of such liabilities, saving invaluable time and resources.[6]

This guide will provide a framework for conducting such a study, using a hypothetical series of this compound-based compounds designed as 5-HT6 receptor antagonists as a case study.[3] We will explore a tiered approach to cross-reactivity profiling, from broad, initial screens to more focused, in-depth analyses.

A Tiered Approach to Cross-Reactivity Profiling

A logical and cost-effective strategy for assessing cross-reactivity involves a multi-tiered approach. This begins with broad panel screening to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify off-target interactions.

References

Benchmarking 1,4-Diazepane-1-Sulfonamide: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 1,4-diazepane-1-sulfonamide. We will explore its potential therapeutic applications by comparing it against established drugs, underpinned by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and professionals in drug development, offering a structured approach to evaluating a new chemical entity with a hybrid scaffold.

Introduction: Deconstructing this compound

The chemical structure of this compound presents a fascinating amalgamation of two pharmacologically significant moieties: a sulfonamide group and a 1,4-diazepane ring. This unique combination suggests multiple potential biological activities, drawing from the established profiles of both parent structures.

  • The Sulfonamide Moiety: A cornerstone of antimicrobial therapy, the sulfonamide group is known to competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This bacteriostatic mechanism has been the basis for a wide range of antibiotics.[2][3] Beyond their antibacterial properties, certain sulfonamide derivatives have demonstrated efficacy as anti-inflammatory, anti-hyperglycemic, and diuretic agents.[4]

  • The 1,4-Diazepane Moiety: The seven-membered diazepine ring is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs (e.g., Diazepam).[5][6] These compounds typically act on the central nervous system (CNS), often by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[7][8] Furthermore, derivatives of 1,4-diazepane have been investigated for a wide array of other biological activities, including antipsychotic, antifungal, and anticancer properties.[9][10][11]

Given this dual nature, a robust benchmarking strategy for this compound must investigate at least two primary therapeutic avenues: its potential as an antibacterial agent and its potential as a CNS-active compound.

Strategic Selection of Comparator Drugs

To objectively assess the potential of this compound, we propose a head-to-head comparison with well-characterized drugs that are considered standards in their respective therapeutic areas.

Therapeutic AreaComparator DrugRationale for Selection
Antibacterial SulfamethoxazoleA widely used sulfonamide antibiotic, providing a direct comparison of antibacterial efficacy and mechanism of action.
CNS Activity DiazepamA classic benzodiazepine with a well-understood mechanism of action, serving as a benchmark for anxiolytic and sedative properties.[12][13]

Experimental Protocols for Comparative Benchmarking

The following section outlines detailed, step-by-step methodologies for key experiments to compare this compound with Sulfamethoxazole and Diazepam.

Objective: To determine the antibacterial spectrum and potency of this compound in comparison to Sulfamethoxazole.

Experimental Workflow:

Caption: Workflow for antibacterial benchmarking.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compounds: Prepare stock solutions of this compound and Sulfamethoxazole in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available recombinant DHPS enzyme. Prepare solutions of the substrate, p-aminobenzoic acid (PABA).

  • Assay Reaction: In a suitable buffer, combine DHPS, the test compounds (this compound and Sulfamethoxazole) at varying concentrations, and PABA.

  • Detection: Measure the enzyme activity using a colorimetric or fluorometric method that detects the product of the reaction.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the DHPS activity.

Hypothetical Comparative Data:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)DHPS IC50 (µM)
This compound 163215
Sulfamethoxazole 81610
Vehicle Control >256>256N/A

Objective: To evaluate the anxiolytic-like and sedative effects of this compound in comparison to Diazepam.

Experimental Workflow:

G cluster_0 Phase 1: In Vitro Receptor Binding cluster_1 Phase 2: In Vivo Behavioral Models GABA_A GABA-A Receptor Binding Assay Radioligand Radioligand Displacement (e.g., [3H]flunitrazepam) GABA_A->Radioligand BindingAffinity Determine Binding Affinity (Ki) Radioligand->BindingAffinity EPM Elevated Plus Maze (EPM) - Anxiolytic Activity BindingAffinity->EPM For compounds with significant binding Locomotor Open Field Test - Sedative Effects BindingAffinity->Locomotor For compounds with significant binding Behavioral Measure Behavioral Parameters EPM->Behavioral Locomotor->Behavioral

References

The Compass to Clinical Success: A Comparative Guide to the Pharmacokinetic Profiling of 1,4-Diazepane-1-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A molecule's intrinsic potency is but one piece of the puzzle; its ability to reach the target site in sufficient concentration and for an adequate duration—its pharmacokinetic (PK) profile—is the true arbiter of in vivo efficacy. The 1,4-diazepane-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] However, like many heterocyclic compounds, these analogs can present significant pharmacokinetic hurdles, including poor metabolic stability and limited oral bioavailability.

This guide, written from the perspective of a Senior Application Scientist, provides a technical comparison of pharmacokinetic profiling for this compound analogs. We will not only present comparative data but also delve into the causality behind the experimental choices, offering a self-validating framework for your own drug discovery programs. We will explore how subtle structural modifications can dramatically alter the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, ultimately guiding the selection of candidates with the highest probability of clinical success.

The Structure-Pharmacokinetic Conundrum: A Case Study in Optimization

The optimization of ADME properties is a critical iterative process in drug discovery.[2] A potent compound is of little therapeutic value if it is rapidly cleared from the body or fails to be absorbed. The following case study, based on the principles of sulfonamide optimization, illustrates how systematic structural modifications can transform a metabolically unstable hit into a drug candidate with a favorable pharmacokinetic profile.[3]

Consider a hypothetical series of this compound analogs designed to inhibit a specific therapeutic target. The initial lead compound, Analog A , demonstrates excellent in vitro potency but suffers from high plasma clearance and negligible oral bioavailability in preclinical species. This is a common challenge, as the sulfonamide moiety can be susceptible to metabolic enzymes, and the overall molecular properties may not be conducive to absorption.[4]

To address these liabilities, a series of analogs are synthesized with modifications to the 1,4-diazepane ring and the aromatic portion of the sulfonamide. The goal is to block sites of metabolism and modulate physicochemical properties to improve absorption and reduce clearance.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats

AnalogR1 GroupR2 GroupPlasma Clearance (CLp) (L/h/kg)Oral Bioavailability (F%)
Analog A H4-methoxy2.5< 5
Analog B Methyl4-methoxy1.815
Analog C H2-fluoro0.945
Analog D Methyl2-fluoro0.570

This data is illustrative and based on principles of sulfonamide ADME optimization.[3]

The data in Table 1 clearly demonstrates the impact of structural modifications on the pharmacokinetic profile. The introduction of a methyl group at the R1 position (Analog B ) provides some steric hindrance to metabolic enzymes, resulting in a modest improvement in clearance and bioavailability. A more significant improvement is observed with Analog C , where the electron-withdrawing fluorine atom at the R2 position reduces the metabolic lability of the aromatic ring. The combination of these two modifications in Analog D results in a compound with significantly reduced plasma clearance and excellent oral bioavailability, marking it as a promising candidate for further development.

The Experimental Blueprint: Self-Validating Protocols for PK Profiling

The generation of reliable pharmacokinetic data hinges on the use of robust and well-validated experimental protocols. Here, we detail the step-by-step methodologies for the key in vitro and in vivo assays used to characterize the this compound analogs discussed above.

In Vitro ADME Assays: The Early Warning System

In vitro ADME assays are indispensable for the early identification of potential pharmacokinetic liabilities, allowing for rapid iteration in the design-make-test-analyze cycle.[5][6]

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[3] This assay provides a measure of a compound's intrinsic clearance.

  • Preparation: Rat liver microsomes are thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: The test compound (1 µM final concentration) is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration).

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The in vitro half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time.

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a reliable in vitro model of the human intestinal barrier.[7] This assay predicts the intestinal permeability of a drug.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Experiment (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points.

  • Transport Experiment (Basolateral to Apical): The test compound is added to the basolateral side, and samples are collected from the apical side. This is performed to determine the efflux ratio.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows in pharmacokinetic profiling.

experimental_workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics solubility Aqueous Solubility optimization Structure-Activity Relationship (SAR) Guided Synthesis solubility->optimization informs permeability Caco-2 Permeability permeability->optimization informs metabolic_stability Microsomal Stability metabolic_stability->optimization informs protein_binding Plasma Protein Binding protein_binding->optimization informs dosing Oral & IV Dosing (Rat Model) sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_parameters Calculate PK Parameters (t½, CL, Vd, F%) analysis->pk_parameters pk_parameters->optimization guides next cycle optimization->dosing selects candidates for

Caption: Iterative cycle of in vitro ADME screening and in vivo pharmacokinetic testing to guide medicinal chemistry efforts.

In Vivo Pharmacokinetic Studies: The Real-World Test

While in vitro assays are predictive, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound.

Rationale: The rat is a commonly used preclinical species for pharmacokinetic studies due to its physiological and metabolic similarities to humans for many drug classes.

  • Animal Model: Male Sprague-Dawley rats are used. Animals are cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: The test compound is formulated and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.1 mL) are collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant and centrifuged to obtain plasma.

  • Sample Analysis: Plasma samples are processed (e.g., protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including:

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

in_vivo_pk_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical & Data Phase animal_prep Cannulated Rat Model iv_dose IV Bolus Dose animal_prep->iv_dose po_dose Oral Gavage Dose animal_prep->po_dose blood_sampling Serial Blood Sampling (0-24h) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis pk_report Generate PK Report (t½, CL, Vd, AUC, F%) pk_analysis->pk_report

Caption: Workflow for a typical in vivo pharmacokinetic study in rats, from dosing to data analysis.

Conclusion: Navigating the Path to Clinical Viability

The pharmacokinetic profiling of this compound analogs is a critical component of their development as potential therapeutic agents. As we have demonstrated, a systematic approach that combines predictive in vitro ADME assays with definitive in vivo pharmacokinetic studies is essential for identifying and optimizing candidates. By understanding the structure-pharmacokinetic relationships and employing robust, self-validating experimental protocols, drug discovery teams can navigate the complexities of ADME, mitigate the risk of late-stage failures, and ultimately increase the likelihood of bringing novel, effective medicines to patients.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,4-Diazepane Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] When incorporated into scaffolds such as the 1,4-diazepane ring system—a seven-membered heterocycle known for its conformational flexibility and diverse therapeutic applications—the resulting molecules present a compelling area for drug discovery.[4][5] The spatial arrangement of atoms, or stereochemistry, can dramatically influence a molecule's interaction with its biological target. This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of 1,4-diazepane sulfonamide isomers, offering a framework for researchers to dissect the nuanced effects of stereoisomerism on protein-ligand binding.

This guide is structured to provide not just a procedural walkthrough, but also the scientific rationale behind each step, ensuring a robust and self-validating experimental design. We will use a case study involving the (R)- and (S)-isomers of a hypothetical 1,4-diazepane sulfonamide and their interaction with a well-established sulfonamide target, Carbonic Anhydrase II.

The Critical Role of Stereochemistry in Drug-Target Interactions

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. Enantiomers (non-superimposable mirror images) and diastereomers can have distinct binding affinities, efficacies, and metabolic stabilities. Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key intermolecular interactions.[6] For isomers, docking can illuminate why one stereoisomer may be a potent inhibitor while another is inactive.

Experimental Design: A Comparative Docking Workflow

This section details a rigorous, step-by-step protocol for the comparative docking of 1,4-diazepane sulfonamide isomers. The causality behind each experimental choice is explained to ensure technical accuracy and the generation of trustworthy results.

Target Protein Selection and Preparation

The choice of a biological target is paramount. Sulfonamides are well-known inhibitors of carbonic anhydrases.[7][8] For this guide, we will use Human Carbonic Anhydrase II (CAII) . A high-resolution crystal structure is available in the Protein Data Bank (PDB ID: 3K34), providing a reliable starting point for our in silico investigation.[9][10]

Protocol for Target Protein Preparation:

  • Obtain the Protein Structure: Download the PDB file for CAII (e.g., 3K34) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This is crucial as they can interfere with the docking process.

  • Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that the ionization states of acidic and basic residues are appropriate for a physiological pH.

  • Charge Assignment: Assign partial charges to all atoms in the protein. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Isomer Preparation

For our case study, we will consider the (R)- and (S)-enantiomers of a hypothetical 5-methyl-1,4-diazepane-1-sulfonamide.

Protocol for Ligand Isomer Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of the (R)- and (S)-isomers using a chemical drawing software (e.g., ChemDraw or MarvinSketch). Convert these 2D structures into 3D models.

  • Energy Minimization: Perform a thorough energy minimization of each isomer's 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.[11]

  • Charge Calculation: Calculate and assign partial charges to the atoms of each ligand.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands. This allows the docking software to explore different conformations of the flexible parts of the molecule during the simulation.

Molecular Docking Protocol

We will use AutoDock Vina, a widely used and validated open-source docking program, for this protocol.[12][13]

Step-by-Step Docking Procedure:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of CAII. The active site can be identified from the position of the co-crystallized inhibitor in the original PDB structure or from literature. The grid box defines the search space for the docking algorithm.

  • Running the Docking Simulation: Execute the docking simulation for each isomer separately. The docking algorithm will explore a multitude of possible binding poses for each ligand within the defined grid box, evaluating each pose using a scoring function.

  • Output Analysis: The docking software will generate a set of binding poses for each isomer, ranked by their predicted binding affinities (docking scores).

Docking Workflow Diagram

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Download PDB (3K34) Clean Remove Water & Ligands PDB->Clean AddH_P Add Hydrogens Clean->AddH_P Charges_P Assign Charges AddH_P->Charges_P Minimize_P Energy Minimization Charges_P->Minimize_P Grid Define Grid Box Minimize_P->Grid Prepared Protein Draw Draw Isomers (R & S) Convert3D 2D to 3D Conversion Draw->Convert3D Minimize_L Energy Minimization Convert3D->Minimize_L Charges_L Assign Charges Minimize_L->Charges_L RotBonds Define Rotatable Bonds Charges_L->RotBonds RotBonds->Grid Prepared Ligands RunVina Run AutoDock Vina Grid->RunVina Analyze Analyze Results RunVina->Analyze

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Comparative Analysis of Docking Results

Quantitative Data Summary

The following table presents hypothetical docking results for our (R)- and (S)-isomers of 5-methyl-1,4-diazepane-1-sulfonamide against Carbonic Anhydrase II. A more negative binding affinity indicates a stronger predicted interaction.[14]

IsomerBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
(R)-Isomer -8.5His94, His96, His119, Thr199, Thr20025
(S)-Isomer -6.2His94, Thr199, Gln9213
Qualitative Analysis of Binding Poses

Visual inspection of the predicted binding poses is essential to understand the structural basis for the differences in binding affinity.

  • (R)-Isomer: The sulfonamide group forms a strong coordinate bond with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. The methyl group on the diazepane ring is oriented towards a hydrophobic pocket, contributing favorably to the binding energy. Additionally, two hydrogen bonds are formed with the side chains of Thr199 and Thr200, further stabilizing the complex.

  • (S)-Isomer: While the sulfonamide-zinc interaction is present, the opposite stereochemistry at the methyl-bearing carbon forces the diazepane ring into a less favorable conformation. This results in weaker hydrophobic interactions and the loss of one of the hydrogen bonds observed for the (R)-isomer.

Ligand-Receptor Interaction Diagram

G cluster_R (R)-Isomer Interactions cluster_S (S)-Isomer Interactions R_Ligand (R)-Isomer His94_R His94 R_Ligand->His94_R Coordination (Zn) His96_R His96 R_Ligand->His96_R Coordination (Zn) His119_R His119 R_Ligand->His119_R Coordination (Zn) Thr199_R Thr199 R_Ligand->Thr199_R H-Bond Thr200_R Thr200 R_Ligand->Thr200_R H-Bond Hydro_R Hydrophobic Pocket R_Ligand->Hydro_R Hydrophobic S_Ligand (S)-Isomer His94_S His94 S_Ligand->His94_S Coordination (Zn) Thr199_S Thr199 S_Ligand->Thr199_S H-Bond Gln92_S Gln92 S_Ligand->Gln92_S Steric Clash

Caption: A schematic representation of the key molecular interactions for the (R) and (S) isomers.

Discussion and Implications for Drug Design

The hypothetical results clearly demonstrate that even a subtle change in stereochemistry can have a profound impact on the predicted binding affinity and interaction profile of a ligand. The superior binding of the (R)-isomer can be attributed to its ability to adopt a conformation that maximizes favorable interactions within the active site, including crucial hydrogen bonds and hydrophobic contacts. In contrast, the (S)-isomer experiences steric hindrance that prevents it from achieving an optimal binding pose.

These findings have significant implications for drug development. A racemic mixture of this compound would likely exhibit lower overall potency than the pure (R)-enantiomer. Furthermore, the inactive (S)-isomer could contribute to off-target effects or an increased metabolic load. This underscores the importance of stereospecific synthesis and characterization in the development of new therapeutic agents.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for conducting comparative molecular docking studies of 1,4-diazepane sulfonamide isomers. By following the detailed protocols for protein and ligand preparation, executing a robust docking workflow, and meticulously analyzing the results, researchers can gain valuable insights into the structure-activity relationships of chiral molecules. The ability to computationally dissect the impact of stereochemistry on protein-ligand interactions is a powerful tool in the rational design of more potent and selective drug candidates.

References

A Researcher's Guide to Assessing the Selectivity of 1,4-Diazepane-1-Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The development of small molecule inhibitors, particularly for targets like protein kinases, hinges on a critical attribute: selectivity.[1] An ideal inhibitor potently engages its intended target while minimally interacting with other proteins, thereby reducing the potential for off-target effects and associated toxicities. The 1,4-diazepane-1-sulfonamide scaffold has emerged in medicinal chemistry as a versatile core for developing kinase inhibitors.[2] This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to rigorously assess the selectivity of a novel inhibitor based on this scaffold.

For the purpose of this guide, we will consider a hypothetical inhibitor, hereafter referred to as DZP-S-001 , designed to target a specific protein kinase, "Target Kinase X" (TKX). We will outline a multi-tiered experimental approach to build a robust selectivity profile, explaining the rationale behind each step and providing protocols for key assays.

Phase 1: Establishing On-Target Potency and Cellular Engagement

Before assessing selectivity, it is paramount to confirm that DZP-S-001 potently interacts with its intended target, TKX, both in a purified system and within the complex environment of a living cell.

Biochemical Potency Determination

Biochemical assays measure the direct interaction between the inhibitor and the purified kinase enzyme.[3][4] They are essential for determining intrinsic potency (e.g., IC50 or Kd). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[5][6][7]

A common and robust method is a luminescence-based assay, such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[8]

Rationale: This initial screen provides a quantitative measure of how strongly DZP-S-001 inhibits TKX activity in a controlled, isolated system. This IC50 value serves as a fundamental benchmark for all subsequent selectivity assessments.

Cellular Target Engagement

Confirming that a compound binds its target in living cells is a critical step.[5] Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE) assays are powerful methods for this purpose.[9][10][11][12]

  • NanoBRET™ TE Assay: This live-cell method quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[9][13][14] Competitive displacement of the tracer by an inhibitor like DZP-S-001 leads to a loss of BRET signal, allowing for the determination of intracellular affinity.[9][15]

Rationale: Cellular assays validate that the compound can cross the cell membrane, reach its target in the complex intracellular milieu, and bind with measurable affinity. This is a crucial bridge between biochemical potency and physiological effect.

Workflow for Initial Target Validation

G cluster_0 Phase 1: On-Target Validation cluster_1 Decision Point A Compound DZP-S-001 B Biochemical Assay (e.g., ADP-Glo) A->B C Cellular Target Engagement (e.g., NanoBRET) A->C D Biochemical IC50 (Potency) B->D E Cellular IC50 (Target Engagement) C->E F Potent & Engaged? D->F E->F G Proceed to Selectivity Profiling F->G Yes H STOP: Re-evaluate Compound F->H No

Caption: Initial workflow to confirm potency and cellular target engagement.

Phase 2: Kinome-Wide Selectivity Profiling

With on-target activity confirmed, the next crucial step is to assess the inhibitor's profile against a broad range of other kinases. The human genome contains over 500 kinases, and comprehensive profiling is essential to uncover potential off-target interactions.[16]

Large-Panel Kinase Screening

Specialized services, such as Eurofins DiscoverX's KINOMEscan® or Reaction Biology's kinase profiling services, offer screening against hundreds of kinases.[17][18][19] These platforms typically use active site-directed competition binding assays to quantitatively measure the interaction between the test compound and a large panel of kinases.[19]

Rationale: A broad kinome scan provides a panoramic view of an inhibitor's selectivity. It helps identify not only closely related kinases that might be inhibited but also unexpected off-targets across the entire kinome, which could lead to adverse effects or provide opportunities for polypharmacology.[16][20]

Quantifying Selectivity

Raw inhibition data from a kinome scan must be translated into objective selectivity metrics.

  • Selectivity Score (S-Score): This metric is calculated by dividing the number of kinases that bind with a dissociation constant (Kd) below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[20] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient provides a single value to express the overall selectivity of an inhibitor against a panel.[21][22][23] A Gini value approaching 1.0 signifies a highly selective inhibitor, while a value near 0 indicates a non-selective compound like Staurosporine (Gini ≈ 0.150).[21][22][23]

Rationale: These metrics distill complex datasets into comparable numbers, allowing for the objective ranking of different compounds and facilitating data-driven decisions in lead optimization.[21]

Metric DZP-S-001 (Hypothetical) Staurosporine (Non-Selective Control) Imatinib (Selective Control)
Primary Target (TKX) IC50 = 15 nMIC50 = ~6 nMIC50 = ~25 nM (for ABL1)
Number of Hits (>90% Inh. @ 1µM) 32428
Selectivity Score (S(1µM)) 0.007 (3/468)0.517 (242/468)0.017 (8/468)
Gini Coefficient 0.850.170.76

Table 1: Hypothetical kinome scan data for DZP-S-001 compared to control compounds. Staurosporine is a known broadly selective kinase inhibitor.[24][25][26]

Interpreting Kinome Scan Data

G A Raw Kinome Scan Data (% Inhibition @ 1µM) B Identify 'Hits' (e.g., >90% Inhibition) A->B D Calculate Gini Coefficient (Lorenz Curve Analysis) A->D E Visualize Data (TREEspot™ or Dendrogram) A->E C Calculate Selectivity Score (S) (Hits / Total Kinases) B->C F Selectivity Assessment C->F D->F E->F G Highly Selective F->G Low S-Score High Gini Coeff. H Moderately Selective F->H Intermediate Values I Non-Selective F->I High S-Score Low Gini Coeff.

Caption: Logical workflow for analyzing and interpreting kinome scan data.

Phase 3: Orthogonal Off-Target Liability Assessment

While kinome profiling is essential, other protein families can present off-target liabilities. The chemical structure of DZP-S-001, specifically the sulfonamide moiety, flags a potential interaction with carbonic anhydrases (CAs).

Carbonic Anhydrase (CA) Inhibition Assay

The sulfonamide group is a well-known pharmacophore for inhibiting zinc-containing metalloenzymes like CAs.[27] It is crucial to screen DZP-S-001 against a panel of the most common human CA isoforms (e.g., CA-I, II, IV, IX, XII).

Rationale: Proactively assessing predictable off-targets based on chemical structure demonstrates foresight and scientific rigor. A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is a standard method for this purpose.[27] An absence of activity against CAs would significantly de-risk the compound.

Broad Panel Safety Pharmacology Screening

For a lead candidate approaching preclinical development, a broader assessment of potential safety liabilities is warranted. Commercial services, such as the Eurofins SafetyScreen panels, evaluate compound activity against a wide range of non-kinase targets, including GPCRs, ion channels, transporters, and other enzymes known to be involved in adverse drug reactions.[28][29][30]

Rationale: This screening provides a comprehensive safety profile, helping to predict potential adverse effects early in the drug discovery process and satisfy regulatory expectations.[28][30]

Target Class Assay Type DZP-S-001 (Hypothetical Result) Rationale for Inclusion
Carbonic Anhydrases (I, II, IX) Enzymatic (p-NPA hydrolysis)IC50 > 50 µMSulfonamide moiety is a known CA binder.
hERG Channel Electrophysiology (Patch Clamp)IC50 > 30 µMKey cardiac liability target.
Cyclooxygenases (COX-1, COX-2) EnzymaticIC50 > 50 µMCommon inflammation-related off-targets.
Phosphodiesterases (PDEs) EnzymaticIC50 > 50 µMDiverse family with potential CV/CNS effects.

Table 2: Hypothetical data from an orthogonal off-target and safety pharmacology panel for DZP-S-001.

Conclusion: Synthesizing a Selectivity Profile

The selectivity assessment of a novel inhibitor like DZP-S-001 is a multi-faceted process that builds a layered evidence base. By systematically moving from on-target biochemical potency to cellular engagement, broad kinome profiling, and finally, to hypothesis-driven orthogonal off-target testing, a comprehensive and trustworthy selectivity profile can be established.

The hypothetical data presented for DZP-S-001—characterized by high on-target potency, confirmed cellular engagement, a high Gini coefficient (0.85), a low S-score (0.007), and a clean profile against key liability targets like carbonic anhydrases and the hERG channel—would position it as a highly selective and promising candidate for further development. This rigorous, self-validating approach ensures that only the most selective compounds advance, maximizing the potential for clinical success.

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the TKX-NanoLuc® fusion protein. Culture for 24-48 hours.

  • Assay Plating: Harvest and resuspend cells in Opti-MEM. Dispense 10,000 cells per well into a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of DZP-S-001 in DMSO, then dilute further in Opti-MEM. Add the compound dilutions to the appropriate wells.

  • Tracer Addition: Add a pre-determined, optimized concentration of the cell-permeable fluorescent tracer to all wells.

  • Substrate Addition & Reading: Add NanoBRET™ Nano-Glo® Substrate. Read the plate immediately on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.[9]

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of human erythrocyte CA and the substrate p-nitrophenyl acetate (p-NPA) in acetonitrile.[27]

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of DZP-S-001 (or a control inhibitor like Acetazolamide).[27][31] Add DMSO for vehicle control wells.

  • Enzyme Addition: Add the CA working solution to all wells except the blank. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[32]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[27]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of DZP-S-001 and calculate the IC50 value.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Diazepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1,4-Diazepane-1-sulfonamide. As this compound is a specialized research chemical, comprehensive, publicly available hazard and disposal data is limited. Therefore, this document synthesizes information from regulatory standards and data on structurally related compounds to establish a robust, safety-first disposal framework. The procedures outlined herein are grounded in the principles of chemical hygiene, environmental protection, and regulatory compliance, ensuring the safety of laboratory personnel and the broader community.

Part 1: Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The compound must be handled as a potentially hazardous substance, a principle underscored by safety guidelines for novel or uncharacterized materials. The potential risks are inferred from its core structures: the diazepane ring and the sulfonamide functional group.

Inferred Toxicological Profile:

  • Sulfonamides: This class of compounds is known to potentially cause allergic skin reactions, photosensitivity, gastrointestinal disturbances, and skin rashes.[1] Some derivatives are confirmed skin and eye irritants.[2][3]

  • Diazepane Derivatives: Related diazepane compounds are cited as causing skin, eye, and respiratory irritation.[4]

  • General Handling: Prudence dictates treating this compound as harmful if swallowed, a potential skin and eye irritant, and possibly toxic to aquatic life, an approach recommended when specific data is unavailable.[5]

Potential Hazard Associated Functional Group/Analogue Symptoms & Effects Primary Route of Exposure
Skin Irritation/Sensitization Sulfonamide, Diazepane DerivativesRedness, itching, rash, allergic reaction.[1][4]Dermal Contact
Serious Eye Irritation Sulfonamide, Diazepane DerivativesRedness, pain, potential vision disturbances.[2][4]Eye Contact
Respiratory Tract Irritation Diazepane DerivativesCoughing, shortness of breath if inhaled as dust or aerosol.[4]Inhalation
Gastrointestinal Harm SulfonamidesNausea, vomiting, diarrhea if ingested.[3]Ingestion

This assessment mandates that all handling and disposal operations are governed by a stringent Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[6]

Part 2: Personnel Safety & Spill Management

Effective disposal begins with proactive safety measures. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Required PPE:

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[7]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Protective Clothing: A flame-resistant lab coat must be worn to protect from splashes and contamination.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[3]

Spill Response Protocol: In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and secure the area to prevent entry.

  • Ventilate: If safe to do so, increase ventilation by opening sashes on chemical fume hoods.

  • Don PPE: Before addressing the spill, ensure all required PPE is correctly worn.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial containment.[5]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a dedicated, clearly labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[5]

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department as per internal policy.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate Major Spill Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report to Supervisor & EHS Decon->Report

Caption: Spill Response Decision Workflow.

Part 3: Segregation and Waste Accumulation Protocol

Proper segregation at the point of generation is a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA).[9] Under no circumstances should this compound be disposed of via sanitary sewer (drain) or as general solid waste.[5]

Step-by-Step Accumulation Procedure:

  • Select a Waste Container:

    • Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).

    • The container must have a secure, tight-fitting lid to prevent leaks and fumes.

  • Proper Labeling:

    • The container must be clearly and indelibly labeled before any waste is added.

    • The label must include the words "Hazardous Waste".[10]

    • The full chemical name, "this compound," must be written out. Avoid using abbreviations or formulas.[10]

    • Include the date of initial waste accumulation and an estimate of the quantity.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][3]

Part 4: Formal Disposal Procedure

The final disposal of this compound must be handled by professionals in accordance with federal, state, and institutional regulations. The EPA's "cradle-to-grave" program holds the waste generator responsible for the waste until its ultimate, documented disposal.[11]

Disposal Workflow:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for waste disposal procedures.[5] They will provide specific guidance and schedule waste pickups.

  • Arrange for Pickup: Contact your EHS office to have the full, sealed, and properly labeled waste container collected.

  • Transportation: The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12] The transport process is tracked using a hazardous waste manifest system.[12]

  • Final Disposition: The preferred method for disposal of this type of organic chemical is high-temperature incineration at a licensed TSDF.[5] This process is designed to destroy the compound completely while scrubbing exhaust gases to prevent environmental pollution.

Caption: Cradle-to-Grave Disposal Workflow.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

Comprehensive Safety and Handling Guide for 1,4-Diazepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1,4-Diazepane-1-sulfonamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety principles for related chemical classes, as specific hazard data for this compound is not extensively available.

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (Molecular Formula: C₅H₁₃N₃O₂S), a hazard assessment must be inferred from its constituent functional groups: a sulfonamide group and a 1,4-diazepane ring.

  • Sulfonamide Moiety: Sulfonamide-based compounds can cause skin, eye, and respiratory irritation.[1][2] Allergic reactions are also a known risk with this class of compounds.

  • 1,4-Diazepane Ring: The parent heterocyclic compound, hexahydro-1,4-diazepine, is classified as toxic in contact with skin and can cause severe skin burns and eye damage.[3] Various derivatives of 1,4-diazepane are also indicated to be skin and eye irritants.[1][4][5] Although some complex derivatives have shown low cytotoxicity in specific research contexts, the fundamental hazards of the core structure must be respected.[6][7]

Based on this analysis, this compound should be handled as a substance that is potentially corrosive to skin and eyes, a skin and respiratory irritant, and possibly toxic upon dermal contact. A precautionary approach is therefore mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are necessary to protect against splashes. A full-face shield must be worn over the goggles to protect against unexpected energetic reactions or splashes.[4]
Hands Double Gloving: Nitrile or NeopreneGiven the potential for skin toxicity and irritation, double gloving provides an additional layer of protection. Nitrile or neoprene gloves are recommended for their chemical resistance.[4] Gloves should be inspected before use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, chemical-resistant lab coat is required to protect the skin on the arms and torso.
Respiratory NIOSH-Approved Respirator (if applicable)Work should be conducted in a certified chemical fume hood to control airborne exposure. If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Experimental Workflow for Donning PPE

The following diagram illustrates the correct sequence for donning the required PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Procedure Inspect Inspect all PPE for damage LabCoat 1. Don Lab Coat InnerGloves 2. Don Inner Gloves LabCoat->InnerGloves Goggles 3. Don Chemical Goggles InnerGloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield OuterGloves 5. Don Outer Gloves FaceShield->OuterGloves

Caption: Sequential process for correctly donning PPE.

Operational Plan: Safe Handling from Receipt to Use

Adherence to a strict operational protocol is essential for minimizing exposure risk.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's identity and associated hazards.

Handling Procedures (Step-by-Step):

  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have spill control materials readily available.

  • Personal Protective Equipment: Don all required PPE as outlined in the section above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use powder-free gloves to minimize static.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. Wash hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility and Safety

Improper disposal of this compound and its associated waste can pose a risk to both personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[6]

Disposal Protocol:

  • Containerization: Use only approved hazardous waste containers that are in good condition and have a secure, leak-proof lid.[1][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1][3][8]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[5][9] Do not dispose of this chemical down the drain or in regular trash.

Logical Flow for Waste Disposal

This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Waste_Disposal_Flowchart Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpsWaste Collect in Sharps Container IsSharp->SharpsWaste Yes EHS_Pickup Arrange for EHS Pickup IsSharp->EHS_Pickup No (General Lab Trash - Uncontaminated) SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup SharpsWaste->EHS_Pickup

Caption: Decision tree for segregating and disposing of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material to contain the spill. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these rigorous safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazepane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
1,4-Diazepane-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.